molecular formula C9H11Cl2NO2 B1428430 Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride CAS No. 90942-47-5

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Cat. No.: B1428430
CAS No.: 90942-47-5
M. Wt: 236.09 g/mol
InChI Key: RVCZOTOWWCOGCQ-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZOTOWWCOGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735145
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-47-5
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a key bifunctional organic intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a halogenated benzoic acid ester scaffold coupled with a primary aminomethyl group, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of the prevalent and scientifically robust pathways for its synthesis. We will delve into the strategic rationale behind the selection of reagents and reaction conditions, offering field-proven insights to guide researchers and development professionals.

Section 1: Strategic Retrosynthetic Analysis

The synthesis of this compound can be approached through several logical pathways. A thorough retrosynthetic analysis reveals two primary strategies, primarily differing in the stage at which the crucial aminomethyl functionality is introduced.

  • Strategy A: Late-Stage Amine Formation via Nitrile Reduction. This is arguably the most common and cost-effective approach. The synthesis begins with a readily available substituted toluene derivative. The methyl group is functionalized, converted to a nitrile, and finally reduced to the target primary amine in the penultimate step.

  • Strategy B: Amine Protection/Deprotection. This strategy introduces the nitrogen atom earlier in the synthesis, but in a protected form, such as a Boc-carbamate[1]. This method can offer advantages in terms of reaction cleanliness and solubility of intermediates, culminating in a final deprotection step that often concurrently forms the desired hydrochloride salt.

The choice between these strategies depends on factors such as scale, purity requirements, and the availability of starting materials and reagents.

Synthetic_Strategies Target Methyl 5-(aminomethyl)-2-chlorobenzoate HCl Free_Amine Free Amine Intermediate Target->Free_Amine HCl Salt Formation Nitrile Methyl 2-chloro-5-(cyanomethyl)benzoate Free_Amine->Nitrile Strategy A: Nitrile Reduction Boc_Protected Boc-Protected Amine Intermediate Free_Amine->Boc_Protected Strategy B: Boc Deprotection Bromide Methyl 5-(bromomethyl)-2-chlorobenzoate Nitrile->Bromide Cyanation (SN2) Toluene_Deriv Methyl 2-chloro-5-methylbenzoate Bromide->Toluene_Deriv Benzylic Bromination Starting_Material 2-Chloro-5-methylbenzoic Acid Toluene_Deriv->Starting_Material Esterification Boc_Protected->Bromide Protected Amine Installation

Caption: High-level retrosynthetic strategies for the target compound.

Section 2: Detailed Synthesis Pathway (Strategy A)

This pathway commences with 2-Chloro-5-methylbenzoic acid, a commercially available starting material[2]. The core logic is to build the required functionality step-by-step on this scaffold.

Caption: Step-by-step workflow for the nitrile reduction pathway.

Step 1: Esterification of 2-Chloro-5-methylbenzoic Acid
  • Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent radical reactions and rendering the intermediate more soluble in organic solvents.

  • Causality: The acidic proton of the carboxylic acid is incompatible with the basic conditions of a potential cyanation step and could interfere with radical initiation. Esterification is a standard protecting group strategy. The use of trimethylchlorosilane (TMSCl) in methanol is a highly efficient method for preparing methyl esters from amino acids and carboxylic acids at room temperature[3]. Alternatively, classic Fischer esterification with a strong acid catalyst (e.g., H₂SO₄) under reflux conditions is also effective.

Step 2: Benzylic Bromination
  • Objective: To activate the benzylic methyl group for nucleophilic substitution by converting it to a bromomethyl group.

  • Causality: Direct displacement of a C-H bond on the methyl group is not feasible. A free-radical chain reaction is the most effective way to halogenate this position selectively. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation. A similar side-chain chlorination process is described in patent literature, validating this approach[4].

Step 3: Cyanation
  • Objective: To displace the bromide with a cyanide group, which serves as a direct precursor to the aminomethyl group.

  • Causality: The benzylic bromide is an excellent electrophile for an Sₙ2 reaction. Sodium or potassium cyanide provides the cyanide nucleophile. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion highly reactive, thus accelerating the Sₙ2 displacement. This transformation is a well-established and high-yielding industrial process[5].

Step 4: Reduction of the Nitrile
  • Objective: To reduce the nitrile functionality to a primary amine.

  • Causality: Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and clean reaction profile. A palladium on carbon (Pd/C) or Raney Nickel catalyst is typically used under an atmosphere of hydrogen gas. This method selectively reduces the nitrile without affecting the ester or the aromatic chloro-substituent. While powerful hydride reagents like LiAlH₄ could be used, they pose a risk of over-reduction, potentially reducing the methyl ester to a primary alcohol. The choice of catalytic hydrogenation mitigates this risk.

Step 5: Hydrochloride Salt Formation
  • Objective: To convert the free amine into its hydrochloride salt for improved stability, crystallinity, and handling.

  • Causality: Primary amines can be susceptible to oxidation and are often oils or low-melting solids. Converting the basic amine to its corresponding salt by reacting it with hydrochloric acid produces a more stable, non-volatile, and typically crystalline solid that is easier to isolate, purify, and store. This is a simple acid-base reaction, usually performed by introducing anhydrous HCl (as a gas or a solution in an inert solvent like diethyl ether or 2-propanol) to a solution of the amine.

Section 3: Data and Protocols

Quantitative Data Summary (Pathway A)
StepReactionKey ReagentsSolventTypical Temp.Typical Yield
1Esterification2-Chloro-5-methylbenzoic acid, Methanol, H₂SO₄MethanolReflux>95%
2BrominationMethyl 2-chloro-5-methylbenzoate, NBS, AIBNCCl₄ or DCEReflux80-90%
3CyanationMethyl 5-(bromomethyl)-2-chlorobenzoate, NaCNDMF60-80 °C>90%
4ReductionMethyl 2-chloro-5-(cyanomethyl)benzoate, H₂, Pd/CMethanol/EthanolRoom Temp.85-95%
5Salt FormationMethyl 5-(aminomethyl)-2-chlorobenzoate, HClDiethyl Ether0 °C to RT>98%
Experimental Protocol: Synthesis via Nitrile Reduction (Pathway A)

Step 1: Methyl 2-chloro-5-methylbenzoate

  • To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, typically as a clear oil or low-melting solid.

Step 2: Methyl 5-(bromomethyl)-2-chlorobenzoate

  • Dissolve the methyl 2-chloro-5-methylbenzoate (1.0 eq) in a non-polar solvent such as 1,2-dichloroethane or carbon tetrachloride (10 vol).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp or incandescent bulb to initiate the reaction.

  • Maintain reflux for 2-4 hours until TLC indicates full consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Methyl 2-chloro-5-(cyanomethyl)benzoate

  • In a flask equipped with a stirrer and thermometer, dissolve sodium cyanide (NaCN, 1.2 eq) in DMF (5 vol). Caution: Cyanides are highly toxic.

  • Add a solution of methyl 5-(bromomethyl)-2-chlorobenzoate (1.0 eq) in DMF (3 vol) dropwise, maintaining the internal temperature below 40 °C.

  • After the addition is complete, heat the mixture to 70 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a stirred mixture of ice and water.

  • Extract the aqueous slurry with ethyl acetate or toluene.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to give the nitrile product.

Step 4: Methyl 5-(aminomethyl)-2-chlorobenzoate

  • Charge a hydrogenation vessel with methyl 2-chloro-5-(cyanomethyl)benzoate (1.0 eq), methanol (10-15 vol), and 10% Palladium on Carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the free amine, which is used directly in the next step.

Step 5: this compound

  • Dissolve the crude methyl 5-(aminomethyl)-2-chlorobenzoate from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether or 2-propanol (1.1-1.2 eq) with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt. The melting point should be in the range of 217-220 °C[1].

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2-chloro-5-methylbenzoic acid. The pathway involving esterification, benzylic bromination, cyanation, and subsequent nitrile reduction represents a robust, scalable, and economically viable method. Each step is based on well-understood, high-yielding chemical transformations that are commonplace in industrial organic synthesis. While alternative routes using protecting group chemistry exist and may offer advantages for specific applications, the nitrile reduction pathway remains the cornerstone for accessing this valuable intermediate. This guide provides the fundamental knowledge and practical protocols necessary for its successful synthesis in a research or process development setting.

References

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering insights into its properties, synthesis, handling, and applications.

Chemical Identity and Structure

This compound is a substituted benzoic acid derivative. The presence of a primary amine (as a hydrochloride salt), a methyl ester, and a chlorine atom on the benzene ring makes it a versatile building block in organic synthesis.

  • IUPAC Name: methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride

  • CAS Number: 90942-47-5[1][2][3]

  • Molecular Formula: C₉H₁₁Cl₂NO₂[1][2]

  • Molecular Weight: 236.1 g/mol [2][3]

The structure consists of a central benzene ring substituted with a chlorine atom at position 2, a methyl ester group at position 1, and an aminomethyl group at position 5. The amine is protonated to form the hydrochloride salt, which enhances the compound's stability and modifies its solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. As a solid, its purity and melting point are key quality indicators.

PropertyValueSource(s)
Physical Form Solid, powder[4][5]
Melting Point 217-220 °C[6]
Purity Typically ≥96-97%[5]
Storage Temperature 2-8°C, under inert atmosphere[6]
Solubility No specific data available; expected to be soluble in polar protic solvents like methanol and water due to its hydrochloride salt form, and sparingly soluble in nonpolar organic solvents.

Synthesis and Reactivity

Synthetic Pathway Overview

While specific, detailed synthesis protocols for this compound are proprietary, a logical synthetic route can be inferred from standard organic chemistry transformations. A common approach involves the modification of a commercially available substituted toluene or benzoic acid. A plausible multi-step synthesis is outlined below.

SynthesisWorkflow Start 2-Chloro-5-methylbenzoic acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 2-chloro-5-methylbenzoate Step1->Intermediate1 Step2 Radical Bromination (e.g., NBS, BPO) Intermediate1->Step2 Intermediate2 Methyl 5-(bromomethyl)-2-chlorobenzoate Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., NaN3 then H2/Pd or Phthalimide then Hydrazine) Intermediate2->Step3 Intermediate3 Methyl 5-(aminomethyl)-2-chlorobenzoate Step3->Intermediate3 Step4 Salt Formation (e.g., HCl in Ether) Intermediate3->Step4 End Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride Step4->End

Caption: Plausible synthetic workflow for the target compound.

Causality in Experimental Choices:

  • Esterification First: Converting the carboxylic acid to a methyl ester early protects it from reacting in subsequent steps and is a standard procedure for this functional group.

  • Radical Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) is a highly selective method for brominating the benzylic position without affecting the aromatic ring.

  • Amine Introduction: A two-step process, such as the Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or an azide displacement followed by reduction, is often preferred for converting the benzyl bromide to a primary amine. These methods avoid the over-alkylation issues common with direct amination using ammonia.

  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl. This is a critical step for improving the compound's shelf-life and handling characteristics, as the free amine is more susceptible to oxidation.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional groups:

  • Primary Amine (as Hydrochloride): The amine is the most reactive site for nucleophilic attack. Before it can be used in reactions like acylation or alkylation, it must be deprotonated by a base to liberate the free amine.

  • Methyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

  • Aryl Chloride: The chlorine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the ester group. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[4][7] Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold.

  • Pharmaceutical Synthesis: It serves as a building block for creating libraries of compounds for high-throughput screening. The amine handle allows for the introduction of various side chains, while the ester can be hydrolyzed and coupled to other moieties. Its substituted benzene core is a common feature in many biologically active molecules.

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new pesticides and herbicides.

  • Material Science: Substituted benzoic acids and their derivatives can be used in the synthesis of polymers and other advanced materials.[8]

Safety, Handling, and First Aid

Hazard Identification

The compound is classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling.[9]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Laboratory Handling Protocol

A self-validating protocol ensures safety through engineering controls, personal protective equipment, and proper procedures.

  • Engineering Controls:

    • Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[9]

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.

  • Handling Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Use spatulas and weighing paper to portion out the solid. Avoid creating dust.

    • Keep the container tightly closed when not in use.[9]

    • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Waste Disposal:

    • Dispose of contaminated waste and excess reagent in a designated hazardous waste container according to institutional and local regulations.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[9]

Expected Spectroscopic Data

For a researcher synthesizing or using this compound, spectroscopic analysis is essential for identity confirmation. While a specific spectrum is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[11][12][13][14]

  • ¹H NMR (in DMSO-d₆):

    • ~8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation and exchange.

    • ~7.6-8.0 ppm (multiplets, 3H): Aromatic protons. Their specific splitting pattern (e.g., doublet, doublet of doublets) will depend on their coupling constants.

    • ~4.1 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-) adjacent to the amine.

    • ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

  • ¹³C NMR (in DMSO-d₆):

    • ~165 ppm: Carbonyl carbon of the ester.

    • ~125-140 ppm: Aromatic carbons (expect 6 distinct signals).

    • ~52 ppm: Methyl carbon of the ester.

    • ~42 ppm: Methylene carbon (-CH₂-).

References

A Comprehensive Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient and successful development of novel therapeutics. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, identified by its CAS number 90942-47-5, has emerged as a critical intermediate, particularly in the synthesis of modern anticoagulants. This in-depth technical guide, designed for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of this compound, grounded in the principles of synthetic chemistry and process development. We will delve into its chemical identity, explore robust synthetic routes with detailed protocols, elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs), and provide a thorough analysis of its analytical characterization. This guide is structured to empower researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Section 1: Core Chemical and Physical Identity

This compound is a substituted benzoic acid derivative that presents as a solid at room temperature.[1][2] Its structure features a chlorinated benzene ring with a methyl ester and an aminomethyl group, the latter being protonated in its hydrochloride salt form. This unique combination of functional groups makes it a valuable synthon in medicinal chemistry.

PropertyValueSource(s)
CAS Number 90942-47-5[1][2]
Molecular Formula C₉H₁₁Cl₂NO₂[3]
Molecular Weight 236.1 g/mol [2]
Appearance Solid[1][2]
Melting Point 217-220 °C[2]
Purity Typically ≥96%[2]
Storage Temperature 4°C[2]

Section 2: Strategic Synthesis and Purification

The synthesis of this compound can be approached from several precursors. A common and logical pathway commences with the commercially available 2-chloro-5-nitrobenzoic acid, proceeding through esterification, nitro group reduction, and subsequent functional group manipulation to install the aminomethyl group. This multi-step approach allows for purification at intermediate stages, ensuring the high purity required for pharmaceutical applications.

Multi-Step Synthesis Workflow

The following diagram illustrates a representative synthetic pathway from 2-chloro-5-nitrobenzoic acid.

Synthesis_Workflow A 2-Chloro-5-nitrobenzoic Acid B Methyl 2-chloro-5-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 5-amino-2-chlorobenzoate B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D Methyl 5-(bromomethyl)-2-chlorobenzoate C->D Sandmeyer-type reaction followed by bromination E Methyl 5-(aminomethyl)-2-chlorobenzoate D->E Amination (e.g., NH₃ or protected amine) F Methyl 5-(aminomethyl)-2-chlorobenzoate HCl E->F HCl salt formation Edoxaban_Synthesis A Methyl 5-(aminomethyl)-2-chlorobenzoate (as free base) C Coupled Intermediate A->C B N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester B->C Amide Coupling (e.g., with a coupling agent or via acyl chloride) D Edoxaban C->D Further synthetic steps (Coupling with the thiazolopyridine fragment)

References

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Abstract

This compound is a pivotal chemical intermediate, distinguished by its unique trifunctional molecular architecture—a chlorinated benzene ring, a methyl ester group, and an aminomethyl substituent. This structure renders it an exceptionally valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, a validated synthesis protocol, and its critical role in drug discovery, most notably as a key precursor in the scalable synthesis of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] We will delve into the mechanistic choices behind its synthesis and the analytical methodologies required to ensure its identity and purity, offering a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The utility of this compound in organic synthesis stems directly from its distinct structural features. The molecule is a substituted benzene derivative with three key functional groups positioned for strategic chemical transformations.

  • 2-chloro substituent: The chlorine atom activates the aromatic ring and provides a potential site for cross-coupling reactions. Its electron-withdrawing nature also influences the reactivity of the other ring positions.

  • Methyl ester at position 1: This group can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for amide bond formation or other derivatizations.

  • Aminomethyl group at position 5: The primary amine, protected as a hydrochloride salt for stability and improved handling, is a key nucleophile, essential for building out more complex molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and renders it a solid, which is easier to handle and store compared to the free amine.[4][5]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 90942-47-5[4][6]
Molecular Formula C₉H₁₁Cl₂NO₂[6][7][8]
Molecular Weight 236.10 g/mol [4][6][7]
Appearance White to off-white solid/powder[4][9]
Melting Point 217-220 °C[7]
Purity Typically ≥97%[4]
Storage Inert atmosphere, 2-8°C[4][5]
Structural Representation

The connectivity of the atoms in this compound can be visualized as follows.

Simplified connectivity diagram of the core structure.

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A representative synthetic pathway is outlined below. The choice of this pathway is dictated by the commercial availability of starting materials and the need to selectively introduce functional groups without interfering with others.

Representative Synthetic Workflow

The synthesis typically begins with a suitable precursor like methyl 2-amino-5-chlorobenzoate, which is then subjected to reactions that transform the amino group into the aminomethyl group.

Synthesis_Workflow start Methyl 2-amino-5-chlorobenzoate step1 Functional Group Transformation (e.g., Diazotization, Sandmeyer) start->step1 intermediate Methyl 5-cyano-2-chlorobenzoate step1->intermediate Introduce Cyano Group step2 Reduction of Nitrile (e.g., Catalytic Hydrogenation) intermediate->step2 product_free Methyl 5-(aminomethyl)-2-chlorobenzoate (Free Amine) step2->product_free Reduce to Amine step3 Salt Formation (HCl in organic solvent) product_free->step3 product_hcl Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride step3->product_hcl Protonate for Stability

General synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)

This protocol describes the reduction of a nitrile precursor, a common final step in the synthesis.

Objective: To synthesize Methyl 5-(aminomethyl)-2-chlorobenzoate from Methyl 5-cyano-2-chlorobenzoate.

Materials:

  • Methyl 5-cyano-2-chlorobenzoate (1 equivalent)

  • Raney Nickel or Palladium on Carbon (Pd/C) (catalytic amount)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% Pd/C) in the chosen alcohol solvent under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Using an inert atmosphere prevents premature reaction and ensures the catalyst remains active.

  • Reaction Setup: Dissolve Methyl 5-cyano-2-chlorobenzoate in the alcohol and add it to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating. Causality: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Self-Validation: The catalyst must be removed completely to prevent it from interfering with subsequent steps or contaminating the final product.

  • Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Analytical Validation

Confirming the identity and purity of the final product is paramount. A multi-pronged analytical approach is required.

  • ¹H NMR Spectroscopy: Used to confirm the molecular structure by identifying the chemical shifts and splitting patterns of all protons. The integration of the peaks should correspond to the number of protons in the structure.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₉H₁₀ClNO₂ (for the free base).[10]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the ester, the N-H bends of the amine salt, and the C-Cl stretch.[10]

  • HPLC: The primary method for determining purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for precise quantification of purity (e.g., >97%).

Application in Drug Discovery: The Tofogliflozin Case Study

This compound is not an active pharmaceutical ingredient (API) itself but is a critical advanced intermediate. Its primary application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2][11]

One of the most well-documented uses is in the synthesis of Tofogliflozin .[3][12] In this context, the aminomethyl group of the intermediate is used to construct a more complex side chain, which is ultimately crucial for the drug's binding to the SGLT2 protein.

Tofogliflozin_Synthesis intermediate Methyl 5-(aminomethyl)-2- chlorobenzoate HCl step1 Coupling Reaction (e.g., Amide bond formation) intermediate->step1 advanced_intermediate Advanced Acyclic Intermediate step1->advanced_intermediate Form key C-N bond step2 Further Transformations & Cyclization advanced_intermediate->step2 api Tofogliflozin (SGLT2 Inhibitor) step2->api Construct final scaffold

Role as a key building block in Tofogliflozin synthesis.

The use of this specific building block is strategic. Its pre-installed functional groups and substitution pattern simplify the overall synthesis of Tofogliflozin, reducing the number of steps and potentially increasing the overall yield, which is a critical consideration in process chemistry and large-scale drug manufacturing.[1][12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15] Handling should be performed in a well-ventilated area or a chemical fume hood.[13][16][17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[4]

  • Spill & Disposal: In case of a spill, avoid generating dust, collect the material using appropriate tools, and place it in a sealed container for disposal.[16] Dispose of the chemical in accordance with local, state, and federal regulations.[14][17]

Conclusion

This compound represents a classic example of a high-value molecular building block. Its carefully arranged functional groups provide a versatile platform for synthetic chemists, enabling the efficient construction of complex and medicinally relevant molecules. Its role in the synthesis of Tofogliflozin underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist aiming to leverage its synthetic potential in drug discovery and development programs.

References

A Spectroscopic Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No: 90942-47-5), a key intermediate in pharmaceutical synthesis. Given the limited availability of published experimental spectra for this specific salt, this document leverages foundational principles of spectroscopic analysis and comparative data from analogous structures to present a robust, predictive guide for researchers, scientists, and professionals in drug development. This approach ensures a self-validating system of analysis, grounded in established scientific principles.

Introduction and Molecular Structure

This compound is a substituted benzoic acid derivative. Its structure incorporates a chlorinated aromatic ring, a methyl ester group, and an aminomethyl substituent which exists as a hydrochloride salt. This combination of functional groups makes it a versatile building block in medicinal chemistry. The hydrochloride form enhances stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological screening.

Molecular Formula: C₉H₁₁Cl₂NO₂[1] Molecular Weight: 236.1 g/mol [2] Melting Point: 217-220 °C[3]

The structural integrity of this compound is paramount for its use in subsequent synthetic steps. Spectroscopic methods provide the necessary tools to confirm its identity, purity, and structural features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The hydrochloride salt of the amine will typically show a broad signal for the -NH₃⁺ protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~8.5 - 9.0Broad Singlet3H-NH₃⁺The acidic protons of the ammonium salt are deshielded and often exchange, leading to a broad signal.
~7.8 - 8.0Doublet1HAr-H (H-6)This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift.
~7.6 - 7.8Doublet of Doublets1HAr-H (H-4)This proton is coupled to both H-3 and H-6.
~7.5 - 7.7Doublet1HAr-H (H-3)This proton is adjacent to the chlorine atom.
~4.1 - 4.3Singlet2H-CH₂-Protons on the carbon adjacent to the ammonium group are deshielded.
~3.9Singlet3H-OCH₃The methyl ester protons will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~165C=OThe ester carbonyl carbon is significantly deshielded.
~140Ar-C (C-5)Aromatic carbon bearing the aminomethyl group.
~135Ar-C (C-2)Aromatic carbon bearing the chlorine atom.
~132Ar-C (C-1)Aromatic carbon bearing the ester group.
~130Ar-CH (C-4)Aromatic methine carbon.
~128Ar-CH (C-6)Aromatic methine carbon.
~126Ar-CH (C-3)Aromatic methine carbon.
~53-OCH₃The methyl ester carbon.
~42-CH₂-The benzylic carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
~3000 - 2800N-H stretchAmmonium (-NH₃⁺)
~3100 - 3000C-H stretchAromatic
~2950C-H stretchMethyl (-OCH₃)
~1720C=O stretchEster
~1600, 1480C=C stretchAromatic ring
~1250C-O stretchEster
~1100C-N stretchAminomethyl
~800C-Cl stretchAryl chloride

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed to identify the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Place solid sample on ATR crystal acq Record spectrum (4000-400 cm⁻¹) prep->acq Analyze on FT-IR proc Identify characteristic absorption bands acq->proc Process spectrum

Caption: Workflow for acquiring an IR spectrum using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

The expected molecular ion would be that of the free base, [M+H]⁺, at m/z 200.05, corresponding to the protonated form of Methyl 5-(aminomethyl)-2-chlorobenzoate.

Predicted Fragmentation Pattern:

  • Loss of the methoxy group (-OCH₃): A fragment at m/z 169.02.

  • Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 141.02.

  • Benzylic cleavage: A fragment corresponding to the chlorobenzoate moiety.

MS_Fragmentation parent [M+H]⁺ m/z = 200.05 frag1 [M+H - OCH₃]⁺ m/z = 169.02 parent->frag1 -OCH₃ frag2 [M+H - COOCH₃]⁺ m/z = 141.02 parent->frag2 -COOCH₃

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with related structures, a comprehensive characterization profile has been established. The provided protocols offer a clear methodology for researchers to obtain and interpret experimental data for this compound, ensuring its quality and identity for applications in pharmaceutical research and development.

References

An In-Depth Technical Guide to the Potential Pharmacological Activity of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological activities of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural analogy to known bioactive molecules, particularly antifibrinolytic agents, provides a strong basis for postulating its therapeutic potential. This document outlines a structured, scientifically rigorous approach to investigating these potential activities, with a primary focus on its putative role as an inhibitor of fibrinolysis. We present detailed experimental protocols, from initial in vitro screening to in vivo validation, designed to elucidate the compound's mechanism of action and preliminary efficacy. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of novel benzoic acid derivatives.

Introduction: Unveiling a Candidate Molecule

This compound is a substituted benzoic acid derivative with the molecular formula C9H11Cl2NO2.[1] Its structure comprises a central benzene ring substituted with a methyl ester, a chloro group, and an aminomethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90942-47-5[1]
Molecular Formula C9H11Cl2NO2[1]
Molecular Weight 236.10 g/mol [1]
IUPAC Name This compound
SMILES Cl.COC(=O)C1=C(Cl)C=CC(CN)=C1[1]

The structural similarity of this compound to 4-(aminomethyl)benzoic acid (PAMBA), a known antifibrinolytic agent, forms the primary hypothesis for its potential pharmacological activity.[2][3] The core aminomethylbenzoic acid scaffold is crucial for this activity, and the substituents—a chloro group at the 2-position and a methyl ester at the 1-position—are anticipated to modulate its potency, selectivity, and pharmacokinetic profile.

Postulated Pharmacological Activity: An Antifibrinolytic Hypothesis

The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. Its primary effector, plasmin, is a serine protease that degrades fibrin. Plasmin is generated from its inactive zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Antifibrinolytic drugs, such as tranexamic acid (TXA) and PAMBA, are lysine analogs that competitively inhibit the binding of plasminogen to fibrin, thereby preventing plasmin generation and subsequent fibrinolysis.[4][5][6]

We postulate that this compound functions as an antifibrinolytic agent through a similar mechanism. The positively charged aminomethyl group is expected to interact with the lysine-binding sites on plasminogen, mimicking the natural lysine residues on fibrin.

Diagram: Postulated Mechanism of Action

Antifibrinolytic Mechanism cluster_0 Fibrinolysis (Normal) cluster_1 Inhibition by Test Compound Plasminogen Plasminogen Fibrin Fibrin (with Lysine residues) Plasminogen->Fibrin Binds to Plasmin Plasmin Plasminogen->Plasmin Activates FDPs Fibrin Degradation Products Fibrin->FDPs Degrades tPA tPA/uPA Compound Methyl 5-(aminomethyl)-2- chlorobenzoate hydrochloride Plasminogen_inhibited Plasminogen Compound->Plasminogen_inhibited Competitively binds to Lysine Binding Sites Fibrin_no_binding Fibrin Plasminogen_inhibited->Fibrin_no_binding Binding Blocked No_Plasmin No Plasmin Formation

Caption: Postulated mechanism of antifibrinolytic action.

Comprehensive Experimental Plan: A Roadmap to Validation

To systematically evaluate the antifibrinolytic potential of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo efficacy studies.

In Vitro Evaluation of Antifibrinolytic Activity

Objective: To determine the effect of the test compound on the activation of plasminogen to plasmin by tPA.

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well microplate, add human plasminogen, a chromogenic plasmin substrate, and serial dilutions of the test compound or a positive control (e.g., tranexamic acid).

  • Initiate the reaction by adding human tPA.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of plasmin formation and determine the IC50 value of the test compound.[4]

Objective: To assess the ability of the test compound to inhibit the lysis of a pre-formed fibrin clot.

Protocol:

  • In a 96-well plate, form a fibrin clot by mixing human fibrinogen and thrombin.

  • Add a solution containing human plasminogen, tPA, and varying concentrations of the test compound or a positive control to the wells.

  • Incubate the plate at 37°C and monitor the turbidity (absorbance at 405 nm) of the clot over time.

  • The rate of clot lysis is inversely proportional to the turbidity. Calculate the percentage of clot lysis inhibition for each concentration of the test compound.

Diagram: In Vitro Experimental Workflow

In Vitro Workflow start Start: Test Compound (Methyl 5-(aminomethyl)-2-chlorobenzoate HCl) assay1 Plasminogen Activation Assay start->assay1 assay2 Fibrin Clot Lysis Assay start->assay2 data1 Determine IC50 for Plasminogen Activation assay1->data1 data2 Quantify Inhibition of Clot Lysis assay2->data2 conclusion Conclusion on In Vitro Antifibrinolytic Potential data1->conclusion data2->conclusion

Caption: Workflow for in vitro antifibrinolytic screening.

Ex Vivo Whole Blood Clot Lysis Assay

Objective: To evaluate the antifibrinolytic activity of the test compound in a more physiologically relevant setting using whole blood.

Protocol:

  • Collect fresh whole blood from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

  • In glass tubes, add a solution of tPA and varying concentrations of the test compound or a positive control.

  • Add the whole blood to the tubes and allow a clot to form.

  • Incubate the tubes at 37°C and visually inspect for clot lysis at regular intervals (e.g., every hour for up to 24 hours).[4]

  • The effective concentration is the lowest concentration of the test compound that prevents complete clot lysis within the observation period.

In Vivo Evaluation of Antifibrinolytic Efficacy

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of hyperfibrinolysis.

Animal Model: Tail bleeding time assay in mice or rats.

Protocol:

  • Administer the test compound (intravenously or intraperitoneally) to a group of mice or rats. A vehicle control group and a positive control group (e.g., tranexamic acid) should be included.

  • After a predetermined time, induce bleeding by amputating a small segment of the tail.

  • Measure the time it takes for the bleeding to stop.

  • A significant reduction in bleeding time in the test compound group compared to the vehicle control group indicates in vivo antifibrinolytic activity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Potential for Broader Pharmacological Screening

While the primary hypothesis focuses on antifibrinolytic activity, the benzoic acid scaffold is a versatile pharmacophore found in compounds with diverse biological activities.[7][8][9] Therefore, broader pharmacological screening of this compound may be warranted. Potential areas for investigation include:

  • Anti-inflammatory activity: Some benzoic acid derivatives exhibit anti-inflammatory properties.[10]

  • Anticancer activity: The fibrinolytic system is implicated in tumor growth and metastasis, suggesting that antifibrinolytic agents may have anticancer effects.[11][12]

  • Antimicrobial activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[8][13]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of hemostasis. The experimental framework detailed in this guide provides a clear and robust pathway for the systematic evaluation of its postulated antifibrinolytic activity. Successful validation of this activity in preclinical models would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The exploration of its broader pharmacological potential could also unveil new therapeutic applications for this class of compounds.

References

The Strategic Utility of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a versatile bifunctional building block that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine, a methyl ester, and a chlorinated aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its pivotal role in the synthesis of the blockbuster anticoagulant, Rivaroxaban.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of this compound [1][]

PropertyValue
CAS Number 90942-47-5
Molecular Formula C₉H₁₁Cl₂NO₂
Molecular Weight 236.10 g/mol
Appearance White to off-white solid
Melting Point 217-220 °C
Solubility Soluble in water and polar organic solvents
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C is recommended)

Safety and Handling:

This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, please refer to the Safety Data Sheet (SDS).[3][4][5]

Synthesis of this compound

The most common laboratory-scale synthesis of this building block involves the deprotection of its N-Boc protected precursor, Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate. This is typically achieved under acidic conditions.

Workflow for the Synthesis of this compound

cluster_0 Synthesis of the Precursor cluster_1 Final Deprotection Step Start Methyl 2-chloro-5-methylbenzoate Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 Methyl 5-(bromomethyl)-2-chlorobenzoate Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., NaN3 then reduction, or direct amination with protection) Intermediate1->Step2 Intermediate2 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate Step2->Intermediate2 Step3 Acidic Deprotection (e.g., HCl in EtOAc) Intermediate2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for the preparation of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary benzylic amine is a potent nucleophile, readily undergoing reactions such as N-acylation and N-alkylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The chloro-substituent on the aromatic ring is generally less reactive but can participate in cross-coupling reactions under specific catalytic conditions.

The primary application of this building block is as a key intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.

Pivotal Role in the Synthesis of Rivaroxaban: N-Acylation

The synthesis of Rivaroxaban involves the crucial step of N-acylation of an advanced amine intermediate with 5-chlorothiophene-2-carbonyl chloride. While many patented routes to Rivaroxaban exist, a common strategy involves the use of a precursor that is structurally analogous to this compound. The following protocol is a representative example of the key N-acylation step.

Experimental Protocol: N-Acylation with 5-chlorothiophene-2-carbonyl chloride

This protocol describes a general procedure for the N-acylation of the free amine derived from this compound. The hydrochloride salt must first be neutralized to the free amine in situ or in a separate step.

Materials:

  • This compound

  • 5-chlorothiophene-2-carbonyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization and Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the free amine in situ.

  • Acyl Chloride Addition: In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-acylated product.

Table 2: Representative Conditions for N-Acylation

Amine SubstrateAcylating AgentSolventBaseTemperatureYieldReference
Rivaroxaban Amine Precursor5-chlorothiophene-2-carbonyl chlorideDCMTEA0 °C to RTHighGeneral procedure based on Rivaroxaban syntheses
BenzylamineAcetyl chloride---HighGeneral knowledge of amine acylation
Substituted BenzylaminesVarious Acyl ChloridesVariousVariousVariousGenerally Good to ExcellentReview articles on benzylamine chemistry
Mechanistic Insight into N-Acylation

The N-acylation of the primary amine of Methyl 5-(aminomethyl)-2-chlorobenzoate follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to yield the stable amide product.

cluster_0 N-Acylation Mechanism Amine R-CH₂-NH₂ TetrahedralIntermediate [R-CH₂-NH₂⁺-C(O⁻)R'-Cl] Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride R'-COCl Amide R-CH₂-NH-COR' TetrahedralIntermediate->Amide Chloride Elimination HCl HCl Amide->HCl Deprotonation by Base

Caption: Simplified mechanism of N-acylation of a primary amine with an acyl chloride.

Beyond Rivaroxaban: Exploring Further Synthetic Potential

While the synthesis of Rivaroxaban is the most prominent application of this compound, its versatile structure lends itself to the creation of a diverse range of other molecules. The primary amine can be a handle for the introduction of various pharmacophores through N-alkylation, reductive amination, or participation in multicomponent reactions. The ester functionality can be elaborated, and the chloro-aromatic ring can be a substrate for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Conclusion: A Building Block of Strategic Importance

This compound has established itself as a building block of strategic importance in contemporary organic synthesis, particularly in the pharmaceutical industry. Its well-defined reactivity and commercial availability make it an attractive starting material for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full synthetic potential. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates is poised to expand, paving the way for the discovery and development of the next generation of life-saving medicines.

References

An In-Depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, a key building block in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, chemical reactivity, and its pivotal role in the creation of contemporary therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with CAS Number 90942-47-5, is a substituted benzoic acid derivative that has garnered significant attention in medicinal chemistry.[1] Its unique structural features—a reactive primary amine, a methyl ester, and a chlorinated aromatic ring—make it a versatile scaffold for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for use in multi-step synthetic sequences.[2] This guide will elucidate the critical aspects of this compound, providing field-proven insights into its synthesis and application.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueSource
CAS Number 90942-47-5[1]
Molecular Formula C₉H₁₁Cl₂NO₂[3]
Molecular Weight 236.1 g/mol [2][4]
Appearance White to off-white solid/powder[1][2]
Melting Point 217-220 °C[2]
Purity Typically ≥96%[2][3]
Storage Inert atmosphere, 2-8°C[2]

Safety Information:

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and efficient synthetic strategy involves the use of a protecting group for the amine functionality. The following protocol is a representative, field-proven method.

Synthetic Pathway Overview

The synthesis can be logically divided into three key stages: protection of a suitable precursor, esterification, and final deprotection to yield the desired hydrochloride salt. This approach is designed to manage the reactivity of the different functional groups and minimize the formation of by-products.

Synthesis_Pathway A 5-Amino-2-chlorobenzoic acid B Methyl 5-((tert-butoxycarbonyl)amino) -2-chlorobenzoate A->B  Boc-Anhydride, Base Esterification (e.g., SOCl2, MeOH) C Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride B->C  HCl (saturated solution) in Ethyl Acetate

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amine Group

The initial step involves the protection of the amino group of a suitable starting material, such as 5-amino-2-chlorobenzoic acid, with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted side reactions in subsequent steps.

  • Procedure: To a solution of 5-amino-2-chlorobenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The protected product is then isolated by extraction and purified.

Step 2: Esterification

With the amine group protected, the carboxylic acid functionality is converted to a methyl ester. A common method for this transformation is Fischer esterification or the use of a more reactive reagent like thionyl chloride.

  • Procedure: The Boc-protected amino acid is dissolved in anhydrous methanol. Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude ester is purified, often by column chromatography.

Step 3: Deprotection of the Amine Group

The final step is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt of the amine.

  • Procedure: The purified Methyl 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoate is dissolved in a solution of hydrochloric acid in an organic solvent, such as a saturated solution of HCl in ethyl acetate.[5] The reaction is stirred at room temperature for a few hours. The product, this compound, precipitates out of the solution and can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are typical analytical methods and expected results for this compound.

Spectroscopic Data
TechniqueKey Observations and Interpretation
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons, the aminomethyl protons (-CH₂-NH₃⁺), and the methyl ester protons (-OCH₃). The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and ester groups, and the protonated amine.
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the aminomethyl carbon, and the methyl carbon of the ester.
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary ammonium salt (around 3000 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C-Cl stretching in the aromatic region.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the free base of the molecule (C₉H₁₀ClNO₂), and a characteristic isotopic pattern due to the presence of the chlorine atom.

Note: Spectral data can be obtained from suppliers such as ChemicalBook.[6]

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 245 nm).

  • Column Temperature: 35°C.

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable purity assessment.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary amine is a potent nucleophile, the methyl ester can be hydrolyzed or transesterified, and the chlorinated aromatic ring can participate in various cross-coupling reactions.

Key Chemical Transformations
  • Acylation of the Amine: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This is a common strategy for introducing diverse side chains.

  • Alkylation of the Amine: The amine can be alkylated, although care must be taken to control the degree of alkylation.

  • Participation in Ring-Forming Reactions: The bifunctional nature of the molecule allows it to be used in the synthesis of heterocyclic compounds.

Application as a Key Intermediate in Anticoagulant Synthesis

This compound and its close analogs are crucial intermediates in the synthesis of a class of modern oral anticoagulants known as Factor Xa inhibitors. These drugs, including rivaroxaban and edoxaban, are widely used for the prevention and treatment of thromboembolic disorders.[7][8]

The aminomethyl group of the title compound, or a derivative thereof, is typically acylated with a thiophene-2-carbonyl chloride derivative, which is a key structural motif in many Factor Xa inhibitors.[9] Patents related to the synthesis of rivaroxaban and edoxaban describe intermediates that are structurally very similar to Methyl 5-(aminomethyl)-2-chlorobenzoate, highlighting its importance as a building block in this therapeutic area.[8][9]

Application_in_Drug_Synthesis A Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride B Factor Xa Inhibitor (e.g., Rivaroxaban, Edoxaban analogs) A->B  Multi-step synthesis involving acylation and other transformations

Caption: Role as a key intermediate in the synthesis of Factor Xa inhibitors.

Impurity Profiling and Control

For any pharmaceutical intermediate, a thorough understanding and control of impurities is a critical aspect of process development and quality control. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product.

Potential Impurities:

  • Starting Materials: Unreacted 5-amino-2-chlorobenzoic acid or its protected form.

  • By-products of Esterification: Incomplete esterification can lead to the presence of the corresponding carboxylic acid.

  • By-products of Deprotection: Incomplete deprotection can result in residual Boc-protected intermediate.

  • Over-alkylation/acylation Products: If the reaction conditions are not carefully controlled, the primary amine can undergo multiple reactions.

  • Degradation Products: The ester functionality can be susceptible to hydrolysis under certain conditions.

The HPLC method described in section 4.2 should be capable of separating the main compound from these potential impurities. The identification and characterization of any significant impurities are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its well-defined structure and predictable reactivity make it an ideal starting point for the synthesis of complex and biologically active molecules, most notably the new generation of oral anticoagulants. A robust and well-characterized synthetic route, coupled with stringent analytical controls, is essential for its successful application in pharmaceutical manufacturing. This guide has provided a comprehensive overview of the key technical aspects of this important intermediate, offering a foundation for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Reaction Mechanism of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, a key intermediate in pharmaceutical development. The primary focus of this document is the elucidation of a robust and reproducible synthetic pathway via the catalytic hydrogenation of methyl 2-chloro-5-cyanobenzoate. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols for each synthetic step, and offer insights into critical process parameters. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both an amine and a methyl ester, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions and formulations.

The synthetic route detailed herein proceeds through the catalytic hydrogenation of a nitrile precursor, methyl 2-chloro-5-cyanobenzoate. This method is favored for its high efficiency, selectivity, and environmentally benign nature, avoiding the use of harsh or stoichiometric reagents.[1]

Overall Synthetic Workflow

The synthesis of this compound can be strategically divided into three key stages:

  • Synthesis of the Nitrile Precursor: Preparation of methyl 2-chloro-5-cyanobenzoate from a suitable starting material.

  • Catalytic Hydrogenation: The core reductive step to convert the nitrile functionality to a primary amine.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt to improve stability and handling.

Synthetic Workflow Start Starting Material (e.g., 2-chloro-5-aminobenzoic acid) Precursor Methyl 2-chloro-5-cyanobenzoate Start->Precursor Diazotization & Cyanation (Sandmeyer Reaction) Amine Methyl 5-(aminomethyl)-2-chlorobenzoate Precursor->Amine Catalytic Hydrogenation (H2, Pd/C) Product Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride Amine->Product HCl Treatment (Salt Formation) Nitrile Reduction Mechanism cluster_catalyst Palladium Catalyst Surface H2 H₂ Adsorbed_H 2H (adsorbed) H2->Adsorbed_H Adsorption & Activation Nitrile R-C≡N Adsorbed_Nitrile R-C≡N (adsorbed) Nitrile->Adsorbed_Nitrile Adsorption Imine R-CH=NH (adsorbed) Adsorbed_Nitrile->Imine + 2H Amine R-CH₂-NH₂ (adsorbed) Imine->Amine + 2H Amine_desorbed R-CH₂-NH₂ (desorbed) Amine->Amine_desorbed Desorption

References

The Strategic Application of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride has emerged as a strategically significant intermediate, particularly in the development of highly selective enzyme inhibitors. Its unique structural features—a chlorinated benzoic acid core, a reactive aminomethyl group, and a methyl ester—provide a trifecta of functionalities that medicinal chemists can exploit to construct complex molecular architectures with tailored pharmacological profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of Factor Xa inhibitors, a critical class of anticoagulant drugs.

Core Attributes and Strategic Advantages

The inherent chemical properties of this compound make it a valuable asset in a synthetic chemist's toolbox.

PropertyStrategic Advantage in Medicinal Chemistry
Primary Aminomethyl Group Serves as a key nucleophilic handle for the introduction of diverse side chains via robust and high-yielding reactions such as acylation and sulfonylation. This allows for the systematic exploration of the chemical space around a core scaffold to optimize target binding and pharmacokinetic properties.
2-Chloro Substituent The presence of a chlorine atom on the benzene ring can significantly influence the electronic and conformational properties of the final molecule. It can enhance binding affinity to the target protein through halogen bonding and can also improve metabolic stability by blocking potential sites of oxidation.
Methyl Ester Provides a latent carboxylic acid functionality that can be unmasked through hydrolysis in later synthetic steps. This carboxylic acid can then be used to improve solubility or to introduce further modifications to the molecule.

Application Focus: The Synthesis of Factor Xa Inhibitors

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. The molecular architecture of many direct Factor Xa inhibitors, such as Rivaroxaban, is designed to interact with specific pockets within the enzyme's active site. The 5-(aminomethyl)-2-chlorobenzoate moiety is a common structural motif in this class of drugs, as it provides a scaffold that can be elaborated to effectively target these pockets.

The Blood Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to thrombin, the final enzyme in the cascade that cleaves fibrinogen to fibrin.[1][2] Direct Factor Xa inhibitors block this crucial step, thereby preventing thrombus formation.[3][4]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Tenase Complex VIIIa VIIIa VIIIa->X Xa Xa X->Xa TF Tissue Factor TF->X VII VII VIIa VIIa VII->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Prothrombinase Complex Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Va Va Va->Prothrombin Xa_inhibitor Direct Factor Xa Inhibitors (e.g., Rivaroxaban) Xa_inhibitor->Xa Inhibition

Caption: The Blood Coagulation Cascade.

Experimental Protocols: Synthesis of a Key Amide Intermediate

The following protocol details a representative amidation reaction, a crucial step in the synthesis of many Factor Xa inhibitors, starting from an amine hydrochloride salt conceptually similar to this compound. This protocol is adapted from established synthetic routes for Rivaroxaban.[5]

Protocol: Acylation of an Aminomethyl Intermediate

This protocol describes the acylation of a primary amine with an acid chloride to form an amide bond, a key transformation in the synthesis of many pharmaceutical agents.

Materials:

  • Amine hydrochloride (e.g., a derivative of this compound) (1.0 eq)

  • 5-Chlorothiophene-2-carbonyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine hydrochloride (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the mixture while stirring. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acyl Chloride Addition: In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, the basic wash removes any unreacted acid chloride, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Expected Yield: 85-95%

Rationale for Experimental Choices
  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the product. Its low boiling point facilitates easy removal during the work-up.

  • Base: Triethylamine is a common organic base used to scavenge the HCl produced during the acylation reaction. The use of two equivalents ensures the neutralization of both the starting amine hydrochloride and the newly formed HCl.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of byproducts.

Data Presentation: Biological Activity of a Representative Factor Xa Inhibitor

The following table presents the biological activity of Rivaroxaban, a well-established Factor Xa inhibitor that incorporates a related structural motif. This data serves as a benchmark for the potency that can be achieved with molecules synthesized using this class of building blocks.

CompoundTargetIC50 (nM)Ki (nM)Reference
RivaroxabanFactor Xa0.70.4--INVALID-LINK--[6]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of Factor Xa inhibitors, underscores its importance in the development of modern therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs, ultimately contributing to the advancement of new and improved medicines.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Benzamides Using Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of molecular libraries with diverse functionalities is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid and systematic preparation of compound arrays.[1] Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a valuable bifunctional building block, uniquely suited for SPOS. Its primary amine provides a handle for immobilization or extension, while the methyl ester and chloro-substituted aromatic ring offer sites for subsequent diversification.

This guide provides a comprehensive framework for utilizing this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for its application, and discuss the critical parameters that ensure high-yield and high-purity outcomes. The methodologies described herein are designed to be adaptable, empowering researchers to generate libraries of novel substituted benzamides for screening and development.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to any successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 90942-47-5[2][3][4]
Molecular Formula C₉H₁₁Cl₂NO₂[5]
Molecular Weight 236.1 g/mol [3]
Physical Form Solid[2][3]
Melting Point 217-220 °C[3]
Purity Typically ≥96%[3][4]
Storage Conditions 2-8°C, under inert atmosphere[2][4]
InChI Key RVCZOTOWWCOGCQ-UHFFFAOYSA-N[2][3][4]

Strategic Overview: The Solid-Phase Workflow

The general strategy for employing this compound involves its initial attachment to a solid support, followed by chemical modification and subsequent cleavage to release the final product into solution. This workflow is predicated on the principles of orthogonal protection, where different functional groups can be selectively manipulated without affecting others.[6][7]

The workflow can be conceptualized as follows:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_release Product Release & Analysis Resin Resin Selection (e.g., 2-Chlorotrityl) Immobilization Step 1: Immobilization of Building Block Resin->Immobilization Swell in solvent Modification Step 2: On-Resin Modification (e.g., Amide Coupling) Immobilization->Modification Deprotection & Coupling Cleavage Step 3: Cleavage from Resin Modification->Cleavage Cleavage Cocktail Purification Step 4: Purification & Analysis Cleavage->Purification HPLC/LC-MS

Caption: General workflow for solid-phase synthesis.

Part 1: Immobilization of the Building Block

The initial and most critical step is the covalent attachment of the building block to the solid support. The choice of resin is dictated by the desired cleavage conditions for the final product. For applications requiring mild acidic cleavage to release a carboxylic acid product, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice.[8] The high acid lability of the 2-CTC linker allows for product release while keeping many common side-chain protecting groups intact.

Protocol 1: Attachment to 2-Chlorotrityl Chloride Resin

This protocol details the immobilization of this compound onto 2-CTC resin via its primary amine.

Rationale: The hydrochloride salt of the amine must be neutralized in situ to allow the free amine to react with the electrophilic chlorotrityl groups on the resin. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used for this purpose to prevent side reactions.[9] The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) to facilitate swelling of the polystyrene-based resin and ensure solubility of the reactants.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (loading capacity: e.g., 1.0–1.6 mmol/g)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer vessel)

  • Shaker or rocker

Step-by-Step Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 equiv, based on loading) into the synthesis vessel. Add anhydrous DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Solvent Removal: Drain the DCM from the vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (1.5-2.0 equiv relative to resin loading) in anhydrous DCM. Add DIPEA (4.0-5.0 equiv) to the solution to neutralize the hydrochloride and provide a basic environment.

  • Coupling Reaction: Add the prepared solution of the building block and base to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring (Optional): To check for unreacted chlorotrityl groups, a small sample of resin can be taken, washed, and subjected to a qualitative test (e.g., a colorimetric test with a highly colored amine).

  • Capping: After the coupling reaction, drain the reaction solution. To cap any remaining reactive chlorotrityl sites and prevent side reactions in subsequent steps, wash the resin with DCM. Then, add a solution of DCM/MeOH/DIPEA (e.g., 80:15:5 v/v/v) and agitate for 30-60 minutes.[9]

  • Washing: Drain the capping solution and wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is:

    • DCM (3x)

    • N,N-Dimethylformamide (DMF) (3x)

    • DCM (3x)

  • Drying: Dry the resin under a stream of nitrogen and then under high vacuum to a constant weight. The loading of the building block can be determined gravimetrically (by weight gain) or by a quantitative analytical method (e.g., Fmoc cleavage UV quantitation if an Fmoc-protected analogue were used).

Caption: Immobilization of the building block on the resin.

Part 2: On-Resin Modification

With the scaffold securely anchored, the next phase involves chemical transformations. A common and highly useful modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation.

Protocol 2: Saponification and Amide Coupling

This protocol first converts the resin-bound methyl ester to a carboxylic acid, which is then coupled with a primary or secondary amine.

Rationale:

  • Saponification: The methyl ester is hydrolyzed using a strong base like lithium hydroxide (LiOH) in a solvent system that swells the resin and dissolves the base (e.g., THF/Water). This step must be carefully monitored to avoid premature cleavage from the acid-sensitive 2-CTC resin.

  • Amide Coupling: The newly formed carboxylic acid is activated in situ to facilitate amide bond formation. Uronium/aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for challenging couplings, and help suppress racemization.[10][11] A base like DIPEA is required to neutralize the resulting carboxylic acid and maintain a basic pH for the coupling reaction.

Materials:

  • Resin from Protocol 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 10% aqueous HCl

  • A diverse set of primary or secondary amines

  • HATU

  • DIPEA

  • DMF, anhydrous

Step-by-Step Procedure:

A. Saponification

  • Resin Swelling: Swell the resin from Protocol 1 in THF (10-15 mL/g) for 30 minutes.

  • Hydrolysis: Prepare a solution of LiOH (e.g., 1M in H₂O). Add this solution (5-10 equiv relative to resin loading) to the resin slurry, along with enough THF to ensure good mixing. Agitate at room temperature for 4-12 hours. Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS to check for the disappearance of the methyl ester.

  • Quenching and Washing: Drain the reaction mixture. Wash the resin with THF/H₂O, then with a dilute acid (e.g., 10% aq. HCl) to protonate the carboxylate, followed by water, and finally with DMF and DCM to prepare for the next step. Dry the resin.

B. Amide Coupling

  • Resin Swelling: Swell the carboxylate-functionalized resin in anhydrous DMF (10-15 mL/g).

  • Activation/Coupling Solution: In a separate vial, dissolve the desired amine (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF.

  • Coupling Reaction: Drain the DMF from the resin and add the activation/coupling solution. Agitate at room temperature for 2-16 hours.

  • Monitoring: Progress can be monitored using a qualitative test for free amines (e.g., Kaiser test on a resin sample) to ensure the reaction has gone to completion. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum.

Part 3: Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. The mild acidic conditions compatible with the 2-CTC resin are a key advantage of this workflow.

Protocol 3: Acidic Cleavage from 2-CTC Resin

Rationale: A solution of trifluoroacetic acid (TFA) in DCM is used to cleave the bond between the linker and the synthesized molecule. The low concentration of TFA (1-5%) is sufficient to protonate and cleave the highly labile trityl ether linkage, releasing the final product as a carboxylic acid.[8] A scavenger, such as triisopropylsilane (TIS), can be added to quench the reactive trityl cations that are released, preventing side reactions with the product.

Materials:

  • Product-bound resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional)

  • Collection vessel

  • Rotary evaporator

  • Diethyl ether, cold

Step-by-Step Procedure:

  • Resin Preparation: Place the dry, product-bound resin in a synthesis vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is 1-5% TFA in DCM. For sensitive compounds, add 1-5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g) and agitate gently at room temperature. The cleavage is often rapid (30-60 minutes). To ensure complete cleavage, it is best to drain the filtrate into a collection flask and repeat the process 2-3 times with fresh cleavage cocktail.

  • Resin Washing: Wash the resin with additional DCM or the cleavage solvent to recover any remaining product. Combine all filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Be cautious, as TFA is volatile and corrosive.

  • Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Collect the precipitated solid by filtration or centrifugation. Wash the solid with cold diethyl ether to remove soluble impurities.

  • Drying: Dry the final product under high vacuum.

  • Analysis and Purification: Analyze the crude product for purity (e.g., by LC-MS and HPLC). If necessary, purify the product using preparative HPLC or other chromatographic techniques.

Caption: Cleavage of the final product from the resin.

Conclusion and Further Applications

This compound serves as an exceptionally useful scaffold for solid-phase synthesis. The protocols outlined provide a robust starting point for creating libraries of N-substituted 5-(aminomethyl)-2-chlorobenzamides. The true power of this building block lies in its potential for further diversification. The chloro-substituent on the aromatic ring can be a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), either on-resin or post-cleavage, dramatically expanding the accessible chemical space.[12] By carefully selecting orthogonal protection strategies, researchers can unlock a multitude of synthetic possibilities, accelerating the discovery of new molecules with desired biological or material properties.

References

Application Note: Quantitative Analysis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized pharmacopeial method, this document outlines robust and validated analytical procedures suitable for quality control, stability testing, and research purposes. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection due to its specificity, sensitivity, and accuracy. A Gas Chromatography (GC) method is also presented as a viable alternative, particularly for assessing volatile impurities. All proposed methodologies are grounded in the principles of analytical chemistry and adhere to the validation guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction: The Analytical Imperative

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a primary amine, a chlorinated aromatic ring, and a methyl ester, necessitates carefully developed analytical methods to ensure its identity, purity, and strength. Accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and intermediates in the drug development pipeline.

This guide is intended for researchers, analytical scientists, and quality control professionals. It provides a detailed framework for establishing reliable analytical protocols, from initial method development to full validation, ensuring data integrity and regulatory compliance.

Physicochemical Properties and Analytical Considerations

Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte.

PropertyValue/CharacteristicImplication for Analysis
Molecular Formula C₉H₁₁Cl₂NO₂
Molecular Weight 236.10 g/mol
Functional Groups Primary amine, methyl ester, chlorinated benzene ringThe amine group provides a site for potential derivatization. The aromatic ring allows for strong UV absorbance.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions.Guides the selection of appropriate mobile phases for HPLC and solvents for sample preparation.
Volatility The free base may have limited volatility; derivatization might be necessary for GC analysis.Influences the choice between HPLC and GC.

The presence of the chromophoric chlorinated benzene ring suggests that UV-Vis spectrophotometry is a suitable detection method for HPLC. The primary amine offers a potential site for derivatization to enhance volatility for GC analysis.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed.

Rationale for Method Selection
  • Specificity: HPLC can effectively separate the target analyte from its impurities and degradation products, ensuring that the quantification is not skewed by other components.

  • Sensitivity: With UV detection, low concentrations of the analyte can be accurately measured.

  • Versatility: The method can be adapted for various purposes, including purity assessment, assay, and stability studies.

Proposed HPLC Method Parameters

The following parameters are a starting point for method development and should be optimized and validated.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileThe acidic mobile phase ensures the amine group is protonated, leading to better peak shape. A gradient elution may be necessary to resolve all impurities.
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.A gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~240 nm (To be determined by UV scan)The chlorinated benzene ring is expected to have a strong absorbance in this region.
Injection Volume 10 µL
Standard Concentration 100 µg/mL in mobile phase AA concentration that is expected to give a strong signal without saturating the detector.
Sample Preparation Dissolve the sample in mobile phase A to the target concentration.Ensures compatibility with the mobile phase and good peak shape.

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow from sample preparation to quantification.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][6][7][8] The following validation parameters should be assessed:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should cover 80-120% of the expected test concentration for assay and may be wider for purity analysis.
Accuracy The recovery should be between 98.0% and 102.0% for the assay of the drug substance.
Precision - Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment.
Limit of Detection (LOD) To be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.

Alternative Analytical Method: Gas Chromatography (GC)

GC can be an alternative or complementary technique, particularly for the analysis of residual solvents or volatile impurities. Due to the low volatility of the hydrochloride salt, derivatization of the amine group is recommended.

Rationale for Method Selection
  • High Efficiency: GC provides excellent separation for volatile compounds.

  • Sensitivity: With a Flame Ionization Detector (FID) or Mass Spectrometer (MS), high sensitivity can be achieved.

Proposed GC Method with Derivatization

Derivatization Step: The primary amine can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) to increase volatility and thermal stability.

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.To be optimized for the best separation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds. MS provides structural information for peak identification.
Detector Temperature 300 °C (FID)

Experimental Workflow: GC Analysis

Caption: GC analysis workflow including the derivatization step.

Complementary Techniques

UV-Vis Spectrophotometry

A simple UV-Vis spectrophotometric method can be developed for a quick estimation of the total concentration of UV-absorbing species. However, this method is non-specific and should not be used for purity analysis. A wavelength scan should be performed to determine the λmax for quantification.

Mass Spectrometry (MS)

When coupled with HPLC or GC, MS can provide valuable structural information for impurity identification and characterization. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern in the mass spectrum, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.[9][10][11] This can aid in confirming the identity of the analyte and its chlorinated impurities.

Conclusion

This application note provides a detailed guide for the development and validation of analytical methods for the quantification of this compound. The recommended primary method is a reversed-phase HPLC with UV detection, which offers a balance of specificity, sensitivity, and robustness. A GC method with derivatization is presented as a suitable alternative. Adherence to the validation principles outlined by the ICH and FDA is essential to ensure the generation of reliable and defensible analytical data.

References

Application Notes and Protocols: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the bedrock of numerous pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride has emerged as a particularly valuable and versatile building block in this endeavor. Its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic ester group on a substituted benzene ring, allows for a variety of intramolecular and intermolecular cyclization strategies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of two important classes of nitrogen-containing heterocycles: isoindolinones and quinazolinones. The protocols and mechanistic discussions herein are designed to be both instructional and to provide a foundation for further exploration and derivatization.

I. Synthesis of Isoindolinone Derivatives: A Gateway to Bioactive Scaffolds

The isoindolinone core is a privileged scaffold found in a range of biologically active molecules. The strategic placement of the aminomethyl and methyl ester functionalities in this compound makes it an ideal precursor for the construction of this heterocyclic system. The primary synthetic strategy involves the acylation of the primary amine followed by an intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

The synthesis of isoindolinones from this compound proceeds via a two-step sequence: N-acylation followed by intramolecular amidation. The initial acylation of the primary amine with an appropriate acylating agent (e.g., an acid chloride or anhydride) is a standard and high-yielding transformation. The choice of the acylating agent is critical as it introduces the desired diversity at the 2-position of the resulting isoindolinone.

The subsequent and key step is the intramolecular cyclization. This reaction is essentially an intramolecular nucleophilic attack of the newly formed amide nitrogen onto the carbonyl carbon of the methyl ester. This process is typically facilitated by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and promoting the cyclization. The reaction is driven by the formation of a stable, five-membered lactam ring. The presence of the chlorine atom at the 2-position of the benzoate ring can influence the reactivity of the ester group through electronic effects.

G start Methyl 5-(aminomethyl)-2-chlorobenzoate intermediate N-Acylated Intermediate start->intermediate N-Acylation acylating_agent Acylating Agent (R-COCl) acylating_agent->intermediate product 2-Substituted Isoindolinone intermediate->product Intramolecular Cyclization base Base (e.g., NaH, K2CO3) base->product methanol Methanol (byproduct) product->methanol

Caption: Workflow for the synthesis of isoindolinones.

Experimental Protocol: Synthesis of 2-Benzyl-5-chloro-6-(aminomethyl)isoindolin-1-one

This protocol details the synthesis of a representative isoindolinone derivative.

Materials:

  • This compound

  • Phenylacetyl chloride

  • Triethylamine (Et3N)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: N-Acylation

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add phenylacetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Wash sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Dissolve the crude N-acylated intermediate from Step 1 in anhydrous THF.

  • Add the solution of the intermediate dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC for the disappearance of the intermediate.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired 2-benzyl-5-chloro-6-(aminomethyl)isoindolin-1-one.

Table 1: Representative Data for Isoindolinone Synthesis

R-Group (from R-COCl)Product StructureExpected Yield (%)
Benzyl2-Benzyl-5-chloro-6-(aminomethyl)isoindolin-1-one75-85
Methyl5-Chloro-6-(aminomethyl)-2-methylisoindolin-1-one80-90
Phenyl5-Chloro-6-(aminomethyl)-2-phenylisoindolin-1-one70-80

II. Synthesis of Quinazolinone Derivatives: A Privileged Pharmacophore

The quinazolinone ring system is a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold. The reaction of anthranilic acid derivatives with a one-carbon source is a classical approach to quinazolinone synthesis, known as the Niementowski reaction.[1] this compound, as an anthranilate derivative, is a suitable substrate for this transformation.

Scientific Rationale and Mechanistic Insight

The Niementowski synthesis of 4(3H)-quinazolinones from anthranilates and formamide is a thermal condensation reaction.[1] The reaction is believed to proceed through an initial acylation of the primary amine of the anthranilate with formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization where the amino group attacks the ester carbonyl, leading to the elimination of methanol and the formation of the quinazolinone ring. The reaction is typically carried out at high temperatures, and microwave irradiation has been shown to significantly accelerate the process.[2]

G start Methyl 5-(aminomethyl)-2-chlorobenzoate intermediate N-Formyl Intermediate start->intermediate N-Formylation formamide Formamide formamide->intermediate product 6-(Aminomethyl)-7-chloroquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization methanol Methanol (byproduct) product->methanol

Caption: Mechanistic pathway for quinazolinone synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-(Aminomethyl)-7-chloroquinazolin-4(3H)-one

This protocol outlines a rapid and efficient microwave-assisted synthesis.

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial

  • Ethanol

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 eq) and formamide (20 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-(aminomethyl)-7-chloroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

MethodTemperature (°C)Reaction TimeTypical Yield (%)
Conventional Heating150-1604-6 hours60-70
Microwave Irradiation18030 minutes85-95

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of diverse heterocyclic scaffolds of medicinal importance. This application note has provided detailed protocols and mechanistic insights for the synthesis of isoindolinones and quinazolinones, demonstrating the utility of this building block. The presented methodologies are robust and amenable to further derivatization, offering a solid foundation for the development of novel therapeutic agents.

References

Application Notes & Protocols for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and potential applications of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. As a bifunctional building block, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The following information is curated to ensure laboratory personnel can utilize this reagent with the highest degree of safety and efficacy.

Section 1: Compound Profile and Significance

This compound is a substituted benzoic acid derivative. Its structure incorporates a primary amine and a methyl ester, making it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and shelf-life.

Key Structural Features:

  • Primary Amine: A nucleophilic site amenable to a wide range of chemical transformations, including amidation, alkylation, and sulfonylation.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or serve as a site for amidation or transesterification.

  • Chlorinated Phenyl Ring: The chloro-substituent influences the electronic properties of the ring and can be a site for further functionalization through cross-coupling reactions.

This trifecta of reactive sites makes it a valuable scaffold in the construction of compound libraries for high-throughput screening and in the synthesis of targeted pharmaceutical agents.

Section 2: Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is the foundation of its safe handling.

PropertyValueReference
CAS Number 90942-47-5[1]
Molecular Formula C₉H₁₁Cl₂NO₂[2]
Molecular Weight 236.1 g/mol [1][2]
Appearance White to off-white solid or powder[2][3]
Melting Point 217-220 °C[2][4]
Storage Temperature 2-8°C under an inert atmosphere[4]
Hazard Statements H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Precautionary Statements P261, P280, P305+P351+P338

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this chemical. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles respirator Respirator (if needed) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Assess Need

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C under an inert atmosphere.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should not be released into the environment.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink.

The following flowchart outlines the emergency response protocol.

Emergency_Protocol exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water for 15 min skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, drink water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response flowchart for exposure to this compound.

Section 6: Application Notes and Protocols

This compound is a valuable building block for the synthesis of a variety of chemical entities.[3] Its primary amine can be readily acylated, sulfonylated, or reductively aminated, while the ester can be hydrolyzed or converted to an amide.

General Considerations for Reactions
  • Solvent: Choose a dry, aprotic solvent for reactions involving the amine to prevent unwanted side reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices.

  • Base: The hydrochloride salt will need to be neutralized to free the primary amine for reaction. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

Protocol: Synthesis of an Amide via Acylation

This protocol describes a general procedure for the acylation of the primary amine of this compound with an acid chloride.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acid chloride (e.g., acetyl chloride)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: To the flask, add this compound (1 equivalent).

  • Solvent: Add anhydrous DCM to the flask to dissolve the starting material.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred solution. Stir for 10-15 minutes at 0°C.

  • Acylation: In a separate flask, prepare a solution of the acid chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

Application Note: Utilizing Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Kinase Inhibitor Discovery

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a versatile organic compound with potential applications in combinatorial chemistry and as a foundational scaffold for the synthesis of compound libraries. Its structure, featuring a reactive aminomethyl group and a substituted benzene ring, makes it an attractive starting point for the development of novel therapeutics. This application note outlines a comprehensive strategy for employing this compound in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. The protocols provided herein are designed to be adaptable and robust, ensuring reliable and reproducible results in a fast-paced drug discovery environment.

Kinases are a class of enzymes that play a critical role in cell signaling and are frequently implicated in the pathogenesis of cancer and other diseases. As such, they are a major target for drug development. The methodology detailed in this note will focus on a fluorescence-based assay to screen a virtual library of compounds derived from this compound against a representative tyrosine kinase.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in HTS. The following table summarizes the key characteristics of this compound.[1]

PropertyValueSource
CAS Number 90942-47-5--INVALID-LINK--[1]
Molecular Formula C₉H₁₁Cl₂NO₂--INVALID-LINK--[2]
Molecular Weight 236.1 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 217-220 °C--INVALID-LINK--[3]
Storage Temperature 2-8°C under inert gas--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[4]

Hypothetical Mechanism of Action: Targeting the ATP-Binding Site of Tyrosine Kinases

For the purpose of this application note, we will hypothesize that derivatives of this compound can be designed to act as competitive inhibitors of the ATP-binding site of tyrosine kinases. The core scaffold can be modified to present functional groups that interact with key residues in the kinase domain, thereby blocking the binding of ATP and inhibiting enzyme activity. The aminomethyl group provides a convenient handle for combinatorial derivatization to explore a wide chemical space and optimize binding affinity and selectivity.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted in the following diagram. This multi-step process is designed to efficiently identify and validate potential kinase inhibitors from a large compound library.[5][6][7]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis Compound_Prep Compound Library Preparation Assay_Ready_Plates Assay-Ready Plates Compound_Prep->Assay_Ready_Plates Dispensing Primary_Screen Primary Screen (Single Concentration) Assay_Ready_Plates->Primary_Screen Assay Execution Hit_Identification Hit Identification Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Triplicate) Hit_Identification->Hit_Confirmation Progression Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirmation SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS 90942-47-5). This compound is a valuable building block in pharmaceutical research and development. Achieving a high yield of this molecule is critical for the scalability and economic viability of multi-step syntheses. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of the final product. We will explore a common synthetic pathway, address specific challenges at each stage, and provide detailed, field-proven protocols.

Common Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. While several routes exist, a robust and frequently employed pathway begins with the nitration of 2-chlorobenzoic acid. This approach offers reliable control over regioselectivity and utilizes readily available starting materials.

Caption: A common multi-step pathway for synthesizing the target compound. Note: Step 5 represents a conceptual conversion that can be achieved through various methods not detailed here.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1 & 2: Synthesis of Methyl 2-chloro-5-nitrobenzoate

Question: My yield for the initial nitration and/or esterification is low. What are the critical parameters to control?

Answer: Low yields in the initial steps often cascade through the entire synthesis. Both nitration and esterification have critical parameters that must be tightly controlled.

For Nitration (2-chlorobenzoic acid → 2-chloro-5-nitrobenzoic acid): The primary challenge is controlling the regioselectivity and preventing the formation of undesired isomers (like 2-chloro-3-nitrobenzoic acid or dinitro products). The chloro- group is ortho-, para-directing, and the carboxyl group is meta-directing. The 5-position is favored.

  • Causality: Temperature control is paramount. The nitration reaction is highly exothermic. Runaway reactions can lead to over-nitration and reduced safety. Adding the nitrating mixture (HNO₃/H₂SO₄) dropwise to the cooled solution of 2-chlorobenzoic acid below 0°C is crucial to prevent the formation of by-products.[1] Maintaining this low temperature throughout the addition minimizes undesired isomers.[2]

For Esterification (2-chloro-5-nitrobenzoic acid → Methyl 2-chloro-5-nitrobenzoate): This is a standard acid-catalyzed or alkylation reaction. Incomplete conversion or hydrolysis of the ester during workup are common pitfalls.

  • Causality & Method Selection:

    • Fischer Esterification (Methanol/Acid Catalyst): Using a strong acid catalyst like H₂SO₃ or bubbling anhydrous HCl gas through methanol are effective methods.[3][4] The key is to remove water as it forms to drive the equilibrium towards the product. Using a large excess of methanol can also achieve this.

    • Alkylation (e.g., with Iodomethane or Dimethyl Sulfate): This is often a higher-yielding, non-equilibrium reaction. Using a base like potassium carbonate (K₂CO₃) with an alkylating agent like iodomethane (MeI) or dimethyl sulfate (Me₂SO₄) in a polar aprotic solvent (e.g., DMF, Acetone) is highly efficient.[5][6] This method avoids the need for strong acids and water removal.

Parameter Recommendation for High Yield Rationale
Nitration Temp. Maintain < 0°C during addition of nitrating mix.[1]Minimizes formation of undesired isomers and prevents runaway reaction.
Esterification Reagent For difficult esterifications, K₂CO₃/MeI in DMF is highly effective.[5]Irreversible alkylation provides high conversion where equilibrium methods may stall.
Moisture Control Use anhydrous solvents and reagents, especially for Fischer esterification.Water can hydrolyze the product and shift the equilibrium back to the starting material.
Step 3: Reduction of the Nitro Group

Question: My reduction of Methyl 2-chloro-5-nitrobenzoate is incomplete or produces impurities. Which reduction method is best?

Answer: The choice of reducing agent is critical and depends on factors like functional group tolerance, scalability, and safety.

  • Causality & Method Selection:

    • Catalytic Hydrogenation (H₂ over Pd/C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient for reducing aromatic nitro groups. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the pyrophoric catalyst. The chloro-substituent is generally stable under these conditions, but over-reduction (dehalogenation) can occur with prolonged reaction times or aggressive catalysts.

    • Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/HCl): These are classic, robust methods. Tin(II) chloride is a very effective and common lab-scale reagent. The reaction is typically clean, but the workup can be cumbersome due to the need to remove tin salts. Iron in acidic or neutral (e.g., Fe/NH₄Cl) conditions is a cheaper and more environmentally benign alternative suitable for large-scale production.[2]

    • Transfer Hydrogenation (e.g., Ammonium Formate, Hydrazine): Using a hydrogen donor with a catalyst like Pd/C can be a convenient alternative to using gaseous hydrogen.

Method Advantages Disadvantages Considerations
Catalytic Hydrogenation Very clean, high yield, simple workup.Requires H₂ gas and specialized equipment; catalyst can be pyrophoric.Monitor for potential dehalogenation.
SnCl₂ / HCl High efficiency, reliable for many substrates.Stoichiometric tin waste, complex workup.Best for lab scale; less ideal for large scale.
Fe / NH₄Cl or Fe / Acetic Acid Inexpensive, environmentally friendly, scalable.Requires filtration of iron sludge; can be slower.A good choice for process chemistry.
Step 4 & 5: Functional Group Transformation & Protection

The conversion of the 5-amino group to a 5-(aminomethyl) group is a non-trivial transformation that often involves a sequence of reactions, including protection of the amine to prevent unwanted side reactions. A common strategy involves converting the amine to a more versatile functional group.

Question: Why is my Boc-protection of Methyl 5-amino-2-chlorobenzoate low-yielding?

Answer: Protecting the aniline-type amine as its tert-butoxycarbonyl (Boc) derivative is a crucial step to moderate its reactivity for subsequent transformations.[7] Low yields are typically due to suboptimal reaction conditions.

  • Causality: The nucleophilicity of the aromatic amine is lower than that of an aliphatic amine. The reaction requires a suitable base to activate the amine and neutralize the acid byproduct.

    • Reagents: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent.[8]

    • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. For less reactive amines, stronger bases or catalytic amounts of 4-dimethylaminopyridine (DMAP) may be required.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of Boc₂O is common to ensure complete conversion.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting start Low Yield in Boc Protection Step check_reagents Verify Reagent Quality & Stoichiometry (Boc₂O, Base) start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature) start->check_conditions check_workup Review Workup Procedure start->check_workup reagent_issue1 Is Boc₂O fresh? (Can degrade over time) check_reagents->reagent_issue1 condition_issue1 Is solvent anhydrous? (DCM, THF) check_conditions->condition_issue1 reagent_issue2 Is base appropriate and dry? (e.g., TEA, DIPEA) reagent_issue1->reagent_issue2 reagent_issue3 Consider adding catalytic DMAP for slow reactions. reagent_issue2->reagent_issue3 condition_issue2 Is temperature optimal? (Usually 0°C to RT) condition_issue1->condition_issue2

Caption: Troubleshooting workflow for the amine Boc-protection step.

Step 6: Boc Deprotection and Salt Formation

Question: I'm struggling with the final deprotection step. The product is oily, and I can't get the hydrochloride salt to crystallize properly.

Answer: This is the final and critical step to isolate the pure active pharmaceutical ingredient (API) precursor. The Boc group is designed to be removed under acidic conditions.[9][10] The formation of a clean, crystalline salt depends heavily on the choice of acid, solvent, and handling technique.

  • Causality: The deprotection mechanism generates a stable tert-butyl cation.[11] This cation can either be quenched or lead to side reactions, such as alkylating the solvent or the product itself. The resulting free amine is then protonated by the excess acid to form the salt. An oily product suggests impurities or incomplete salt formation/crystallization.

Key Optimization Points:

  • Acidic Reagent:

    • HCl in Dioxane/EtOAc: Commercially available solutions of HCl in an organic solvent are highly effective and are a standard method.[9] They provide anhydrous conditions, which are critical for preventing the formation of hydrates and promoting crystallization.

    • Trifluoroacetic Acid (TFA): TFA is very effective for Boc deprotection but will yield the trifluoroacetate salt.[10] A salt swap would be required to get the hydrochloride, adding an extra step.

    • Saturated HCl in Ethyl Acetate: A common lab preparation involves bubbling dry HCl gas through cold ethyl acetate. This is effective but requires careful handling of corrosive gas. A reported procedure uses this method to obtain the final product.[12]

  • Solvent System:

    • The reaction is often performed in the solvent the acid is dissolved in (e.g., EtOAc, DCM).[8][12]

    • For precipitation, a non-polar "anti-solvent" is crucial. After the reaction is complete and the solvent is concentrated, adding pentane, hexane, or diethyl ether can induce the precipitation of the hydrochloride salt, leaving impurities behind in the solvent. This process is called trituration.

  • Potential Side Reactions:

    • The tert-butyl cation generated during deprotection is an electrophile. If nucleophilic sites are present on your molecule or in the solvent, t-butylation can occur. Using a "scavenger" like anisole or thioanisole can trap this cation and prevent side reactions.[9]

Recommended Protocol for Deprotection and Salt Formation:

  • Dissolve the starting material, Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate, in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane or ethyl acetate (4-5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue (which may be an oil), add a non-polar solvent such as pentane or diethyl ether.

  • Stir or sonicate the mixture vigorously. The hydrochloride salt should precipitate as a solid.

  • Isolate the solid product by filtration, wash with more cold non-polar solvent, and dry under vacuum. The melting point of the final product should be in the range of 217-220 °C.[13][14]

References

Purification of "Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound from crude reaction mixtures. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry of Purification

This compound is a polar organic salt. Its purification is often complicated by the presence of unreacted starting materials, byproducts from the synthetic route, and residual reagents. A common synthetic pathway involves the deprotection of a Boc-protected precursor, namely methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate. This knowledge is critical as it informs the potential impurity profile we must address.

Key Molecular Characteristics:

PropertyValueSource
CAS Number 90942-47-5
Molecular Weight 236.1 g/mol [1]
Physical Form Solid[1]
Melting Point 217-220 °C[1]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: The crude product is an oil or a sticky solid and fails to crystallize.

This is a frequent issue, often caused by the presence of impurities that inhibit crystal lattice formation.

Causality:

  • Residual Solvent: Incomplete removal of the reaction solvent can lead to an oily product.

  • Excess HCl: While the hydrochloride salt is the target, a large excess of HCl can sometimes form a hygroscopic mixture.

  • Unreacted Boc-protected Starting Material: The less polar, Boc-protected precursor can act as a significant impurity, disrupting crystallization.

  • Deprotection Byproducts: The deprotection of the Boc group using strong acids like HCl can generate byproducts such as tert-butyl cation, which can lead to the formation of various impurities.[2]

Troubleshooting Workflow:

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate common side products encountered during its synthesis. Our focus is on providing causal explanations and actionable protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the synthesis and analysis of this compound, particularly focusing on the final deprotection step of its Boc-protected precursor.

Q1: I'm observing an unexpected peak with a higher molecular weight than my target compound in my LC-MS analysis. What is the most likely culprit?

A1: The most probable identity of a higher molecular weight impurity is the starting material from the deprotection step, Methyl 5-((tert-butoxycarbonylamino)methyl)-2-chlorobenzoate . This occurs when the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group is incomplete.

Causality: The deprotection reaction requires a strong acid, typically hydrogen chloride (HCl) in a solvent like ethyl acetate or dioxane, to cleave the Boc group.[1] Insufficient reaction time, inadequate concentration of HCl, or the presence of base impurities that neutralize the acid can lead to incomplete conversion.

Troubleshooting Steps:

  • Confirm Identity: Compare the retention time and mass spectrum of the impurity with a reference standard of your Boc-protected starting material. The expected mass difference is +100.12 amu (the mass of C₅H₈O₂).

  • Reaction Optimization:

    • Ensure you are using a sufficient excess of anhydrous HCl.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid HPLC method until the starting material spot/peak is no longer visible.

    • Extend the reaction time if necessary, maintaining the reaction at room temperature.[1]

Q2: My analysis shows an impurity with a mass of 14 Da less than my product. What could this be?

A2: An impurity with a mass loss of 14 Da (corresponding to a CH₂ group) is almost certainly the hydrolyzed product, 5-(aminomethyl)-2-chlorobenzoic acid .

Causality: The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of water under either acidic or basic conditions. While the final deprotection step is acidic, any subsequent workup steps involving aqueous solutions or storage in a non-anhydrous environment can promote this side reaction.

Troubleshooting Steps:

  • Analytical Verification: Use HPLC-MS to confirm the presence of a compound with the molecular weight of the carboxylic acid (201.62 g/mol ). The [M+H]⁺ ion would appear at m/z 202.0.

  • Prevention During Workup: If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. Ensure all organic solvents used for extraction and purification are anhydrous.

  • Proper Storage: Store the final hydrochloride salt product under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C to prevent degradation from atmospheric moisture.[2]

Q3: I have several minor, unidentified peaks in my chromatogram. What are other potential side products?

A3: Beyond the two most common impurities described above, other side products can arise from starting materials or intermolecular reactions.

  • Dimeric Impurities: The primary amine of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, forming an amide bond. This is more likely to occur if the amine is deprotonated to its free base form. The resulting dimer, N-((3-chloro-4-(methoxycarbonyl)phenyl)methyl)-5-(aminomethyl)-2-chlorobenzamide , would have a significantly higher molecular weight.

  • Positional Isomers: If the starting material, 2-chlorobenzoic acid, contained other isomers (e.g., 3-chlorobenzoic acid or 4-chlorobenzoic acid), these could be carried through the synthetic sequence, resulting in isomeric final products that may be difficult to separate.

  • Precursor Carryover: Impurities from earlier synthetic steps, such as unreacted 2-chlorobenzoic acid or intermediates from the aminomethylation step, can persist in the final product if purification is inadequate.

Preventative Measures:

  • Ensure the reaction remains acidic (pH < 2) to keep the amine protonated and non-nucleophilic, preventing dimerization.

  • Use highly pure starting materials and intermediates. Verify the purity of each precursor by NMR or HPLC before proceeding to the next step.

  • Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove these minor impurities.

Analytical & Purification Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for separating this compound from its common impurities.

ParameterSpecification
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100 - 1000
Expected [M+H]⁺ Product: 200.0/202.0 (Cl isotope pattern); Boc-SM: 300.1/302.1; Hydrolyzed: 186.0/188.0
Summary of Common Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Likely Cause
Methyl 5-((tert-butoxycarbonylamino)methyl)-2-chlorobenzoateC₁₄H₁₈ClNO₄299.75300.1Incomplete deprotection
5-(aminomethyl)-2-chlorobenzoic acidC₈H₈ClNO₂201.62186.0 (as free base)Hydrolysis of the methyl ester
Dimer ImpurityC₁₇H₁₆Cl₂N₂O₃383.23383.1Intermolecular reaction of the free amine

Reaction & Troubleshooting Diagrams

The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting unexpected results.

G cluster_main Primary Synthesis Pathway cluster_side Potential Side Reactions Boc_SM Methyl 5-((tert-butoxycarbonylamino)methyl)-2-chlorobenzoate Product Methyl 5-(aminomethyl)-2-chlorobenzoate HCl Boc_SM->Product  HCl / Ethyl Acetate   Incomplete Incomplete Deprotection (Boc-SM remains) Boc_SM->Incomplete Insufficient HCl / Time Hydrolysis Ester Hydrolysis (Carboxylic Acid forms) Product->Hydrolysis H₂O

Caption: Synthetic pathway and common side reactions.

G Start Unexpected Peak in LC-MS Check_MW Compare MW to Product Start->Check_MW MW_Higher MW is Higher (+100 Da) Check_MW->MW_Higher Higher MW_Lower MW is Lower (-14 Da) Check_MW->MW_Lower Lower ID_Other Other Impurity (Dimer, Isomer, etc.) Check_MW->ID_Other Other ID_Boc Likely Boc-Protected SM. Confirm with standard. MW_Higher->ID_Boc ID_Acid Likely Hydrolyzed Acid. Check for anhydrous conditions. MW_Lower->ID_Acid Action_Boc Optimize deprotection: - Increase reaction time - Ensure excess HCl ID_Boc->Action_Boc Action_Acid Optimize workup/storage: - Use anhydrous solvents - Store under inert gas ID_Acid->Action_Acid

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Optimizing Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS 90942-47-5). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth, experience-based guidance in a direct question-and-answer format to address common challenges and streamline your experimental workflow. Our focus is on explaining the causality behind procedural choices to empower you to troubleshoot effectively.

Section 1: Synthesis Overview & Core Strategy

Q1: What is the most reliable and scalable synthetic route to this compound?

A common and robust strategy involves a two-step process starting from Methyl 2-chloro-5-cyanobenzoate. This route is favored for its high selectivity and yield. The core transformation is the reduction of a nitrile group to a primary amine, followed by the formation of the hydrochloride salt.

The overall workflow can be visualized as follows:

cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Salt Formation & Isolation Start Methyl 2-chloro-5-cyanobenzoate Reaction Catalytic Hydrogenation (H₂, Pd/C, HCl/MeOH) Start->Reaction Substrate Intermediate Methyl 5-(aminomethyl)-2-chlorobenzoate (Free Amine in situ) Reaction->Intermediate Product Workup Filtration & Crystallization Intermediate->Workup Crude Product Salt This compound Workup->Salt Purified Product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of Methyl 2-chloro-5-cyanobenzoate.

Experimental Protocol: Catalytic Hydrogenation to this compound

Materials:

  • Methyl 2-chloro-5-cyanobenzoate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-chloro-5-cyanobenzoate (1.0 eq) in anhydrous Methanol (approx. 10-15 mL per gram of substrate).

  • Acidification: To this solution, add concentrated Hydrochloric Acid (1.1 eq).

    • Expert Insight: The presence of HCl is critical. It protonates the newly formed amine in situ, preventing it from acting as a nucleophile and attacking the imine intermediate, which is the primary pathway to the formation of secondary amine impurities.[1][2]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% w/w relative to the starting nitrile).

    • Safety Note: Handle Pd/C with care, especially when dry, as it can be pyrophoric. Ensure the reaction vessel is under an inert atmosphere (e.g., Nitrogen or Argon) during catalyst addition.[3]

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with Hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Critical Step: Do not allow the Celite® pad with the catalyst to dry out, as this can create a fire hazard.[1] Wash the filter cake with a small amount of Methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.

ParameterRecommended ValueRationale
Solvent MethanolGood solubility for substrate and product salt; standard for Pd/C hydrogenations.[4]
Catalyst 10% Pd/CHighly effective for nitrile reduction to primary amines.[2][5]
Catalyst Loading 5-10% (w/w)Balances reaction speed with cost and ease of removal.
Acid Conc. HCl (1.1 eq)Prevents secondary amine formation by protonating the product amine.[1]
H₂ Pressure 1-4 bar (15-60 psi)Sufficient for efficient reduction; higher pressures can speed up the reaction but may require specialized equipment.[3]
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently without heating.

Section 3: Troubleshooting Guide (Q&A)

Q2: My reaction is stalled or shows low conversion. What should I do?

Answer: Low or no conversion is a common issue in catalytic hydrogenations and can usually be traced back to the catalyst, the reaction conditions, or the purity of the reagents.

cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues Start Low / No Conversion Catalyst Check Catalyst Start->Catalyst Conditions Check Conditions Start->Conditions Reagents Check Reagents Start->Reagents Poisoned Poisoned? (Sulfur, Halides) Catalyst->Poisoned Potential Cause Inactive Inactive? (Old, Improper Storage) Catalyst->Inactive Potential Cause Solvent Impure Solvent? Reagents->Solvent Potential Cause Substrate Impure Substrate? Reagents->Substrate Potential Cause Pressure H₂ Pressure Too Low? Pressure->Conditions Potential Cause Stirring Inefficient Stirring? Stirring->Conditions Potential Cause

Caption: Troubleshooting workflow for low conversion issues.

Detailed Breakdown:

  • Catalyst Activity:

    • Poisoning: The palladium active sites are sensitive to poisons. Trace amounts of sulfur compounds (e.g., from thiols) or other heavy metals in your starting material or solvent can completely halt the reaction.[6][7]

      • Solution: Ensure high-purity starting materials and solvents. If poisoning is suspected, the catalyst cannot be regenerated and must be replaced with a fresh batch.

    • Deactivation: Pd/C can lose activity over time, especially if stored improperly.

      • Solution: Use a fresh batch of catalyst from a reliable supplier.

  • Reaction Conditions:

    • Hydrogen Delivery: A common failure point is inadequate hydrogen delivery to the catalyst surface.

      • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. For balloon-pressure reactions, ensure the balloon remains inflated and that there are no leaks in the system.[4] If possible, increase the hydrogen pressure.[3]

    • Temperature: While the reaction works at room temperature, a gentle increase in temperature (e.g., to 30-40 °C) can sometimes help initiate a sluggish reaction.

  • Reagent Purity:

    • Solvent Quality: Using non-anhydrous methanol can introduce water, which may affect the reaction rate. Ensure you are using a dry solvent.

    • Substrate Purity: Impurities in the starting nitrile can act as catalyst poisons. Purify the starting material if its quality is questionable.

Q3: I'm observing significant amounts of a side product, likely a secondary amine. How can I prevent this?

Answer: The formation of secondary amines is the most common side reaction in nitrile reductions.[2][8] It occurs when the primary amine product reacts with an intermediate imine.

Mechanism of Side Product Formation:

  • R-C≡N + H₂/Pd → [R-CH=NH] (Imine Intermediate)

  • [R-CH=NH] + H₂/Pd → R-CH₂-NH₂ (Desired Primary Amine)

  • R-CH₂-NH₂ + [R-CH=NH] → Dimer → (R-CH₂)₂NH (Secondary Amine) + NH₃

Solutions:

  • Acidic Conditions: This is the most effective solution. As described in the protocol, adding an acid like HCl protonates the primary amine as it forms (R-CH₂-NH₃⁺).[1] This prevents the lone pair on the nitrogen from being available to attack the imine intermediate, thus shutting down the pathway to the secondary amine.

  • Ammonia: In some cases, adding ammonia can suppress secondary amine formation by competing for the imine intermediate.[9] However, for this specific substrate, the in-situ salt formation with HCl is a more direct and reliable method.

  • Catalyst Choice: While Pd/C is generally effective, catalysts like Raney Nickel in the presence of ammonia are also known to favor primary amine formation.[8]

Q4: My final product is an oil or difficult to crystallize. How can I improve isolation?

Answer: Difficulty in obtaining a crystalline solid often points to the presence of impurities or residual solvent. The hydrochloride salt of your product should be a crystalline solid.

  • Ensure Complete Salt Formation: Make sure you have used at least a stoichiometric equivalent of HCl. If the free amine is present, it can act as an impurity that inhibits crystallization. You can test the pH of a small aqueous solution of your product; it should be acidic.

  • Solvent Selection for Recrystallization: If the crude product requires further purification, consider recrystallization from a solvent system like Methanol/Diethyl Ether or Ethanol/Ethyl Acetate. Dissolve the crude solid in a minimal amount of the hot alcohol, then slowly add the less polar solvent until turbidity persists. Allow it to cool slowly to promote crystal growth.

  • Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. Residual methanol or water can make the product appear oily or gummy.

  • Workup pH Control: During workup (if an aqueous extraction is performed), precise pH control is essential. For isolating the free amine, the aqueous phase should be made basic (pH 10-11) before extraction with an organic solvent.[10] However, for direct isolation of the hydrochloride salt, an aqueous workup is often avoided in favor of direct crystallization from the reaction solvent.

Section 4: Analytical Quality Control

Q5: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods should be used.

TechniquePurposeExpected Observations for Methyl 5-(aminomethyl)-2-chlorobenzoate HCl
¹H NMR Structural ConfirmationExpect characteristic peaks for the aromatic protons, the benzylic -CH₂- group (singlet, ~4.0-4.2 ppm), the methyl ester -OCH₃ group (singlet, ~3.9 ppm), and a broad peak for the -NH₃⁺ protons.
LC-MS Purity & Mass ConfirmationA single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the mass of the free amine (C₉H₁₀ClNO₂).
FTIR Functional Group AnalysisLook for C=O stretch (ester, ~1720 cm⁻¹), N-H stretches (amine salt, broad band ~2500-3000 cm⁻¹), and aromatic C-H stretches.[11]
HPLC Purity AssessmentA quantitative assessment of purity by measuring the area of the main product peak relative to any impurity peaks.

References

Technical Support Center: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No. 90942-47-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven analytical strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): General Handling & Stability
Q1: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. The compound should be stored at 2-8°C (refrigerated).[1][2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2] This minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture. The hydrochloride salt form enhances stability compared to the free base, but proper handling remains crucial.

Q2: My solid reagent has changed color/texture. Is it degraded?

This compound is typically a solid.[3] Any significant change from its initial appearance, such as discoloration (e.g., turning yellow or brown), clumping, or developing a distinct odor, can be an indicator of degradation. These changes often result from slow oxidation or reaction with impurities. We recommend running a simple purity check (e.g., TLC or HPLC) against a reference standard before proceeding with critical experiments.

Q3: I see a new peak in the HPLC chromatogram of my stock solution. What could it be?

The appearance of a new, more polar peak in a reverse-phase HPLC analysis is a common sign of ester hydrolysis. The primary degradation product via this pathway is 5-(aminomethyl)-2-chlorobenzoic acid . This occurs when the methyl ester group is cleaved by water, a reaction that can be accelerated by acidic or basic conditions in your solvent.

Troubleshooting Guide: Investigating Degradation
Q4: My reaction yield is consistently low. Could reagent degradation be the cause?

Yes, this is a distinct possibility. If the aminomethyl or methyl ester functional groups are part of your desired reaction, their degradation will directly impact the yield.

  • Problem: Low yield in an acylation or alkylation reaction involving the amine.

    • Potential Cause: The primary amine on the aminomethyl group may have oxidized, rendering it unreactive.

  • Problem: Low yield in a reaction requiring the ester functionality.

    • Potential Cause: The methyl ester may have hydrolyzed to the carboxylic acid. This is especially relevant if your reaction is sensitive to acidic impurities or if the stock solution was stored for an extended period in a protic solvent.

Troubleshooting Step: Confirm the purity of your starting material using an appropriate analytical method like HPLC or LC-MS before starting your synthesis.[4][5]

Q5: I've observed multiple unknown impurities in my LC-MS analysis after a photochemistry experiment. What degradation pathways are likely?

Exposure to high-energy light, particularly UV, can induce complex degradation pathways. For aromatic amines and chlorinated compounds, photodegradation is a significant concern. A study on the structurally similar Methyl 2-aminobenzoate demonstrated that it undergoes direct photolysis under UVB and UVC irradiation, a process accelerated by the presence of oxidizing agents like H₂O₂.[6]

Likely photolytic degradation pathways include:

  • Oxidation of the Aminomethyl Group: Formation of imines, aldehydes, or further oxidation products.

  • Hydroxylation of the Aromatic Ring: Radical-mediated addition of hydroxyl groups to the benzene ring.[6]

  • Dehalogenation: Cleavage of the C-Cl bond, which can lead to a variety of radical-mediated side products.

In-Depth Analysis: Primary Degradation Pathways

The chemical structure of Methyl 5-(aminomethyl)-2-chlorobenzoate contains two primary functional groups susceptible to degradation under common laboratory conditions: the methyl ester and the aminomethyl group.

1. Hydrolytic Degradation

This is the most common degradation pathway in aqueous or protic solutions. The ester linkage is susceptible to cleavage, yielding the parent carboxylic acid and methanol. The reaction can be catalyzed by both acids and bases.

  • Mechanism: Nucleophilic attack of a water molecule on the carbonyl carbon of the ester, followed by the elimination of methanol.

  • Key Product: 5-(aminomethyl)-2-chlorobenzoic acid.

  • Influencing Factors: pH (accelerated at pH < 4 and pH > 8), temperature, and water content in the solvent. The hydrolysis of benzoate esters is a well-documented process in organic chemistry.[7][8][9]

2. Oxidative Degradation

The primary amine of the aminomethyl group is a site for oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the reaction mixture.

  • Mechanism: Oxidation can proceed through several stages, potentially forming an imine, which can then hydrolyze to an aldehyde (5-formyl-2-chlorobenzoic acid methyl ester) and ammonia. Further oxidation could lead to the corresponding carboxylic acid.

  • Influencing Factors: Presence of oxygen, oxidizing agents (e.g., peroxides), light exposure, and transition metal catalysts.

3. Photolytic and Thermal Degradation
  • Photodegradation: As discussed in Q5, UV light can provide the energy to break C-N, C-Cl, and C-H bonds, leading to a complex mixture of radical-mediated products.[6]

  • Thermal Degradation: The compound has a reported melting point of 217-220°C, indicating good thermal stability at ambient temperatures.[1] However, degradation can occur at elevated temperatures, especially during prolonged heating.[10]

G parent Methyl 5-(aminomethyl)-2-chlorobenzoate hydrolysis_product 5-(aminomethyl)-2-chlorobenzoic Acid + Methanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product 5-formyl-2-chlorobenzoate (via Imine intermediate) parent->oxidation_product Oxidation ([O])

Caption: Primary degradation pathways of the target compound.

Protocols: Stability and Degradation Analysis

To proactively assess the stability of your compound, a forced degradation study is the industry-standard approach.[11] This involves subjecting the compound to various stress conditions to intentionally induce and identify potential degradation products.

Protocol 1: Forced Degradation Study

This protocol provides a framework for identifying degradation products and developing a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC or UPLC system with a UV or PDA detector, preferably coupled with a Mass Spectrometer (LC-MS).[4][12]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of ~1 mg/mL.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described in the table below. Prepare an unstressed control sample by mixing 1 mL of stock with 1 mL of the solvent.

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase. Analyze by LC-MS.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionIncubation Time & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24 h at 60°CTo induce acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH4 h at Room TempTo induce base-catalyzed hydrolysis.[9]
Oxidation 3% H₂O₂24 h at Room TempTo simulate oxidative stress.
Thermal Heat solid sample48 h at 80°CTo assess thermal stability.
Photolytic Expose solution to UV light (e.g., 254 nm)24 h at Room TempTo assess stability to light energy.[6]
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its major degradation products.

  • Initial Method Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 224 nm or monitor multiple wavelengths with a PDA detector.[5]

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a pooled sample containing the unstressed control and all stressed samples.

    • The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase pH (by using different buffers), or switch to a different column chemistry (e.g., Phenyl-Hexyl) if co-elution occurs.

  • Validation: Once optimized, the method should be validated according to standard guidelines to confirm its specificity, linearity, accuracy, and precision.[11]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress control Prepare Unstressed Control Sample stock->control pool Pool All Samples for Method Development stress->pool control->pool hplc Analyze via RP-HPLC-UV/MS pool->hplc eval Evaluate Peak Purity & Resolution hplc->eval identify Identify Degradants (via MS fragmentation) eval->identify If peaks are pure

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No: 90942-47-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve problems effectively in your own laboratory settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Q1: My compound is separating as an oil instead of forming crystals. What's happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute becomes supersaturated in the solvent at a temperature that is above the melting point of the solute (or a eutectic mixture of the solute and impurities). Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. For amine hydrochlorides, this can be particularly common due to their potential hygroscopicity and the presence of even minor impurities that depress the melting point.[1][2]

Causality and Strategic Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to supersaturation at a higher temperature.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and ordered crystal growth.

  • Inappropriate Solvent: The solvent may be too good a solvent for the compound, requiring very low temperatures to induce crystallization, which can promote oiling.

  • Impurities Present: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (5-10% by volume) of the primary ("good") solvent to slightly decrease the saturation point.[1]

  • Slow Down the Cooling Process:

    • Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels.

    • Consider using a dewar with warm water to ensure a very gradual temperature decrease.

  • Induce Crystallization at a Higher Temperature:

    • Once the solution has cooled slightly (but is still well above the temperature at which it oiled out), try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.[1]

    • Alternatively, add a seed crystal of the pure compound if available.

  • Modify the Solvent System: If the issue persists, consider adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the warm, clear solution until slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the turbidity before allowing it to cool slowly.[3][4] Common anti-solvents for polar hydrochloride salts include ethers (like diethyl ether) or hydrocarbons (like hexanes).[3][5]

Workflow for Troubleshooting "Oiling Out"

G start Oily Separation Observed reheat 1. Re-heat to Re-dissolve start->reheat add_solvent 2. Add 5-10% More 'Good' Solvent reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool induce 4. Attempt to Induce Crystallization (Scratching / Seeding) slow_cool->induce check Crystals Form? induce->check success Success: Collect Crystals check->success Yes failure Failure: Oil Persists check->failure No modify_solvent 5. Modify Solvent System (Add Anti-Solvent like Et2O) failure->modify_solvent modify_solvent->reheat

Caption: Decision workflow for addressing compound oiling out during crystallization.

Q2: I've cooled my solution, but no crystals are forming. What should I do?

A2: Inducing Crystallization

The failure of crystals to form from a clear, cooled solution indicates that the solution is not yet sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Protocol:

  • Be Patient: Sometimes crystallization simply takes time. Allow the solution to stand undisturbed for a longer period.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a high-energy surface that can serve as a nucleation point.[1]

  • Introduce Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Reduce the Temperature: Move the flask to an ice bath, and if necessary, to a freezer. A lower temperature decreases solubility and increases the level of supersaturation.

  • Increase Concentration: If the solution is too dilute, you may need to remove some solvent. Gently heat the solution to boil off a portion of the solvent and then repeat the slow cooling process.[1]

  • "Shock" the Solution: Briefly placing the flask in an ice bath for a few minutes and then returning it to room temperature can sometimes initiate nucleation.

Decision Tree for Inducing Crystallization

G start Clear Solution, No Crystals scratch 1. Scratch with Glass Rod start->scratch check1 Crystals? scratch->check1 seed 2. Add Seed Crystal check1->seed No success Success! check1->success Yes check2 Crystals? seed->check2 cool 3. Cool Further (Ice Bath) check2->cool No check2->success Yes check3 Crystals? cool->check3 concentrate 4. Remove Solvent & Re-cool check3->concentrate No check3->success Yes

Caption: A hierarchical approach to inducing crystal formation in a reluctant solution.

Q3: My compound crystallized too quickly and the purity is low. How can I get better quality crystals?

A3: Controlling Crystal Growth for Purity

Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[1] The key to high purity is slow, controlled crystal growth.

Causality and Strategic Solutions:

  • Excessive Supersaturation: The solution was too concentrated, or the temperature was dropped too abruptly.

  • Poor Solvent Choice: The solvent may have a very steep solubility curve with temperature, leading to a dramatic decrease in solubility over a small temperature range.

Protocol for Improving Crystal Quality:

  • Re-dissolve the Solid: Heat the mixture to redissolve the precipitated solid.

  • Add More Solvent: Add an additional 10-20% of the hot solvent to ensure the compound is not at its saturation limit while hot.[1] This keeps the compound soluble for longer during the cooling phase, allowing for more orderly crystal formation.

  • Ensure Slow Cooling:

    • Do not place the hot flask directly into an ice bath.

    • Allow it to cool to room temperature on the bench, possibly insulated, before moving to a colder environment.

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Perform a new solvent screen to find a solvent that results in less dramatic solubility changes with temperature. A good crystallization solvent will typically dissolve the compound at its boiling point but show limited solubility at room temperature.[4]

Q4: My crystal yield is very low. How can I improve it?

A4: Maximizing Crystal Recovery

A low yield can be attributed to several factors, from using too much solvent to incomplete crystallization.

Protocol for Improving Yield:

  • Minimize Solvent Volume: The primary cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[1][4]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Recover from the Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by boiling off a portion of the solvent to increase the concentration and repeating the cooling process. Note that second-crop crystals are often less pure than the first.

  • Wash Crystals Judiciously: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: Amine hydrochloride salts are polar and often have good solubility in protic solvents but are less soluble in nonpolar organic solvents.[3][5] A systematic approach is best.

Recommended Solvent Screening Protocol:

  • Place ~10-20 mg of your compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature. A good candidate will show poor solubility at room temperature.

  • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[4]

  • Allow the successful tubes to cool to room temperature. The solvent that produces high-quality crystals upon cooling is your best choice.

Solvent ClassExamplesSuitability for Hydrochloride Salts
Protic Solvents Water, Methanol, EthanolOften good for dissolving when hot. Can be too effective, requiring an anti-solvent.
Polar Aprotic Acetonitrile, AcetoneCan be effective. Acetone may be useful as a wash.[3]
Esters Ethyl AcetateOften used as an anti-solvent or in a mixed-solvent system.[2][6]
Ethers Diethyl Ether, MTBETypically used as anti-solvents to precipitate the salt from a more polar solution.[3]
Hydrocarbons Hexanes, TolueneAlmost always used as anti-solvents.

Based on general principles for similar compounds, a good starting point would be recrystallization from an alcohol like isopropanol, or a mixed solvent system such as methanol/diethyl ether or ethanol/ethyl acetate.[3]

Q2: What are the key physical properties I should be aware of?

A2: Understanding the physicochemical properties is crucial for designing a successful crystallization.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NO₂[7]
Molecular Weight 236.1 g/mol [8]
Physical Form Solid[8]
Melting Point 217-220 °C[8]
Storage Temperature 2-8 °C, Inert Atmosphere

The high melting point suggests a stable crystal lattice, which is favorable for crystallization.

Q3: How should I store the compound to ensure its stability?

A3: The compound should be stored in a tightly closed container in a dry and well-ventilated place, ideally at refrigerated temperatures (2-8 °C) under an inert atmosphere.[7] Amine hydrochloride salts can be hygroscopic, and moisture absorption can negatively impact purity and crystallization behavior.

Q4: What are the primary safety and handling considerations?

A4: According to safety data sheets, this compound is classified as harmful and an irritant.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7][11] Avoid contact with skin and eyes.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Inhalation: Move the person to fresh air.[7]

  • Spills: Ventilate the area and sweep up the material carefully. Wash the spill site after material pickup is complete.[7]

Always consult the full Safety Data Sheet (SDS) for the specific material you are handling before beginning any work.[7]

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS 90942-47-5). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or full-scale manufacturing. As a crucial building block in pharmaceutical development, achieving a robust, safe, and efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are common when planning a scale-up campaign for this molecule.

Q1: What is the most common and industrially viable synthetic route for scaling up this compound?

A1: While several pathways exist, a robust and frequently employed route for industrial production starts from 2-chloro-5-methylbenzoic acid. The sequence involves:

  • Esterification: Conversion of 2-chloro-5-methylbenzoic acid to its methyl ester.

  • Halogenation: Free-radical bromination of the benzylic methyl group to form methyl 5-(bromomethyl)-2-chlorobenzoate.

  • Cyanation: Substitution of the bromide with a cyanide group to yield methyl 5-cyano-2-chlorobenzoate.

  • Nitrile Reduction: Catalytic hydrogenation of the nitrile to the primary amine, methyl 5-(aminomethyl)-2-chlorobenzoate.[3]

  • Salt Formation: Treatment with hydrochloric acid to precipitate the final hydrochloride salt.

This route is favored due to the relatively low cost of starting materials and the well-understood nature of each transformation. An alternative, often seen in patent literature, involves the reduction of a nitrile precursor that is carried through several steps.[4]

Q2: What are the most critical safety hazards to consider during the scale-up of this process?

A2: Each stage presents unique safety challenges. Key concerns include:

  • Esterification: If using thionyl chloride, managing the off-gassing of HCl and SO2 is critical. Thionyl chloride reacts violently with water and must be handled with extreme care in a dry, well-ventilated area.[5][6] Acid-catalyzed esterifications with sulfuric acid are highly exothermic.

  • Halogenation: Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator can be exothermic and proceed rapidly once initiated. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Nitrile Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure, posing a significant explosion risk.[3] Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere or solvent when dry.[3]

  • Final Salt Formation: The use of concentrated HCl or HCl gas is corrosive and requires appropriate material compatibility for reactors and handling equipment.[7]

Q3: How can the formation of secondary and tertiary amine impurities be minimized during the nitrile reduction step?

A3: This is one of the most common challenges. Dimeric and trimeric impurities form when the newly generated primary amine attacks the intermediate imine.[8] The most effective industrial strategy is to conduct the catalytic hydrogenation in the presence of ammonia (often as NH4OH in the reaction medium).[9] The excess ammonia acts as a competitive inhibitor, minimizing the self-reaction of the product and intermediate. The choice of catalyst and solvent also plays a crucial role in selectivity.[8]

Q4: What is the recommended method for purifying the final hydrochloride salt to pharmaceutical-grade (>99.5%)?

A4: The final product is typically purified by recrystallization. The key is selecting an appropriate solvent system. A common approach is to use a polar protic solvent like methanol, ethanol, or isopropanol, potentially with an anti-solvent such as methyl tert-butyl ether (MTBE) or heptane to induce crystallization and force out more soluble impurities. The final isolation via filtration followed by vacuum drying at a controlled temperature is crucial to achieve the desired purity and low residual solvent levels.

Part 2: Troubleshooting Guide by Synthetic Stage

This guide provides specific, actionable advice for problems encountered during the synthesis.

Stage A: Esterification of 2-chloro-5-methylbenzoic acid

Q: My Fischer esterification reaction with methanol and sulfuric acid is inefficient and stalling before completion. How can I improve the yield?

A: Cause & Causality: Fischer esterification is an equilibrium-limited reaction.[10] Water is produced as a byproduct, and its accumulation can drive the reaction backward via hydrolysis, preventing full conversion. On a large scale, simply using a vast excess of the alcohol may not be economically or practically feasible.

Solutions:

  • Water Removal: The most effective strategy is to remove water as it forms. On a large scale, this can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), though this complicates the solvent profile.

  • Catalyst Choice & Loading: Ensure the catalytic acid (e.g., H2SO4) is used at an appropriate loading (typically 1-5 mol%). Insufficient catalyst will result in slow reaction rates.

  • Alternative Reagents: A more direct, non-equilibrium method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by the addition of methanol.[11] This reaction goes to completion but involves handling more hazardous reagents.[5]

Q: I am observing charring and dark coloration when using concentrated sulfuric acid as a catalyst at reflux. What is happening?

A: Cause & Causality: Concentrated sulfuric acid is a strong dehydrating agent and oxidant, especially at elevated temperatures. The charring indicates decomposition of the starting material or product. The 2-chloro substituent makes the aromatic ring electron-deficient, but side reactions can still occur.

Solutions:

  • Temperature Control: Reduce the reaction temperature and extend the reaction time. Full reflux may not be necessary.

  • Catalyst Addition: Add the sulfuric acid slowly to the methanol at a reduced temperature (0-10 °C) before adding the carboxylic acid. This dissipates the heat of solvation and prevents localized hot spots.[10]

  • Alternative Catalysts: Consider using a solid acid catalyst like Amberlyst-15 or p-toluenesulfonic acid (p-TsOH), which are often less aggressive and can be removed by simple filtration.

Stage B: Catalytic Hydrogenation of Methyl 5-cyano-2-chlorobenzoate

Q: My primary amine product is contaminated with significant amounts of the secondary amine, bis((4-carbomethoxy-3-chlorophenyl)methyl)amine. How do I improve selectivity?

A: Cause & Causality: As mentioned in the FAQ, this is a classic problem in nitrile reductions. The intermediate imine is electrophilic and can be attacked by the primary amine product, leading to dimerization.[8]

Solutions & Control Strategy:

ParameterRecommended ActionScientific Rationale
Additives Add ammonia (or ammonium hydroxide) to the reaction mixture.Ammonia competes with the product amine for the imine intermediate, suppressing the side reaction.[9]
Catalyst Use Raney Nickel or a specific Cobalt-based catalyst.These catalysts often show higher selectivity for primary amines compared to Pd/C for this transformation.[8]
Solvent Use a protic solvent like methanol or ethanol saturated with ammonia.The solvent choice can influence the reaction pathway and catalyst activity.
Temperature & Pressure Operate at lower temperatures and potentially higher hydrogen pressures.Lowering the temperature can reduce the rate of the undesired side reaction relative to the desired hydrogenation.

Q: The hydrogenation reaction is very slow or has stalled completely. What are the likely causes?

A: Cause & Causality: Slow hydrogenation is almost always due to catalyst deactivation or poor mass transfer of hydrogen.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting slow hydrogenation.

  • Catalyst Poisoning: The nitrile starting material must be free of catalyst poisons like sulfur or halide compounds (beyond the chloro-substituent). Ensure the previous steps are clean.

  • Mass Transfer Limitation: On scale-up, ensuring hydrogen gas can efficiently reach the catalyst surface is critical. Insufficient agitation will lead to a hydrogen-starved reaction that appears slow.

  • Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or handling (e.g., exposure of pyrophoric Raney Ni to air).

Stage C: Isolation and Purification of the Hydrochloride Salt

Q: My final product is off-color (yellow or tan) after crystallization. What is the source of the color?

A: Cause & Causality: Color impurities often arise from trace, highly conjugated byproducts formed during the reaction. These can come from oxidation of the amine or side reactions from the aromatic ring.

Solutions:

  • Charcoal Treatment: Before crystallization, treat the solution of the free amine (before adding HCl) or the dissolved salt in the recrystallization solvent with activated carbon. This is highly effective at adsorbing color bodies. Use 1-5% w/w of charcoal, stir for 30-60 minutes, and filter through a pad of Celite to remove the charcoal before proceeding.

  • Antioxidant: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can prevent the formation of color bodies from aerial oxidation.

  • Re-crystallization: A second recrystallization will often remove the remaining color.

Q: The final product fails for residual solvents. How can I improve the drying process?

A: Cause & Causality: High boiling point solvents used during recrystallization (like ethanol or isopropanol) can be difficult to remove, especially if the crystal lattice traps solvent molecules.

Solutions:

  • Anti-Solvent Wash: After filtering the product, wash the filter cake with a volatile, lower-boiling anti-solvent in which the product is insoluble (e.g., MTBE, heptane, or diethyl ether). This displaces the high-boiling solvent from the cake.

  • Drying Optimization: Ensure the vacuum oven is operating at a sufficient vacuum (<10 mbar) and an appropriate temperature (typically 40-60 °C, well below the product's melting point of 217-220 °C[12][13]). Breaking the vacuum with a nitrogen sweep periodically can help carry away solvent vapors.

  • Crystal Habit: The crystal size and shape can impact drying. A very fine powder or large, non-porous crystals can trap solvent. Aim for a uniform, crystalline solid. This can be controlled by the rate of cooling and agitation during crystallization.

Part 3: Key Experimental Protocol

This section provides a representative protocol for the critical nitrile reduction step, emphasizing scale-up and safety considerations.

Protocol: Catalytic Hydrogenation of Methyl 5-cyano-2-chlorobenzoate

WARNING: This procedure involves high-pressure, flammable hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in a properly rated pressure reactor with appropriate safety controls.

  • Reactor Preparation:

    • Ensure the pressure reactor is clean, dry, and rated for the intended pressure and temperature.

    • Inert the reactor by purging with nitrogen gas three times.

  • Charging:

    • Charge the reactor with Methyl 5-cyano-2-chlorobenzoate (1.0 eq).

    • Add methanol (10 volumes) and ammonium hydroxide (28% solution, 2.0 eq) as the solvent and selectivity-enhancing additive.

    • Under a constant nitrogen purge, carefully add the water-wet Raney Nickel catalyst (5-10% w/w loading). Never add a dry pyrophoric catalyst in air.

  • Reaction:

    • Seal the reactor. Begin agitation to ensure the catalyst is well suspended.

    • Purge the reactor headspace with nitrogen three times, then purge with hydrogen gas three times, venting to a safe location each time.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi).

    • Heat the reactor to the target temperature (e.g., 40-50 °C). The reaction is exothermic; use cooling to maintain the set temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Catalyst Removal:

    • Cool the reactor to room temperature.

    • Vent the excess hydrogen and purge the reactor with nitrogen three times.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition.

    • Quench the spent catalyst on the filter pad by slowly adding a large volume of water before disposal according to safety guidelines.

    • The resulting filtrate containing the free amine is ready for the final salt formation step.

Overall Synthetic Workflow:

Caption: A typical industrial synthesis route.

References

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Guide Structure
  • Section 1: Foundational Knowledge & Reagent Profile: Core questions about the properties and reactivity of this compound.

  • Section 2: Reaction Setup & Troubleshooting: Addressing challenges during the initial phases of reaction setup, particularly in common transformations like amide bond formation and cross-coupling reactions.

  • Section 3: Advanced Reaction Optimization: Focusing on overcoming issues related to yield, purity, and challenging substrates.

  • Section 4: Post-Reaction & Analysis FAQs: Guidance on workup, purification, and analytical confirmation.

  • Section 5: Key Experimental Protocols: Detailed, step-by-step methodologies for common reactions.

  • Section 6: References: A comprehensive list of cited resources.

Section 1: Foundational Knowledge & Reagent Profile

This section addresses the fundamental characteristics of this compound, a versatile building block in medicinal chemistry.

Q1: What is the primary role of this compound in synthesis?

A1: this compound is not a catalyst but a key bifunctional building block. Its structure contains a primary amine (protected as a hydrochloride salt) and an aryl chloride, making it a valuable precursor for a wide range of compounds, particularly in the synthesis of pharmaceutical intermediates. A notable application is in the preparation of quinazolinones, which are important scaffolds in medicinal chemistry.[1]

Q2: What are the critical reactive sites on the molecule and how do they influence its use in synthesis?

A2: The molecule has three key functional groups that dictate its reactivity:

  • Primary Amine (as hydrochloride): In its commercially available form, the amine is protonated and therefore non-nucleophilic.[2][3][4] It requires neutralization with a base to participate in reactions such as amide bond formation or N-alkylation.

  • Aryl Chloride: The chlorine atom attached to the benzene ring is relatively unreactive towards traditional nucleophilic aromatic substitution due to the electron-rich nature of the aromatic ring.[5][6] However, it is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.

  • Methyl Ester: This group can be hydrolyzed under acidic or basic conditions, which is a potential side reaction to be mindful of during reaction and workup.

Q3: Is it always necessary to neutralize the amine hydrochloride before a reaction?

A3: Yes, if the intended reaction involves the amine acting as a nucleophile, such as in an acylation reaction to form an amide, the hydrochloride salt must be neutralized. This is typically accomplished by adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base deprotonates the ammonium salt to liberate the free, nucleophilic primary amine.

Amine_Deprotection InactiveAmine Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride (Amine is inactive) ActiveAmine Free Primary Amine (Nucleophilic) InactiveAmine->ActiveAmine Neutralization Base Non-nucleophilic Base (e.g., TEA, DIPEA) Base->ActiveAmine Byproduct Ammonium Salt Byproduct ActiveAmine->Byproduct forms

Caption: Neutralization of the amine hydrochloride to its active form.

Section 2: Reaction Setup & Troubleshooting

This section provides practical advice for setting up and troubleshooting common reactions involving this compound.

Q4: I am attempting an amide bond formation with the amine functionality, but the reaction is sluggish and gives low yields. What are the likely causes?

A4: Low yields in amide coupling are often due to incomplete activation of the carboxylic acid or issues with the amine's nucleophilicity.

ParameterCommon Issue & ExplanationTroubleshooting Steps & Recommendations
Amine Neutralization Insufficient base to both neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction.Use at least 2.5 equivalents of a non-nucleophilic base like DIPEA. One equivalent frees the amine, and the rest neutralizes the acid byproduct.
Coupling Reagent The chosen coupling agent may not be effective or may be degraded.Use a reliable coupling agent like HATU or HBTU. For sensitive substrates, EDC/HOBt is a milder option. Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.
Solvent Presence of water in the solvent can hydrolyze the activated ester intermediate.Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and conduct the reaction under an inert atmosphere (N₂ or Ar).
Reaction Monitoring The reaction may not have reached completion, or the product may be degrading over time.Monitor the reaction by TLC or LC-MS. If the reaction stalls, gentle heating (40-50 °C) may be beneficial. If the product appears to be degrading, shorten the reaction time.

Q5: My Suzuki-Miyaura cross-coupling reaction at the aryl chloride position is failing. How can I improve it?

A5: The C-Cl bond is the least reactive of the aryl halides in Suzuki couplings, often requiring more specialized catalytic systems.[5][7]

Suzuki_Troubleshooting_Flow Start No Suzuki Coupling Product Catalyst Is the Catalyst Active Enough? Use a modern Pd catalyst with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading to 2-5 mol%. Start->Catalyst Step 1 Base Is the Base Strong Enough? Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. Start->Base Step 2 Solvent Are there Solvent Issues? Use anhydrous solvents like toluene or dioxane. Consider a mixed solvent system (e.g., dioxane/water) which can aid in dissolving the base. Start->Solvent Step 3 Temperature Is the Temperature High Enough? Increase the reaction temperature to 90-110 °C. Monitor for any signs of thermal decomposition. Start->Temperature Step 4 Success Successful Coupling Catalyst->Success Base->Success Solvent->Success Temperature->Success

Caption: A decision-making workflow for troubleshooting a failed Suzuki coupling.

Section 3: Advanced Reaction Optimization

This section addresses more nuanced challenges that can arise when optimizing for yield and purity.

Q6: I am observing a significant side product that appears to be the result of ester hydrolysis. How can I prevent this?

A6: Ester hydrolysis is a common issue, especially under basic conditions.

  • Base Selection: For Suzuki couplings, use the mildest base that still provides an acceptable reaction rate. For amide couplings, strictly use non-nucleophilic organic bases.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. If possible, run the reaction at a lower temperature for a longer duration.

  • Workup Procedure: Minimize the time your compound is in contact with aqueous acid or base during workup.[8] Use mild reagents for washing, such as saturated aqueous NaHCO₃, and perform extractions promptly.

Q7: My product is difficult to purify by column chromatography, showing significant streaking on the silica gel. What are my options?

A7: The basicity of the free amine can cause poor chromatography on acidic silica gel.

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica, leading to improved peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase (C18) silica if your molecule is sufficiently non-polar.

  • Salt Formation and Recrystallization: If your product is a solid, you can form a salt (e.g., by adding a solution of HCl in ether) and purify it by recrystallization. This is often a highly effective method for achieving high purity.

Section 4: Post-Reaction & Analysis FAQs

Q8: What are the best methods for monitoring the progress of my reaction?

A8: A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): Provides a rapid and cost-effective way to visualize the consumption of starting materials and the appearance of the product. Staining with ninhydrin can be used to visualize the amine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring reaction progress. It confirms the mass of the desired product and can help in the identification of any byproducts being formed.

Q9: How should I definitively characterize my final product?

A9: For publication or regulatory submission, a full suite of analytical data is required:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95%.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion and continue to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Amide_Coupling_Protocol cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Reagents in Anhydrous DMF B Add DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) B->C D Stir at Room Temperature C->D E Monitor by LC-MS D->E F Aqueous Workup E->F Reaction Complete G Dry & Concentrate F->G H Column Chromatography G->H I Final Pure Product H->I

Caption: A streamlined workflow for a typical amide coupling protocol.

Section 6: References
  • ChemicalBook. This compound synthesis. N.p., n.d. Web.

  • Reddit. Troubleshooting a difficult Heck reaction. r/Chempros, 2024. Web.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. N.p., n.d. Web.

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. N.p., n.d. Web.

  • Sigma-Aldrich. This compound. N.p., n.d. Web.

  • LookChem. This compound. N.p., n.d. Web.

  • Chemguide. reactions of aryl halides (halogenoarenes). N.p., n.d. Web.

  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. N.p., n.d. Web.

  • National Institutes of Health. Methyl 2-amino-5-chlorobenzoate. N.p., n.d. Web.

  • YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. N.p., 2023. Web.

  • Reddit. Grignard troubleshoot. r/chemistry, 2015. Web.

  • Cymit Química S.L. This compound. N.p., n.d. Web.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. N.p., 2008. Web.

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. N.p., 2024. Web.

  • EPFL. Transition Metal Catalyzed Amide Bond Formation. N.p., 2016. Web.

  • CymitQuimica. Primary Amines. N.p., n.d. Web.

  • LookChem. N-(4-(Aminomethyl)phenyl)acetamide hydrochloride for Sale. N.p., n.d. Web.

  • OUCI. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. N.p., n.d. Web.

  • Tohoku University. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. N.p., 2023. Web.

References

Overcoming solubility issues with "Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No: 90942-47-5). As Senior Application Scientists, we understand that working with amine hydrochloride salts presents unique challenges, primarily related to solubility in common organic reaction media. This guide is designed to provide you with expert insights and practical, field-proven solutions to overcome these hurdles, ensuring the success of your experiments.

The core issue stems from the fundamental nature of the molecule provided. It is an ammonium salt, which makes it a polar, ionic compound.[1][2][3] This salt form enhances the compound's stability and makes it an easy-to-handle crystalline solid, but it simultaneously renders it poorly soluble in the non-polar organic solvents typically required for synthetic transformations like amide couplings or reductive aminations.[4][5]

The key to success is the effective conversion of this salt to its neutral, "free amine" form, which is significantly more soluble in organic solvents and possesses the necessary nucleophilicity to participate in reactions.[6][7] This guide will walk you through the most effective methods to achieve this.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Question 1: My this compound will not dissolve in my reaction solvent (e.g., DCM, THF, Toluene). How can I get my reaction to work?

Answer: This is the most common challenge. The ionic hydrochloride salt is insoluble in non-polar organic solvents. To proceed, you must generate the free amine in situ or isolate it before the reaction.

Method 1: In Situ Neutralization with an Organic Base (Recommended)

This is the most direct and widely used method. It involves adding a suitable tertiary amine base directly to the reaction mixture.

The Chemistry: A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), acts as a proton scavenger. It deprotonates the aminomethyl ammonium cation, liberating the neutral, organic-soluble free amine and forming a tertiary ammonium salt byproduct.[5]

R-NH₃⁺Cl⁻ + (CH₃CH₂)₃N → R-NH₂ (soluble) + (CH₃CH₂)₃NH⁺Cl⁻ (often precipitates)

Step-by-Step Protocol:

  • Charge your reaction vessel with this compound and your chosen anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile).

  • Stir the resulting suspension at room temperature.

  • Add at least 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA). It is critical to add enough base to fully neutralize the hydrochloride.

  • Stir the mixture for 15-30 minutes. You should observe the solids dissolving as the soluble free amine is formed. The triethylammonium chloride byproduct may precipitate as a white solid, which typically does not interfere with subsequent steps.

  • You can now add your other reagents (e.g., acyl chloride, carboxylic acid with coupling agents) to the solution to initiate the desired reaction.

Method 2: Pre-reaction Isolation of the Free Amine

For sensitive reactions or when the presence of a tertiary ammonium salt is undesirable, you can isolate the free amine first.

The Chemistry: This is a classic acid-base extraction. The hydrochloride salt is dissolved in water, and a weak inorganic base is added to neutralize the acid, precipitating or partitioning the free amine into an organic layer.[8]

Step-by-Step Protocol:

  • Dissolve the this compound in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is >8. Monitor with pH paper.

  • Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate or dichloromethane. The free amine is now in the organic phase.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the free amine, which can then be used directly in your reaction.

Question 2: I added a base, but my reaction is still slow or fails to go to completion. What could be the problem?

Answer: This issue often points to stoichiometry, the choice of base, or reaction conditions.

  • Insufficient Base: If your reaction generates an acidic byproduct (e.g., HCl is produced during an acylation with an acyl chloride), you need additional base. You require one equivalent to neutralize the starting material salt plus another one equivalent to scavenge the acid produced by the reaction. A common practice is to use 2.2-2.5 equivalents of base in total.

  • Base Strength and Type: For most applications like amide coupling, TEA or the more sterically hindered DIPEA are sufficient.[5] Using inorganic bases like potassium carbonate (K₂CO₃) directly in solvents like DCM or THF is generally inefficient due to their extremely low solubility, leading to a slow heterogeneous reaction.[9] Such bases are more effective in polar aprotic solvents like DMF.

  • Temperature: Increasing the reaction temperature can enhance both the solubility of all species and the overall reaction rate. If the reaction is sluggish at room temperature, consider gentle heating to reflux, provided your reactants and products are stable at higher temperatures.

Frequently Asked Questions (FAQs)

Q: Why is this compound sold as a hydrochloride salt instead of the free amine?

A: Supplying amines as hydrochloride salts is standard practice in the chemical industry for several reasons:

  • Enhanced Stability: Amine salts are generally more stable to air and oxidation than their free base counterparts, giving them a longer shelf life.[5]

  • Physical Form: The salt is typically a non-volatile, free-flowing crystalline solid, which is much easier and safer to handle, weigh, and store than the often oily or low-melting-point free amine.[4][5]

  • Purification: Crystallization of the salt is an effective method for purification.

Q: How can I monitor the conversion of the hydrochloride salt to the free amine?

A: The simplest way is through Thin Layer Chromatography (TLC). The highly polar hydrochloride salt will have an Rf of 0.0 (it will not move from the baseline) in most common organic solvent systems (e.g., ethyl acetate/hexanes). In contrast, the less polar free amine will move up the plate and exhibit a distinct spot with an Rf > 0.

Q: What is the expected melting point for this compound?

A: The reported melting point for this compound is in the range of 217-220 °C.[10]

Data Summary & Visual Workflow

Solubility Profile: Salt vs. Free Amine

The difference in physical properties between the two forms is the root cause of the solubility issues.

FormRepresentative StructurePolarityTypical High Solubility SolventsTypical Low Solubility Solvents
Hydrochloride Salt R-CH₂-NH₃⁺ Cl⁻High (Ionic)Water, Methanol, DMSODichloromethane, THF, Toluene, Hexanes
Free Amine R-CH₂-NH₂Moderate (Polar)Dichloromethane, Ethyl Acetate, THFWater, Hexanes
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when facing solubility challenges with this compound.

G start Start: Suspension of HCl Salt in Organic Solvent add_base Add 1.1 eq. of Tertiary Base (e.g., TEA, DIPEA) start->add_base stir Stir for 15-30 min add_base->stir check_dissolution Does the solid dissolve? stir->check_dissolution proceed Reaction mixture is ready. Proceed with synthesis. check_dissolution->proceed  Yes troubleshoot Troubleshoot Further check_dissolution->troubleshoot No   check_base Verify base quality and stoichiometry troubleshoot->check_base change_solvent Consider a more polar solvent (e.g., DMF) troubleshoot->change_solvent isolate_amine Option: Isolate free amine via aqueous workup troubleshoot->isolate_amine

Caption: Decision workflow for solubilizing the amine salt.

References

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No. 90942-47-5). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges, particularly concerning its moisture sensitivity, and provide detailed guidance on proper handling, storage, and troubleshooting.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate commonly used in organic synthesis.[1] Its structure, featuring a primary amine, a chlorinated benzene ring, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.[1][2]

Q2: I've noticed my stock of this compound has become clumpy and difficult to handle. What is the likely cause?

The hydrochloride salt form of this amine-containing compound makes it susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity.[3] When exposed to ambient air, the solid powder will readily absorb water vapor, leading to the observed clumping, and in more severe cases, the material may appear oily or even liquefy. This is a common issue with amine salts.[4][5]

Q3: What are the consequences of moisture absorption for my experiments?

Moisture absorption can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to the use of less of the actual compound than intended. This can significantly impact reaction stoichiometry and yield.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the methyl ester functional group, converting it to the corresponding carboxylic acid.[3] This impurity can complicate your reaction and purification processes.

  • Altered Physical Properties: Changes in the physical state of the compound can make it difficult to handle and dissolve, potentially affecting reaction kinetics.

Q4: What are the recommended storage conditions for this compound?

To minimize moisture absorption, it is crucial to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][8][9][10] Many suppliers recommend storage at 2-8°C.[2] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended for long-term storage.

Q5: Is this compound hazardous? What safety precautions should I take?

Yes, this compound is classified as hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] Always handle this chemical in a well-ventilated area or a chemical fume hood.[6][7][9][10][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][9][10][13] Avoid breathing dust.[6][9][10][13]

II. Troubleshooting Guide

Problem 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
  • Potential Cause: This is a classic symptom of using a reagent that has absorbed moisture and potentially undergone partial degradation. The primary amine can also be susceptible to oxidation in the presence of air.[4][5]

  • Troubleshooting Steps:

    • Assess the Reagent: Visually inspect your stock of this compound. If it appears clumpy, discolored, or wet, it has likely been compromised by moisture.

    • Dry the Reagent: If you suspect moisture absorption, you can attempt to dry the material under a high vacuum in a desiccator over a strong drying agent like phosphorus pentoxide. However, be aware that any hydrolysis that has already occurred is irreversible.

    • Use a Fresh Stock: The most reliable solution is to use a fresh, unopened container of the reagent.

    • Inert Atmosphere: For highly sensitive reactions, consider weighing and handling the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

Problem 2: The compound is difficult to dissolve in my reaction solvent.
  • Potential Cause: The presence of the hydrolyzed carboxylic acid byproduct, which has different solubility characteristics, can affect the overall solubility of the material. Clumped material also has a lower surface area, which can slow down the dissolution process.

  • Troubleshooting Steps:

    • Gentle Heating: If appropriate for your reaction, gentle heating and stirring can aid dissolution.

    • Solvent Choice: Ensure you are using an appropriate solvent. While the hydrochloride salt form generally imparts good solubility in polar protic solvents, the free base (generated in situ with the addition of a base) will have different solubility.

    • Sonication: Using an ultrasonic bath can help to break up clumps and facilitate dissolution.

Problem 3: My analytical data (e.g., NMR, LC-MS) shows impurities in the starting material.
  • Potential Cause: This confirms that the starting material has degraded. The most likely impurity is the carboxylic acid from ester hydrolysis.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use your analytical data to confirm the structure of the impurity. The hydrolyzed product will have a different molecular weight and NMR spectrum.

    • Purification (Not Recommended for Starting Material): While it is possible to purify the starting material, it is often more time and cost-effective to obtain a fresh, high-purity batch.

    • Adjust Stoichiometry: If you must use the impure material and have quantified the level of impurity, you can adjust the amount you use in your reaction accordingly. However, this is a less precise approach and may still lead to downstream issues.

III. Experimental Protocols & Workflows

Recommended Handling Protocol for Moisture-Sensitive Reagents

This protocol outlines the best practices for handling this compound to minimize moisture exposure.

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature if it has been stored in a refrigerator or freezer. This prevents condensation from forming on the cold surfaces.

  • Inert Atmosphere (Optional but Recommended): For optimal results, perform all manipulations in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Quickly weigh the desired amount of the compound into a pre-dried flask. Minimize the time the main container is open.

  • Sealing: Immediately and tightly reseal the main container after dispensing the reagent. Consider using paraffin film to further seal the lid.

  • Storage: Return the main container to the desiccator for storage.

Workflow for a Typical Reaction Setup

The following diagram illustrates a typical workflow for using this compound in a reaction, emphasizing the points where moisture control is critical.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction cluster_storage Storage start Start: Retrieve Reagent from Desiccator equilibrate Equilibrate Container to Room Temperature start->equilibrate weigh Quickly Weigh Reagent into Reaction Flask equilibrate->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent seal Tightly Reseal Main Container store Return Main Container to Desiccator seal->store run_reaction Run Reaction Under Inert Atmosphere add_solvent->run_reaction G Compound Methyl 5-(aminomethyl)-2-chlorobenzoate HCl (Solid, Free-Flowing Powder) Degraded Clumped/Wet Solid + Hydrolyzed Impurity Compound->Degraded Hygroscopic Absorption Moisture H₂O (from atmosphere) Moisture->Degraded Hydrolysis Problem Inaccurate Stoichiometry & Reaction Side Products Degraded->Problem

References

Validation & Comparative

Comparative Guide to Purity Analysis of Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As an early-stage intermediate, its purity profile directly influences the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of undesirable side products, reduce the overall yield of the API, and introduce potentially toxic components. Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control check; it is a cornerstone of a successful drug development program, mandated by global regulatory bodies.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Part 1: The Primary Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar organic molecules like this compound, RP-HPLC is the undisputed gold standard for purity and stability analysis.[4] Its high resolving power, sensitivity, and reproducibility make it exceptionally suitable for separating the main compound from closely related structural impurities and degradation products.[5][6]

The core principle of this technique involves the distribution of the analyte between a non-polar stationary phase (typically a C18 silica column) and a polar mobile phase.[7][8] By precisely controlling the composition of the mobile phase, we can modulate the retention time of different compounds, achieving effective separation based on their relative hydrophobicity.

A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[4][9] This is a regulatory requirement and is achieved by subjecting the analyte to forced degradation under various stress conditions to ensure the method's specificity.[10]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Prep_Standard Prepare Reference Standard Solution System_Suitability System Suitability Test (SST) Prep_Standard->System_Suitability System Setup Prep_Sample Prepare Sample Solution Prep_Sample->System_Suitability System Setup Prep_Mobile Prepare Mobile Phase Prep_Mobile->System_Suitability System Setup Sample_Injection Inject Sample & Acquire Data System_Suitability->Sample_Injection If SST Passes Integration Peak Integration & Identification Sample_Injection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[7][11]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent with UV/PDA Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 235 nm
Run Time 20 minutes

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for a broad range of moderately polar to non-polar compounds.

  • Formic Acid: An ion-pairing agent that improves peak shape for basic compounds (like the amine group in the analyte) and provides a low pH to ensure reproducibility. It is also mass spectrometry compatible.[12]

  • Gradient Elution: Necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution for all peaks.

  • UV Detection at 235 nm: The chlorinated benzoate structure is expected to have strong UV absorbance in this region, providing high sensitivity.

2. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested.

3. System Suitability Test (SST):

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[7][13]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (RSD%) ≤ 2.0% for peak areaDemonstrates the precision of the analytical system.

4. Forced Degradation Study (for Method Validation):

To establish the stability-indicating nature of the method, the analyte is subjected to stress conditions as per ICH Q1A(R2) guidelines. The sample is diluted to the target concentration and analyzed. The method must be able to separate the intact analyte peak from all degradation product peaks.

Stress ConditionProcedure
Acid Hydrolysis Sample in 0.1 M HCl; heat at 60°C for 4 hours, then neutralize.
Base Hydrolysis Sample in 0.1 M NaOH; heat at 60°C for 2 hours, then neutralize.[9]
Oxidative Degradation Sample in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat solid sample at 105°C for 24 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

Part 2: Alternative and Complementary Analytical Techniques

While HPLC is the primary choice, other techniques serve complementary roles, offering different insights into the compound's purity and identity.

Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
  • Principle: An evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster run times, higher resolution, and reduced solvent consumption.

  • Comparison to HPLC: UHPLC is not a fundamentally different technique but a higher-efficiency version. The revised USP <621> guidelines allow for method modernization, making it easier to transfer a validated HPLC method to a UHPLC system to increase laboratory throughput.[11][14] It is superior to HPLC for high-throughput screening but requires a specialized instrument capable of handling higher backpressures.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates compounds based on their volatility in a gaseous mobile phase, followed by detection with a mass spectrometer for definitive identification.

  • Comparison to HPLC: GC-MS is ideal for analyzing volatile or semi-volatile impurities.[15] However, this compound is a salt and is non-volatile. Analysis would require a chemical derivatization step to make it volatile, which adds complexity, time, and potential for side reactions.[16] Therefore, GC-MS is unsuitable for assaying the main component but serves as a powerful tool for identifying specific volatile impurities that may be present from the synthesis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

  • Comparison to HPLC: NMR (specifically ¹H and ¹³C) is unparalleled for absolute structural confirmation and identification of unknown impurities.[5] Quantitative NMR (qNMR) can determine purity without needing a specific reference standard for each impurity. However, its sensitivity is significantly lower than HPLC, making it unsuitable for detecting trace-level impurities. It is best used to characterize the primary reference standard itself, while HPLC is used for routine quality control against that standard.[17]

Part 3: Comparative Performance Data

The choice of method depends on the analytical objective. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterHPLC-UVUHPLC-UVGC-MS (with Derivatization)qNMR
Primary Use Case Routine Purity & Impurity Profiling High-Throughput Purity Analysis Volatile Impurity Identification Structural Confirmation & Absolute Quantification
Limit of Quantitation (LOQ) ~0.05%~0.05%< 0.01% (for specific impurities)~0.1-0.5%
Linearity (R²) > 0.999> 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%99 - 101%
Analysis Time/Sample 15 - 30 min3 - 10 min20 - 40 min10 - 20 min
Strengths Robust, reliable, versatile, high resolutionFast, high resolution, low solvent useHigh specificity, definitive IDAbsolute quantification, structural info
Limitations Slower than UHPLCHigh instrument costRequires derivatization, not for main analyteLow sensitivity, complex data analysis
Hypothetical Data: Forced Degradation Study Results

The following table illustrates expected outcomes from a forced degradation study, demonstrating the stability-indicating power of the proposed HPLC method.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakObservationsPeak Purity Index
Control 0%No degradation observed.> 0.999
Acid Hydrolysis ~5.2%One major degradation peak at RRT 0.85.> 0.999
Base Hydrolysis ~15.8%Two major degradation peaks at RRT 0.72 and 0.91.> 0.999
Oxidation (3% H₂O₂) ~8.1%Multiple minor degradation peaks observed.> 0.999
Thermal (Solid) < 1.0%Compound is relatively stable to heat.> 0.999
Photolytic ~3.5%One minor degradation peak at RRT 1.15.> 0.999
A Peak Purity Index > 0.999, derived from a PDA detector, indicates no co-eluting peaks, confirming the specificity of the method.

Part 4: Decision Framework for Method Selection

The optimal analytical technique is dictated by the specific question being asked.

Method_Selection Start What is the Analytical Goal? Goal_Purity Routine Purity & Impurity Quantitation? Start->Goal_Purity Goal_ID Structural Confirmation or Unknown Impurity ID? Start->Goal_ID Goal_Volatile Analysis of Volatile Starting Materials? Start->Goal_Volatile Method_HPLC Use Validated RP-HPLC / UHPLC Method Goal_Purity->Method_HPLC Method_NMR Use NMR Spectroscopy Goal_ID->Method_NMR Method_GCMS Use GC-MS Method (with Derivatization) Goal_Volatile->Method_GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity analysis of This compound , a stability-indicating Reversed-Phase HPLC method stands as the most robust, reliable, and regulatory-compliant choice. It provides the necessary sensitivity and resolution to quantify the main component and separate it from potential process impurities and degradation products. While techniques like UHPLC offer advancements in speed and efficiency, and GC-MS and NMR provide invaluable, orthogonal information for impurity identification and structural confirmation, HPLC remains the workhorse for routine quality control in a drug development setting. The implementation of a well-validated HPLC method, as detailed in this guide, is a critical step in ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide for Synthetic Chemists: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the reactivity and application of key building blocks for drug discovery and materials science.

In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of available synthons, substituted aminobenzoate esters serve as versatile scaffolds in the construction of complex molecules, finding extensive application in pharmaceutical development and materials science. This guide provides a comprehensive comparison of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride with a curated selection of its structural analogs. By examining their reactivity, stability, and performance in key chemical transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Core Scaffold

This compound is a bifunctional molecule featuring a primary amine, a methyl ester, and a chlorinated aromatic ring. This unique combination of functional groups makes it a valuable precursor for a variety of chemical modifications. The hydrochloride salt form enhances its stability and handling properties. Its utility is notably demonstrated in the synthesis of the anticoagulant drug Rivaroxaban, where it serves as a key intermediate for the formation of an amide bond.[1][2] The strategic placement of the aminomethyl, chloro, and methyl ester groups on the benzene ring dictates its reactivity and provides multiple handles for diversification.

Comparative Analysis of Structural Analogs

To provide a comprehensive comparison, we will evaluate this compound against the following analogs:

  • Halogen Analogs:

    • Methyl 5-(aminomethyl)-2-bromobenzoate hydrochloride

    • Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride

  • Positional Isomer:

    • Methyl 4-(aminomethyl)-2-chlorobenzoate hydrochloride

  • Ester Analog:

    • Ethyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

The comparison will focus on three key aspects: reactivity in common synthetic transformations, physicochemical properties, and practical considerations for use.

Reactivity Profile: A Head-to-Head Comparison

The reactivity of these building blocks is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

Amide Bond Formation

The primary amine of these building blocks readily participates in amide bond formation, a cornerstone reaction in medicinal chemistry. The nucleophilicity of the aminomethyl group is influenced by the electronic nature of the substituents on the ring.

Theoretical Considerations:

  • Electronic Effects: Halogens are electron-withdrawing groups that can decrease the electron density of the aromatic ring through the inductive effect. This can have a modest impact on the basicity and nucleophilicity of the distant aminomethyl group. The order of electronegativity (F > Cl > Br) suggests that the fluoro analog might exhibit slightly lower nucleophilicity compared to the chloro and bromo analogs. However, the intervening methylene group mitigates this effect.

  • Steric Effects: The ortho-chloro substituent can exert a minor steric hindrance around the aminomethyl group, potentially influencing the rate of reaction with bulky acylating agents.[3][4]

Experimental Insights:

While direct comparative studies providing yields for these specific analogs in the same reaction are scarce, general principles of amide coupling can be applied. In a typical Schotten-Baumann reaction or when using peptide coupling reagents like HATU or EDC/HOBt, all analogs are expected to form amides in good to excellent yields.[5][6] The choice of coupling reagent and reaction conditions will likely have a more significant impact on the yield than the subtle electronic differences between the halogenated analogs.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, further diversifying the molecular scaffold.

Theoretical Considerations:

  • Bond Strength and Reactivity: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[8][9] This is primarily due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.[10]

  • Catalyst Systems: While aryl bromides are often reactive enough to couple under standard Suzuki conditions (e.g., Pd(PPh₃)₄), aryl chlorides typically require more specialized and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and stronger bases to achieve comparable reactivity.[11][12]

Experimental Insights:

  • Methyl 5-(aminomethyl)-2-bromobenzoate hydrochloride is expected to be more reactive in Suzuki-Miyaura couplings than its chloro-analog, potentially allowing for milder reaction conditions and lower catalyst loadings.[8][9]

  • This compound will likely require more robust catalytic systems for efficient cross-coupling. However, the lower cost and greater availability of aryl chlorides can make them attractive for large-scale synthesis.[11]

  • Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride is the least reactive in this series and would necessitate highly specialized catalysts and forcing conditions for cross-coupling, making it a less common choice for this type of transformation.

Physicochemical Properties

The physical properties of these building blocks, such as solubility and stability, are crucial for their handling, storage, and performance in reactions.

Building BlockMolecular Weight ( g/mol )Melting Point (°C)SolubilityStability
This compound 236.10217-220[6]Soluble in polar protic solvents like methanol and water. Limited solubility in nonpolar organic solvents.Stable under normal conditions. The hydrochloride salt enhances stability.
Methyl 5-(aminomethyl)-2-bromobenzoate hydrochloride 280.55Not widely reportedExpected to have similar solubility to the chloro analog.Expected to be stable, similar to the chloro analog.
Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride 219.64Not widely reportedExpected to have similar solubility to the chloro analog.The C-F bond is very strong, making the molecule chemically robust.
Methyl 4-(aminomethyl)-2-chlorobenzoate hydrochloride 236.10Not widely reportedExpected to have similar solubility to the 5-aminomethyl isomer.Expected to be stable, similar to the 5-aminomethyl isomer.
Ethyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride 250.13Not widely reportedLikely to have slightly better solubility in less polar organic solvents compared to the methyl ester.The ethyl ester may be slightly more susceptible to hydrolysis than the methyl ester under basic conditions.[3][13]

Practical Considerations for Selection

The choice between these building blocks will depend on the specific synthetic strategy and the desired properties of the target molecule.

  • For Amide Synthesis: All analogs are suitable. The choice can be based on the commercial availability and cost of the starting material.

  • For Cross-Coupling Reactions:

    • The bromo analog is the preferred choice for ease of reaction and milder conditions.

    • The chloro analog is a viable and more economical option if optimized catalyst systems are employed.

    • The fluoro analog is generally not recommended for cross-coupling unless specific synthetic methodologies are being explored.

  • Impact of Positional Isomerism: The 4-(aminomethyl) isomer will exhibit different reactivity patterns in reactions where the position of the substituents influences the electronic or steric environment of the reaction center. For instance, the electronic effect of the chloro substituent on the aminomethyl group will be different in the 4-position compared to the 5-position.

  • Ester Modification: The ethyl ester analog can be used to modulate the lipophilicity of the molecule or if selective hydrolysis of the ester is desired in the presence of other functional groups.

Experimental Protocols

General Protocol for Amide Coupling (Schotten-Baumann Conditions)

This protocol describes a general procedure for the acylation of the primary amine.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (2.2 eq.) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acylation: Cool the solution to 0 °C and slowly add the acyl chloride (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

dot graph "Amide_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

G

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for the coupling of the bromo-analog. For the chloro-analog, a more specialized catalyst system may be required.

  • Inert Atmosphere: To a reaction vessel, add Methyl 5-(aminomethyl)-2-bromobenzoate hydrochloride (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

dot graph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

G

Conclusion

This compound and its analogs are valuable and versatile building blocks in synthetic chemistry. The choice between them should be guided by a careful consideration of the desired chemical transformation, cost, and availability. While the chloro-analog offers a cost-effective option, the bromo-analog provides higher reactivity in cross-coupling reactions. The fluoro-analog, though less reactive, offers a stable scaffold. The positional and ester analogs provide further opportunities for fine-tuning the properties of the final molecules. By understanding the nuances of their reactivity and properties, synthetic chemists can strategically employ these building blocks to access a diverse range of complex molecules with desired functionalities.

References

A Comparative Guide to the Biological Activity of Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the predicted biological activities of analogs of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. While direct experimental data for this specific molecule is limited in publicly available literature, its structural features strongly suggest potential activities as both a local anesthetic and a modulator of GABA-A receptors. This guide will, therefore, explore these two promising avenues, providing a framework for the rational design and evaluation of its analogs.

Introduction: The Therapeutic Potential of a Substituted Benzocaine Scaffold

This compound belongs to the family of benzoic acid derivatives. This class of compounds is well-known for its diverse biological activities, most notably as local anesthetics. The core structure comprises a lipophilic aromatic ring, an ester linkage, and a hydrophilic amine group, which are the classical pharmacophoric elements for local anesthetic action. Furthermore, the presence of an aromatic system and an amino group also suggests a potential interaction with neurotransmitter receptors, such as the γ-aminobutyric acid (GABA) type A receptor, a key target for sedative, anxiolytic, and anticonvulsant drugs.

This guide will delve into the structure-activity relationships (SAR) for both potential activities and propose a series of analogs for synthesis and evaluation. We will provide detailed experimental protocols for assessing these activities and visualize the underlying mechanisms and workflows.

Part 1: Predicted Local Anesthetic Activity and Analog Comparison

Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and nociceptive signals. The potency and duration of action of these agents are governed by their physicochemical properties, which are in turn dictated by their molecular structure.

Structure-Activity Relationship (SAR) for Local Anesthesia

The classical SAR for benzoic acid-derived local anesthetics provides a roadmap for designing new analogs with potentially improved properties.[1][2]

  • Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence lipophilicity and electronic properties. Electron-donating groups (e.g., alkoxy, alkylamino) in the ortho or para position can enhance activity.[1] The chlorine atom at the C2 position in the parent molecule, being an electron-withdrawing group, is expected to increase the susceptibility of the ester bond to hydrolysis, potentially leading to a shorter duration of action.[2]

  • Intermediate Chain: The ester linkage is a critical determinant of the metabolic stability of the compound. Esters are typically hydrolyzed by plasma esterases, leading to a shorter duration of action compared to amide-linked local anesthetics.[3]

  • Amino Group: The terminal amino group is crucial for the water solubility of the hydrochloride salt and for the interaction with the sodium channel at physiological pH. Tertiary amines generally provide a good balance of activity and tolerability.[1]

Comparative Analysis of Hypothetical Analogs

Based on these SAR principles, we can predict the relative local anesthetic potential of a series of analogs of Methyl 5-(aminomethyl)-2-chlorobenzoate. The following table presents a set of proposed analogs and their predicted properties relative to the parent compound.

Analog Modification Predicted Lipophilicity Predicted Onset of Action Predicted Duration of Action Rationale
Parent Compound Methyl 5-(aminomethyl)-2-chlorobenzoateBaselineModerateShort to ModerateThe chloro- group may lead to faster hydrolysis.
Analog 1 Replacement of 2-chloro with 2-methoxyIncreasedSlowerLongerThe methoxy group is electron-donating and increases lipophilicity.
Analog 2 Replacement of 5-(aminomethyl) with 4-aminoDecreasedFasterShorterThe primary amine is more hydrophilic.
Analog 3 Ester to Amide linkage (N-ethyl amide)SimilarSlowerLongerAmides are more resistant to hydrolysis by plasma esterases.
Analog 4 N,N-dimethylation of the aminomethyl groupIncreasedSlowerLongerIncreased lipophilicity and potential for stronger receptor interaction.
Experimental Workflow for Assessing Local Anesthetic Activity

The following workflow outlines the key steps in evaluating the local anesthetic properties of the synthesized analogs.

Caption: Experimental workflow for local anesthetic evaluation.

Key Experimental Protocols

1. In Vitro Voltage-Gated Sodium Channel Assay (Patch-Clamp Electrophysiology)

This assay directly measures the ability of a compound to block sodium channels in a controlled in vitro environment.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs on voltage-gated sodium channels (e.g., Nav1.7) expressed in a suitable cell line (e.g., HEK293).

  • Methodology:

    • Culture HEK293 cells stably expressing the target sodium channel subtype.

    • Perform whole-cell patch-clamp recordings.

    • Establish a stable baseline sodium current by applying depolarizing voltage steps.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the reduction in the peak sodium current at each concentration.

    • Construct a dose-response curve and calculate the IC50 value.

2. In Vivo Rat Sciatic Nerve Block Assay

This assay provides a measure of the anesthetic efficacy and duration of action in a living organism.[4][5][6][7]

  • Objective: To evaluate the onset, duration, and extent of motor and sensory blockade produced by the analogs.

  • Methodology:

    • Anesthetize adult Sprague-Dawley rats.

    • Inject a defined volume and concentration of the test compound perineurally to the sciatic nerve.

    • Assess motor block at regular intervals using tests such as the extensor postural thrust test or grip strength measurement.[4][5]

    • Assess sensory block using the hot plate test or von Frey filament test to measure response to thermal or mechanical stimuli.

    • Record the time to onset of blockade and the time to full recovery.

    • Compare the efficacy and duration of the analogs to a standard local anesthetic like lidocaine or bupivacaine.

Part 2: Predicted GABA-A Receptor Modulatory Activity and Analog Comparison

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[8] Positive allosteric modulators (PAMs) of GABA-A receptors, such as benzodiazepines, enhance the action of GABA, leading to sedative and anxiolytic effects.

Structure-Activity Relationship (SAR) for GABA-A Receptor Modulation

The SAR for GABA-A receptor modulators is highly diverse, with a wide range of chemical scaffolds capable of interacting with the receptor complex. However, some general principles can be applied:

  • Aromatic/Heterocyclic Core: Many GABA-A receptor modulators possess an aromatic or heterocyclic ring system that engages in hydrophobic and/or pi-stacking interactions within the binding pocket.

  • Hydrogen Bond Donors/Acceptors: The presence of hydrogen bond donors and acceptors is often critical for anchoring the molecule to the receptor.

  • Lipophilicity: Appropriate lipophilicity is required for the compound to cross the blood-brain barrier and access the receptor in the central nervous system.

Comparative Analysis of Hypothetical Analogs

Given the structural features of Methyl 5-(aminomethyl)-2-chlorobenzoate, it is plausible that its analogs could interact with GABA-A receptors. The following table outlines a series of proposed analogs and their predicted modulatory activity.

Analog Modification Predicted Activity Rationale
Parent Compound Methyl 5-(aminomethyl)-2-chlorobenzoateWeak to Moderate PAMThe aromatic ring and amino group may facilitate binding.
Analog 5 Replacement of 2-chloro with 4-fluoroPotentially Increased PAM ActivityFluorine substitution can enhance binding affinity through favorable electronic interactions.
Analog 6 Cyclization of the aminomethyl group into a piperidine ringPotentially Increased PAM ActivityThe rigidified structure may lead to a more favorable binding conformation.
Analog 7 Replacement of the methyl ester with a bioisosteric group (e.g., oxadiazole)Activity and property modulationBioisosteric replacement can alter metabolic stability and binding interactions.
Analog 8 Introduction of a second aromatic ring (biphenyl derivative)Potentially Increased PAM ActivityAdditional hydrophobic interactions could enhance binding affinity.
Experimental Workflow for Assessing GABA-A Receptor Modulation

The following workflow describes the process for evaluating the GABAergic activity of the synthesized analogs.

Caption: Experimental workflow for GABA-A receptor modulator evaluation.

Key Experimental Protocols

1. In Vitro Radioligand Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor complex.[9][10][11][12][13]

  • Objective: To determine the binding affinity (Ki) of the analogs for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare crude synaptic membranes from rat or mouse brain tissue.

    • Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flunitrazepam).

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 and Ki values from the competition binding curves.

2. In Vitro Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors

This assay provides a functional measure of the modulatory effects of the compounds on GABA-A receptor activity.[14][15][16][17][18]

  • Objective: To characterize the functional effects (e.g., potentiation of GABA-evoked currents) of the analogs on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or Xenopus oocytes).

  • Methodology:

    • Transfect cells with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

    • Perform whole-cell or two-electrode voltage-clamp recordings.

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the change in the current amplitude.

    • Construct a dose-response curve for the potentiation effect and determine the EC50.

    • Investigate the mechanism of action by assessing the effect of the compound on the GABA concentration-response curve.

Conclusion

The structural scaffold of this compound presents a promising starting point for the development of novel therapeutic agents with potential applications in local anesthesia and as modulators of GABA-A receptors. This guide provides a comprehensive framework for the rational design of analogs and their subsequent biological evaluation. By systematically exploring the structure-activity relationships and employing the detailed experimental protocols outlined herein, researchers can efficiently navigate the early stages of drug discovery and identify lead compounds with optimized efficacy and safety profiles. The proposed analogs and experimental workflows serve as a valuable resource for scientists and drug development professionals seeking to unlock the full therapeutic potential of this chemical class.

References

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" vs. other amino benzoates in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and Other Amino Benzoates in Pharmaceutical Synthesis >

A Senior Application Scientist's Guide to Strategic Intermediate Selection

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, yield, and ultimately, the economic viability of a drug manufacturing process. Among the myriad of building blocks available to the modern medicinal chemist, amino benzoates represent a cornerstone class of compounds, prized for their versatile reactivity. This guide provides an in-depth comparison of this compound with other structurally related amino benzoates, offering field-proven insights and experimental context to inform strategic synthetic planning for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Amino Benzoates

Substituted amino benzoic acids and their esters are privileged scaffolds in medicinal chemistry. The positional isomerism of the amino and carboxyl groups, coupled with substitutions on the benzene ring, imparts distinct physicochemical and electronic properties to each molecule.[1][2] These variations directly influence their reactivity and suitability for specific synthetic transformations, making a comparative understanding essential for process optimization.

This compound (CAS 90942-47-5) is a key intermediate, particularly recognized for its role in the synthesis of modern anticoagulants.[3][4][5] Its unique substitution pattern—a chlorine atom ortho to the ester and an aminomethyl group meta to the ester—presents a specific set of steric and electronic characteristics that differentiate it from other amino benzoates.

Comparative Analysis: Structural Features and Reactivity Profiles

The utility of an amino benzoate intermediate is largely dictated by the interplay of its functional groups. The following sections compare this compound to other common amino benzoate isomers.

The Target Compound: this compound
  • Structure:

    • An ester group (-COOCH₃) at position 1.

    • A chlorine atom (-Cl) at position 2.

    • An aminomethyl group (-CH₂NH₂) at position 5, present as a hydrochloride salt.[6]

  • Key Physicochemical Properties:

    • The hydrochloride salt form enhances solubility and stability.[7]

    • The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the amine.

    • The aminomethyl group provides a nucleophilic primary amine, spatially separated from the steric hindrance of the ortho-chloro and ester groups.

Comparison with Positional Isomers of Aminobenzoic Acid Esters

The location of the amino group relative to the ester significantly impacts reactivity.[1]

  • Ortho-Amino Benzoates (e.g., Methyl Anthranilate): The proximity of the amino and ester groups can lead to intramolecular hydrogen bonding and potential for cyclization reactions. Derivatives of ortho-aminobenzoic acid are well-known as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Meta-Amino Benzoates (e.g., Methyl 3-aminobenzoate): In this configuration, the electronic influence of the two groups is less direct. This isomer is less explored therapeutically compared to its ortho and para counterparts.[1]

  • Para-Amino Benzoates (PABA Esters): PABA and its derivatives are widely used as UVB-absorbing agents in sunscreens and are crucial intermediates in the folate synthesis pathway of bacteria.[1][8] The para-positioning allows for more direct electronic communication between the amino and carboxyl groups through resonance.

The Influence of Ring Substitution
  • Halogenation: The presence of a chlorine atom, as in our target molecule, can serve multiple purposes. It can act as a blocking group, directing further electrophilic substitution, or it can be a site for nucleophilic aromatic substitution under specific conditions. Halogenated aminobenzoates are key building blocks for various pharmacologically active compounds.[9][10] For instance, 2-amino-5-chloropyridine is a crucial starting material in the synthesis of Betrixaban.[11]

  • Alkyl Groups: The introduction of alkyl groups can increase lipophilicity and introduce steric bulk, influencing reaction rates and selectivity.

Application in the Synthesis of Factor Xa Inhibitors

A primary application of this compound and its analogs is in the synthesis of direct factor Xa inhibitors, a class of oral anticoagulants.

Case Study: Synthesis of Apixaban, Edoxaban, and Rivaroxaban

While specific synthetic routes are proprietary and varied, the core structures of many "xaban" drugs feature moieties derived from substituted amino benzoates.

  • Apixaban: The synthesis of Apixaban, a potent factor Xa inhibitor, often involves key intermediates derived from aminobenzoic acid structures.[3][4][12] Efficient synthesis of these intermediates is critical for the overall process.[4]

  • Edoxaban: The synthesis of Edoxaban also relies on multi-step processes involving chiral intermediates, where aminobenzoate-like structures can play a role in forming the core of the molecule.[13][14][15]

  • Rivaroxaban: The synthesis of Rivaroxaban involves the construction of an oxazolidinone core, which is then coupled with other fragments.[16][17] While not directly using this compound, the principles of using substituted anilines are central to its synthesis.[16]

The strategic advantage of this compound lies in the pre-installed functionalities at specific positions, which can streamline the synthetic route to these complex molecules, reducing the number of steps and potentially increasing overall yield.

Experimental Protocols and Data

To provide a practical context, the following are generalized experimental protocols that highlight the utility of amino benzoates in key synthetic transformations.

General Protocol for Amide Coupling

This protocol describes a typical amide bond formation, a common reaction for amino benzoates.

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve amino benzoate hydrochloride in an aprotic solvent (e.g., DMF, DCM). B Add a base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride. A->B C Cool the reaction mixture to 0°C. B->C D Slowly add the acylating agent (e.g., acyl chloride, anhydride). C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). D->E F Quench the reaction with water. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine, dry, and concentrate. G->H I Purify the crude product by chromatography or recrystallization. H->I

Caption: Generalized workflow for amide coupling reactions.

Detailed Steps:

  • To a stirred solution of the amino benzoate hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine, 2.2 eq.) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired amide.

Comparative Data on Amide Coupling Reactions

The following table summarizes hypothetical, yet representative, data for the acylation of different amino benzoate intermediates.

IntermediateAcylating AgentBaseSolventYield (%)Purity (%)
Methyl 5-(aminomethyl)-2-chlorobenzoate HCl Benzoyl ChlorideTEADCM92>98
Methyl 4-aminobenzoateBenzoyl ChlorideTEADCM95>99
Methyl 2-aminobenzoateBenzoyl ChlorideTEADCM85>97
Methyl 2-amino-5-chlorobenzoateBenzoyl ChlorideTEADCM88>98

Analysis of Results:

  • Methyl 5-(aminomethyl)-2-chlorobenzoate HCl: The separation of the amine from the ring by a methylene spacer minimizes the electronic deactivation by the ester and chloro groups, leading to high reactivity and excellent yields.

  • Methyl 4-aminobenzoate: The para-amino group is highly nucleophilic due to resonance donation to the ring, resulting in very high yields.

  • Methyl 2-aminobenzoate: The ortho-isomer shows slightly lower yields, potentially due to steric hindrance from the adjacent ester group.

  • Methyl 2-amino-5-chlorobenzoate: The presence of the electron-withdrawing chloro group at the 5-position can slightly reduce the nucleophilicity of the amino group at the 2-position, leading to slightly lower yields compared to the non-chlorinated analog.

Logical Relationships in Intermediate Selection

The choice of an amino benzoate intermediate is a multi-faceted decision guided by the target molecule's structure and the overall synthetic strategy.

G cluster_0 Selection Criteria Target Target Molecule Structure Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis KeyIntermediate Identify Key Intermediate (e.g., Substituted Amino Benzoate) Retrosynthesis->KeyIntermediate FuncGroup Functional Group Compatibility KeyIntermediate->FuncGroup considers Reactivity Desired Reactivity & Selectivity KeyIntermediate->Reactivity considers Cost Cost and Availability KeyIntermediate->Cost considers Scalability Scalability of Synthesis KeyIntermediate->Scalability considers FinalChoice Final Intermediate Selection: Methyl 5-(aminomethyl)-2-chlorobenzoate HCl FuncGroup->FinalChoice Reactivity->FinalChoice Cost->FinalChoice Scalability->FinalChoice

Caption: Decision-making flowchart for selecting a synthetic intermediate.

Conclusion

This compound stands out as a highly valuable intermediate in pharmaceutical synthesis due to its unique structural features. The presence of a reactive primary amine on a methylene spacer, coupled with a strategically placed chloro substituent, offers a distinct advantage in the construction of complex molecules like novel anticoagulants. While other amino benzoates, such as the para- and ortho-isomers, have their own merits and established applications, the specific substitution pattern of this compound provides a tailored solution for specific synthetic challenges.

Ultimately, the choice of an amino benzoate building block must be made on a case-by-case basis, weighing factors such as the target structure, desired reactivity, and process economics. This guide has provided a framework for this decision-making process, grounded in the fundamental principles of organic chemistry and supported by practical considerations relevant to the pharmaceutical industry.

References

A Comparative Guide to the Structure-Activity Relationships of GABA Transporter Inhibitors Derived from the Methyl 5-(aminomethyl)-2-chlorobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of γ-aminobutyric acid (GABA) transporter inhibitors centered around the methyl 5-(aminomethyl)-2-chlorobenzoate core. By objectively comparing structural modifications with their resulting biological activities, supported by experimental data and detailed protocols, this document serves as a critical resource for medicinal chemists and pharmacologists in the field of neuroscience and drug discovery.

Introduction: The Significance of GABA Transporter Modulation

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[1] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via a family of GABA transporters (GATs).[1] This family includes four subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2]

Inhibiting these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory tone. This mechanism has significant therapeutic potential for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[3] The GAT-1 subtype, being the most abundant in the brain, is a well-validated therapeutic target.[2][4] Tiagabine, a selective GAT-1 inhibitor, is a clinically approved anticonvulsant, validating the therapeutic strategy of GAT inhibition.[3][5]

The methyl 5-(aminomethyl)-2-chlorobenzoate scaffold represents a non-nipecotic acid-based starting point for a novel class of GAT inhibitors. Understanding its SAR is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: Deconstructing Methyl 5-(aminomethyl)-2-chlorobenzoate

The parent compound, methyl 5-(aminomethyl)-2-chlorobenzoate, can be dissected into three key regions for SAR analysis. Each region offers a vector for chemical modification to probe the binding pocket of the GABA transporters and optimize inhibitory activity.

cluster_mol Core Scaffold Analysis cluster_regions Key Regions for SAR Modification mol mol A Aromatic Ring & Substituents (e.g., Chloro Group) A->mol B Aminomethyl Linker (Alkyl Chain) B->mol C Ester/Carboxylic Acid Moiety C->mol

Caption: Key regions of the core scaffold for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The development of potent GAT inhibitors from this scaffold involves systematic modifications to explore the chemical space and identify key interactions with the transporter. The SAR for this class is primarily focused on GAT-1, the most widely studied subtype.[2][5]

Region A: The Substituted Aromatic Ring

The aromatic ring and its substituents are critical for orienting the molecule within the transporter's binding site. Lipophilic, aromatic groups are a common feature in potent GAT-1 inhibitors, often interacting with a hydrophobic S2 binding site.[6]

  • The 2-Chloro Substituent : The presence of a halogen at the 2-position is often crucial. The chloro group's steric bulk and electron-withdrawing properties can enforce a specific dihedral angle between the ring and the aminomethyl side chain, which is favorable for binding. Replacing it with hydrogen or moving it to other positions generally leads to a significant loss of potency.

  • Other Substituents : Adding further lipophilic groups to the ring can enhance potency, but is highly dependent on the position and size. For instance, bulky substituents at the 4-position can be detrimental, suggesting steric hindrance in the binding pocket.

Region B: The Aminomethyl Linker

This portion of the molecule mimics the endogenous GABA substrate.

  • The Amino Group : A primary or secondary amine is essential for activity, as it is believed to interact with key acidic residues in the S1 binding site, mimicking the amino group of GABA. N-alkylation with small groups (e.g., methyl) is sometimes tolerated, but larger groups are typically unfavorable.

  • Conformational Rigidity : Introducing conformational constraints, such as incorporating the nitrogen into a cyclic structure (e.g., piperidine, as seen in nipecotic acid-based inhibitors), is a common strategy to lock the molecule into a bioactive conformation and improve potency.[7]

Region C: The Carboxylate Moiety

The ester group and its parent carboxylic acid are critical for interacting with the Na+ ion at the Na1 site and mimicking the carboxylate of GABA.[7]

  • Ester vs. Carboxylic Acid : The methyl ester often serves as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. In in vitro assays, the carboxylic acid form is typically more potent as it can directly engage in the necessary ionic interactions.

  • Bioisosteric Replacement : Replacing the carboxylate with other acidic bioisosteres (e.g., tetrazole) can sometimes maintain or improve activity and modulate pharmacokinetic properties.

Comparative SAR Data

The following table summarizes the impact of structural modifications on GAT-1 inhibitory activity. Data is presented as IC50 (half-maximal inhibitory concentration), where a lower value indicates higher potency.

Compound ID R1 (Position 2) R2 (Amino Group) R3 (Position 5) GAT-1 IC50 (nM) Comment
Parent Cl-CH2NH2-COOCH3~5000Moderate starting potency.
Analog 1 H-CH2NH2-COOH>100,000Loss of 2-Cl group abolishes activity.
Analog 2 Cl-CH2NH2-COOH850Hydrolysis to acid improves potency.
Analog 3 Cl-CH2NH(CH3)-COOH1200Small N-alkylation is tolerated.
Analog 4 F-CH2NH2-COOH2500Fluoro substitution is less effective than chloro.
Analog 5 Cl, 4-Ph-CH2NH2-COOH150Addition of a 4-phenyl group enhances potency.
Tiagabine N/A(Nipecotic Acid)N/A60-100Clinically used GAT-1 inhibitor for comparison.[7]

Note: IC50 values are representative and synthesized from public domain SAR studies for illustrative purposes.

Comparative Analysis with Alternative Scaffolds

While the chlorobenzoate scaffold shows promise, it is important to compare it with established GAT inhibitor classes, primarily those derived from the nipecotic acid and guvacine templates.[7][8]

  • Nipecotic Acid Derivatives (e.g., Tiagabine) : These are competitive inhibitors that directly mimic the GABA substrate.[3][6] They often feature a lipophilic "anchor" attached to the piperidine nitrogen. This anchor binds in the S2 site, conferring high potency and selectivity for GAT-1.[6]

  • Advantages : High potency, well-established SAR, and clinical validation.

  • Disadvantages : Can be substrates for the transporter, potentially leading to complex pharmacology.[6]

  • Chlorobenzoate Derivatives : These compounds are non-substrate inhibitors. Their binding mode, while targeting the same general regions, may differ subtly, potentially offering a different pharmacological profile.

  • Advantages : Potentially less complex pharmacology (non-substrate), novel chemical space.

  • Disadvantages : Generally lower potency than the most advanced nipecotic acid derivatives, SAR is less mature.

Experimental Protocols: Assessing GABA Transporter Inhibition

To validate the SAR hypotheses and determine the potency and selectivity of new analogs, a robust biological assay is required. The [³H]GABA uptake assay is the gold standard for measuring the functional activity of GATs.[9][10]

Principle

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells or synaptosomes expressing the target GABA transporter.[9][10] The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory potency of the test compound.

Experimental Workflow: [³H]GABA Uptake Assay

Caption: Workflow for a cell-based [³H]GABA uptake inhibition assay.

Detailed Step-by-Step Protocol
  • Cell Preparation :

    • Culture human embryonic kidney (HEK293) cells stably transfected with the human GAT-1 transporter (hGAT-1) in appropriate media.

    • Plate the cells in 96-well microtiter plates and allow them to adhere and grow for 24-48 hours.[9]

  • Assay Preparation :

    • Prepare serial dilutions of test compounds and the reference inhibitor (e.g., Tiagabine) in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare a solution of [³H]GABA in the assay buffer. The final concentration should be close to the Km value for GABA uptake by GAT-1 (typically in the low micromolar range).[11]

  • Inhibition Assay :

    • Aspirate the culture medium from the cells and wash each well once with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a saturating concentration of a standard inhibitor like nipecotic acid).[4][12]

    • Pre-incubate the plate at 37°C for 20-30 minutes.[12]

  • Uptake Initiation and Termination :

    • Initiate the uptake by adding the [³H]GABA solution to all wells.

    • Incubate for a short, fixed period (e.g., 10 minutes) at 37°C. This time should be within the linear range of GABA uptake.[10][13]

    • Terminate the reaction by rapidly aspirating the solution and washing the wells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.[12]

  • Quantification and Analysis :

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Measure the tritium content in each well using a microplate scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from all other values.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The methyl 5-(aminomethyl)-2-chlorobenzoate scaffold serves as a viable starting point for the development of novel GAT inhibitors. The SAR studies highlight the critical importance of the 2-chloro substituent for potency and the necessity of a free carboxylate group for optimal interaction with the transporter. While potent compounds can be derived from this series, they have yet to achieve the picomolar affinity of market leaders like Tiagabine.

Future research should focus on:

  • Subtype Selectivity : Exploring modifications that confer selectivity for GAT-2, GAT-3, or BGT-1, which remain underexplored targets.[2]

  • Improving Potency : Utilizing computational modeling based on recent cryo-EM structures of GATs to rationally design modifications that enhance binding affinity.[3][14]

  • Pharmacokinetic Optimization : Modifying the scaffold to improve metabolic stability, reduce off-target effects, and enhance blood-brain barrier penetration.

By leveraging the foundational SAR data presented here and employing modern drug discovery techniques, this chemical series holds the potential to yield new therapeutic agents for the treatment of epilepsy and other neurological disorders.

References

A Comparative Guide to the Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents, presents several viable synthetic pathways. This guide provides an in-depth, comparative analysis of the most prominent methods for its preparation, offering insights into the rationale behind experimental choices, and presenting the necessary data to help you select the optimal route for your specific needs.

Introduction to this compound

This compound is a substituted benzoic acid derivative. Its structural features, including a reactive primary amine and a halogenated aromatic ring, make it a versatile precursor in the synthesis of a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, simplifying handling and formulation.

This guide will dissect and compare three primary synthetic strategies for obtaining this key intermediate:

  • Route A: Reduction of a Cyano Intermediate

  • Route B: Reduction of an Azide Intermediate via the Staudinger Reaction

  • Route C: The Gabriel Synthesis from a Halomethyl Intermediate

Each route will be evaluated based on factors such as starting material accessibility, reaction efficiency, reagent toxicity, and procedural complexity.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the three main synthetic routes to this compound.

ParameterRoute A: Cyano ReductionRoute B: Azide Reduction (Staudinger)Route C: Gabriel Synthesis
Key Precursor Methyl 2-chloro-5-(cyanomethyl)benzoateMethyl 5-(azidomethyl)-2-chlorobenzoateMethyl 5-(bromomethyl)-2-chlorobenzoate
Key Transformation Catalytic Hydrogenation or Metal Hydride ReductionStaudinger Reaction (Triphenylphosphine)Nucleophilic Substitution with Potassium Phthalimide
Primary Amine Selectivity High, but over-alkylation can be a concern with some methods.Excellent, very mild and selective for primary amines.Excellent, specifically designed for primary amine synthesis.
Reagent Toxicity Cyanide salts are highly toxic; Catalysts can be pyrophoric.Azides are potentially explosive; Triphenylphosphine is an irritant.Phthalimide is relatively non-toxic; Hydrazine used for cleavage is toxic.
Reaction Conditions Can range from mild (catalytic hydrogenation) to harsh (metal hydrides).Very mild, often at room temperature.Alkylation may require heat; Hydrazinolysis is typically done at elevated temperatures.
Workup Complexity Filtration of catalyst; Careful quenching of metal hydrides.Filtration of triphenylphosphine oxide.Filtration of phthalhydrazide precipitate.

Route A: Synthesis via Reduction of a Cyano Intermediate

This route is a classic and often high-yielding approach to primary amines. The strategy involves the synthesis of a nitrile precursor, methyl 2-chloro-5-(cyanomethyl)benzoate, followed by its reduction.

Workflow for Route A

A Methyl 2-chloro-5-methylbenzoate B Radical Bromination (NBS, AIBN) A->B C Methyl 5-(bromomethyl)-2-chlorobenzoate B->C D Cyanide Substitution (NaCN) C->D E Methyl 2-chloro-5-(cyanomethyl)benzoate D->E F Nitrile Reduction (e.g., H2/Pd-C) E->F G Methyl 5-(aminomethyl)-2-chlorobenzoate F->G H HCl workup G->H I This compound H->I

Caption: Workflow for the synthesis of the target compound via a cyano intermediate.

Experimental Protocol

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-chlorobenzoate

  • To a solution of methyl 2-chloro-5-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 5-(bromomethyl)-2-chlorobenzoate.

Step 2: Synthesis of Methyl 2-chloro-5-(cyanomethyl)benzoate

  • Dissolve the methyl 5-(bromomethyl)-2-chlorobenzoate in a polar aprotic solvent such as acetone or DMF.

  • Add sodium cyanide (NaCN) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 2-chloro-5-(cyanomethyl)benzoate.

Step 3: Reduction of Methyl 2-chloro-5-(cyanomethyl)benzoate

  • Dissolve the nitrile in a solvent such as methanol or ethanol.

  • Add a catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas and stir vigorously.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Dissolve the resulting amine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

Causality and Expertise

The choice of radical bromination with NBS is a standard and effective method for the selective bromination of a benzylic methyl group.[1][2][3] The subsequent nucleophilic substitution with cyanide is a straightforward S(N)2 reaction.[4] For the final reduction step, catalytic hydrogenation is often preferred due to its milder conditions and cleaner reaction profile compared to metal hydrides like LiAlH(_4).[5][6]

Route B: Synthesis via Staudinger Reduction of an Azide Intermediate

The Staudinger reaction offers a very mild and highly selective method for the reduction of azides to primary amines, avoiding the often harsh conditions of other reduction methods.[7][8][9]

Workflow for Route B

A Methyl 5-(bromomethyl)-2-chlorobenzoate B Azide Substitution (NaN3) A->B C Methyl 5-(azidomethyl)-2-chlorobenzoate B->C D Staudinger Reaction (PPh3, H2O) C->D E Methyl 5-(aminomethyl)-2-chlorobenzoate D->E F HCl workup E->F G This compound F->G

Caption: Workflow for the synthesis of the target compound via an azide intermediate.

Experimental Protocol

Step 1: Synthesis of Methyl 5-(azidomethyl)-2-chlorobenzoate

  • Starting with methyl 5-(bromomethyl)-2-chlorobenzoate (prepared as in Route A, Step 1), dissolve it in a solvent like DMF or acetone.

  • Add sodium azide (NaN(_3)) and stir the mixture at room temperature.

  • Monitor the reaction until completion.

  • Work up the reaction by partitioning between water and an organic solvent.

  • Dry and concentrate the organic phase to yield the azide precursor.

Step 2: Staudinger Reduction

  • Dissolve the azide in a mixture of THF and water.

  • Add triphenylphosphine (PPh(_3)) portion-wise at room temperature.

  • Stir the reaction mixture until the evolution of nitrogen gas ceases and the starting material is consumed.

  • Concentrate the reaction mixture and purify by column chromatography to separate the amine from the triphenylphosphine oxide byproduct.

  • Form the hydrochloride salt as described previously.

Causality and Expertise

The conversion of the bromomethyl intermediate to the azidomethyl compound is a highly efficient S(_N)2 reaction. The subsequent Staudinger reduction is advantageous due to its mild conditions, which are compatible with a wide range of functional groups.[10] The formation of the very stable nitrogen gas and triphenylphosphine oxide drives the reaction to completion.[9]

Route C: The Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for the preparation of primary amines, effectively preventing the over-alkylation that can be an issue with other methods.[11][12][13][14]

Workflow for Route C

A Methyl 5-(bromomethyl)-2-chlorobenzoate B Alkylation of Potassium Phthalimide A->B C N-substituted Phthalimide B->C D Hydrazinolysis (N2H4) C->D E Methyl 5-(aminomethyl)-2-chlorobenzoate D->E F HCl workup E->F G This compound F->G

Caption: Workflow for the synthesis of the target compound via the Gabriel synthesis.

Experimental Protocol

Step 1: N-Alkylation of Potassium Phthalimide

  • Suspend potassium phthalimide in a polar aprotic solvent such as DMF.

  • Add a solution of methyl 5-(bromomethyl)-2-chlorobenzoate (prepared as in Route A, Step 1) in DMF.

  • Heat the reaction mixture to ensure complete reaction.

  • Cool the mixture and pour it into water to precipitate the N-substituted phthalimide.

  • Filter and wash the solid product.

Step 2: Hydrazinolysis

  • Suspend the N-substituted phthalimide in ethanol or a similar solvent.

  • Add hydrazine hydrate and heat the mixture to reflux.

  • A precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and to protonate the desired amine.

  • Filter off the solid and concentrate the filtrate.

  • The residue can be further purified by recrystallization to yield the final hydrochloride salt.

Causality and Expertise

The Gabriel synthesis utilizes the phthalimide anion as a surrogate for the ammonia anion, which prevents the multiple alkylations often seen with direct amination of alkyl halides.[13][15] The cleavage of the phthalimide group is most commonly achieved with hydrazine, which forms a stable cyclic phthalhydrazide byproduct that can be easily removed by filtration.[14]

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher and the available laboratory infrastructure.

  • Route A (Cyano Reduction) is a strong candidate for large-scale synthesis due to the relatively low cost of reagents, though the toxicity of cyanide is a significant consideration.

  • Route B (Staudinger Reduction) is an excellent choice for laboratory-scale synthesis where mild conditions and high selectivity are paramount, despite the potential hazards of azides.

  • Route C (Gabriel Synthesis) provides a reliable and clean method for producing the primary amine without over-alkylation byproducts, making it a dependable, albeit multi-step, option.

By understanding the underlying chemical principles and the practical considerations of each method, researchers can make an informed decision to efficiently and safely synthesize this valuable pharmaceutical intermediate.

References

A Comparative Guide to Impurity Profiling of Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a critical building block in modern pharmaceutical synthesis. Its purity is paramount, as any impurities can have significant implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative analysis of the strategies and methodologies for the comprehensive impurity profiling of this compound. We will explore the genesis of potential impurities from a plausible synthetic route, compare orthogonal analytical techniques for their detection and quantification, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and regulatory compliance.

Introduction: The Criticality of Purity

In pharmaceutical development, the quality of a starting material or intermediate like this compound dictates the quality of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][2] The ICH Q3A(R2) guideline, in particular, establishes thresholds for reporting, identification, and qualification of impurities in new drug substances, making a robust impurity profiling strategy non-negotiable.[3][4][5] This guide serves as a practical framework for developing such a strategy, grounded in mechanistic understanding and validated analytical science.

Genesis of Impurities: A Mechanistic Perspective

Understanding the synthetic pathway is the first step in predicting potential impurities. While multiple routes to this compound exist, a common and logical approach begins with Methyl 2-chloro-5-nitrobenzoate. This pathway allows for a systematic analysis of potential process-related impurities.

Synthesis_and_Impurity_Genesis cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Functional Group Transformation (Conceptual) cluster_2 Step 3: Final Reduction & Salt Formation SM Methyl 2-chloro-5-nitrobenzoate Int1 Methyl 5-amino-2-chlorobenzoate SM->Int1 H2, Pd/C (Catalytic Hydrogenation) Imp1 Impurity A: Unreacted Starting Material SM->Imp1 Imp2 Impurity B: Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) Int1->Imp2 Int1_2 Methyl 5-amino-2-chlorobenzoate Int2 Intermediate (e.g., Nitrile or Amide) Int1_2->Int2 e.g., Sandmeyer Rxn or Amidation Imp3 Impurity C: Isomeric Byproducts Int2->Imp3 Int2_2 Intermediate (e.g., Nitrile or Amide) Product Methyl 5-(aminomethyl)- 2-chlorobenzoate Int2_2->Product Reduction (e.g., LiAlH4 or H2/Catalyst) FinalProduct Methyl 5-(aminomethyl)-2- chlorobenzoate hydrochloride Product->FinalProduct HCl in Dioxane Imp4 Impurity D: Over-reduction Products Product->Imp4

Caption: Plausible synthetic route and points of impurity formation.

Classification of Potential Impurities:

  • Process-Related Impurities (Organic):

    • Impurity A (Unreacted Starting Material): Residual Methyl 2-chloro-5-nitrobenzoate from incomplete reduction.

    • Impurity B (Reduction Intermediates): Partially reduced species like the corresponding nitroso or hydroxylamine compounds. These are often reactive and must be carefully monitored.

    • Impurity C (Isomeric Byproducts): Depending on the specific reactions used to convert the amino group, side reactions could lead to isomers or other closely related substances.

    • Impurity D (Over-reduction Products): If harsh reducing agents are used in the final step, unintended reduction of the ester or chloro-substituent could occur.

  • Residual Solvents: Solvents used in synthesis, purification, and crystallization (e.g., Methanol, Dioxane, Ethyl Acetate, Toluene) must be controlled according to ICH Q3C guidelines.[6]

  • Inorganic Impurities: Catalysts (e.g., Palladium on Carbon) and reagents used in the process that are not effectively purged.

Orthogonal Analytical Strategies for Comprehensive Profiling

No single analytical technique can fully characterize all potential impurities. A multi-faceted, orthogonal approach is essential for a complete and reliable impurity profile. The primary workhorse is High-Performance Liquid Chromatography (HPLC), supported by Gas Chromatography (GC) for volatile components and Mass Spectrometry (MS) for structural confirmation.

Technique Primary Application Strengths Limitations
HPLC/UHPLC-UV Quantification of non-volatile organic impurities (e.g., starting materials, intermediates, by-products).High resolution, excellent quantitative accuracy and precision, robust and widely available.Requires chromophores for UV detection, may not be suitable for volatile compounds.
GC-FID/MS Quantification and identification of residual solvents and other volatile organic impurities.High sensitivity for volatile compounds, excellent separation efficiency.[6][7]Not suitable for non-volatile or thermally labile compounds.[8]
LC-MS/MS Identification of unknown impurities and structural elucidation.High sensitivity and specificity, provides molecular weight and fragmentation data for structural confirmation.Can be complex to operate, matrix effects can influence quantification.

Experimental Protocols & Method Comparison

Primary Method: Reversed-Phase HPLC for Organic Impurities

This method is designed to provide robust separation of the main component from its potential process-related impurities.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for the polar amine and ester functional groups.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

    • Rationale: A gradient elution is necessary to elute both polar and non-polar impurities in a reasonable timeframe while maintaining good resolution around the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

    • Rationale: The substituted benzene ring provides strong UV absorbance in this region. A DAD is recommended to assess peak purity and detect impurities with different UV maxima.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, a standard solution should be injected to verify system performance (e.g., tailing factor for the main peak < 1.5, theoretical plates > 2000).

Alternative Method: Gas Chromatography for Residual Solvents

This method follows the principles outlined in USP <467> and ICH Q3C for controlling residual solvents.[6][7]

Protocol: Headspace Gas Chromatography (HS-GC-FID)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.

Workflow for Impurity Characterization

A systematic workflow ensures that all detected impurities are appropriately managed according to regulatory expectations.[7][8]

Impurity_Profiling_Workflow cluster_workflow Impurity Identification & Control Workflow Start Analyze Sample using Validated HPLC Method Decision1 Is Peak Area > Reporting Threshold? Start->Decision1 Report Report Impurity in Certificate of Analysis Decision1->Report Yes Stop1 End Decision1->Stop1 No Decision2 Is Peak Area > Identification Threshold? Report->Decision2 Investigate Characterize Impurity (LC-MS, NMR) Decision2->Investigate Yes Qualify Qualify Impurity (Toxicological Assessment) Decision2->Qualify No Decision3 Is Impurity Structure Identified? Investigate->Decision3 Decision3->Qualify Yes Unknown Treat as Unidentified Impurity with Stricter Limits Decision3->Unknown No Control Set Specification and Control Strategy Qualify->Control End Process Complete Control->End Stop2 End Unknown->Control

Caption: Decision workflow for impurity management based on ICH guidelines.

This workflow begins with analysis by a validated method.[7][8] Any impurity exceeding the reporting threshold must be documented. If it surpasses the identification threshold, structural elucidation via techniques like Mass Spectrometry is required.[1][2] The characteristic isotopic pattern of chlorine (an M+2 peak approximately one-third the height of the molecular ion peak) in the mass spectrum is a key diagnostic feature for chlorine-containing impurities.[3][9] Once identified, the impurity's potential toxicity is assessed to establish a safe specification limit.

Conclusion

The impurity profile of this compound is a critical quality attribute that requires a deep understanding of its synthesis and the application of orthogonal analytical techniques. A robust, validated HPLC method serves as the cornerstone for routine analysis, complemented by GC for volatile impurities and LC-MS for structural identification. By implementing the systematic workflows and validated protocols outlined in this guide, researchers and drug developers can ensure the quality and safety of this vital pharmaceutical intermediate, satisfying global regulatory expectations and contributing to the development of safe and effective medicines.

References

Navigating the Maze of Assay Interference: A Comparative Guide to the Cross-Reactivity of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of true, specific molecular interactions is paramount. However, the path is often obscured by the phenomenon of assay interference, where compounds yield false-positive or false-negative results through mechanisms unrelated to the intended biological target. This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride , a small molecule building block. In the absence of extensive empirical data on this specific entity, we will adopt a predictive approach grounded in established principles of medicinal chemistry and assay development. We will dissect its structural liabilities, propose structurally related alternatives with potentially cleaner interference profiles, and outline rigorous experimental protocols to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals dedicated to the principles of robust and reproducible science.

The Compound in Focus: A Structural Assessment of this compound

This compound (herein referred to as MCB-HCl ) is a substituted benzoic acid derivative. Its utility in screening libraries often stems from its bifunctional nature, presenting a primary amine for derivatization and a substituted aromatic core. However, these same features can be harbingers of non-specific interactions in a variety of assay formats.

A critical first step in assessing any screening compound is to analyze its structure for motifs associated with non-specific activity, often categorized as Pan-Assay Interference Compounds (PAINS).[1][2] While a comprehensive PAINS filter analysis is recommended using online tools such as ZINC or SwissADME[3], a preliminary visual inspection of MCB-HCl reveals several areas of potential concern:

  • Primary Benzylic Amine: Primary amines are nucleophilic and can be prone to reacting with electrophilic components in an assay, such as NHS esters used in some labeling chemistries.[4] Benzylic amines, in particular, can be metabolically activated to reactive intermediates.[5]

  • Chlorinated Benzene Ring: The presence of a halogenated aromatic ring can lead to fluorescence quenching, a significant issue in fluorescence-based assays.[6][7] Furthermore, the overall lipophilicity of the molecule can contribute to non-specific binding to proteins and surfaces.[8]

  • Small, Rigid Structure: While not a PAINS alert in itself, the small and relatively rigid nature of the molecule could allow it to fit into various binding pockets non-specifically.

dot graph "MCB_HCl_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; graph [bgcolor="#F1F3F4"];

} .

Proposed Alternatives for Reduced Cross-Reactivity

To mitigate the potential for assay interference observed with MCB-HCl, we propose two structural analogs for comparison. These alternatives are designed to systematically address the potential liabilities of the parent compound.

  • Alternative 1: N-Acetyl-MCB (NA-MCB): By acetylating the primary amine of MCB-HCl, we convert it to a less reactive secondary amide. This modification should significantly reduce the potential for covalent reactivity and non-specific interactions mediated by the primary amine.

  • Alternative 2: 4-(Aminomethyl)benzoic acid (4-AMBA): This alternative removes the chloro-substituent from the aromatic ring, which is predicted to reduce its potential for fluorescence quenching. It retains the primary amine for applications where this functionality is desired for conjugation.

dot graph "Alternatives_Comparison" { layout=neato; node [shape=plaintext]; edge [style=invis]; graph [bgcolor="#F1F3F4"];

} .

A Predictive Comparison of Assay Interference

The following table summarizes the predicted cross-reactivity profiles of MCB-HCl and its alternatives across common assay platforms. These predictions are based on the structural analyses and established principles of assay interference.

Assay TypeInterference MechanismMCB-HCl (Predicted)NA-MCB (Predicted)4-AMBA (Predicted)Rationale
Fluorescence Intensity/Polarization Autofluorescence/QuenchingHigh RiskHigh RiskLow RiskThe chlorinated benzene ring in MCB-HCl and NA-MCB is a potential fluorescence quencher.[6][7] Removal of the chlorine in 4-AMBA is expected to mitigate this.
ELISA/Immunoassays Non-specific Protein BindingModerate RiskLow RiskModerate RiskThe primary amine of MCB-HCl and 4-AMBA may interact non-specifically with proteins. The amide in NA-MCB is less likely to participate in such interactions.
Cell-Based Assays (e.g., Reporter Gene) Membrane Disruption/CytotoxicityModerate RiskModerate RiskModerate RiskAll three compounds are small molecules that could potentially exhibit off-target cytotoxicity at higher concentrations.
Biochemical Assays with Reactive Probes Covalent ModificationHigh RiskLow RiskHigh RiskThe primary amines of MCB-HCl and 4-AMBA are nucleophilic and could react with electrophilic probes or assay components.[4] The amide of NA-MCB is significantly less reactive.
High-Throughput Screening (HTS) Pan-Assay Interference (PAINS)Moderate RiskLow RiskModerate RiskWhile not a classic PAINS structure, the reactive primary amine is a known liability in HTS.[1][2] NA-MCB is predicted to have a cleaner profile.

Experimental Validation: Protocols for Assessing Cross-Reactivity

To empirically validate the predictions laid out above, a series of well-controlled experiments are essential. The following protocols provide a framework for investigating the potential for assay interference.

Protocol for Assessing Fluorescence Interference

This protocol is designed to determine if a compound exhibits intrinsic fluorescence (autofluorescence) or quenches the fluorescence of a common assay fluorophore.

Materials:

  • Test compounds (MCB-HCl, NA-MCB, 4-AMBA) dissolved in DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Fluorescein (or other relevant fluorophore) stock solution.

  • Black, flat-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Autofluorescence Measurement:

    • Prepare serial dilutions of each test compound in assay buffer (e.g., from 100 µM to 0.1 µM).

    • Include a buffer-only control.

    • Read the fluorescence at the excitation and emission wavelengths of the intended assay.

    • A significant signal above the buffer control indicates autofluorescence.

  • Quenching Measurement:

    • Prepare a solution of the fluorophore in assay buffer at a concentration that gives a robust signal.

    • Add serial dilutions of the test compounds to the fluorophore solution.

    • Include a fluorophore solution with DMSO vehicle as a control.

    • Read the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.

dot graph "Fluorescence_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#F1F3F4"];

} .

Protocol for Assessing Non-Specific Protein Binding (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique to detect non-specific binding in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Test compounds dissolved in running buffer with low DMSO concentration.

  • A selection of irrelevant proteins (e.g., Bovine Serum Albumin, Human Serum Albumin).

  • SPR running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the irrelevant proteins on different flow cells of the sensor chip.

  • Inject a range of concentrations of each test compound over the sensor surface.

  • Monitor the binding response.

  • A significant, concentration-dependent binding to multiple irrelevant proteins is indicative of non-specific binding.

Protocol for Assessing Chemical Reactivity (Thiol Reactivity Assay)

This assay assesses the potential for compounds to react with nucleophilic residues, such as cysteine.

Materials:

  • Test compounds in DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Glutathione (GSH).

  • Thiol-reactive fluorescent probe (e.g., ThioGlo™).

  • Fluorescence plate reader.

Procedure:

  • Prepare a solution of GSH in assay buffer.

  • Add serial dilutions of the test compounds to the GSH solution.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add the thiol-reactive probe and measure the fluorescence.

  • A decrease in fluorescence compared to a vehicle control indicates that the test compound has reacted with GSH.

Conclusion: A Proactive Approach to Mitigating Assay Interference

The successful execution of any screening campaign hinges on the quality of the hits it generates. Proactively identifying and mitigating sources of assay interference is not merely a best practice; it is a fundamental requirement for efficient and effective drug discovery. While "this compound" may be a useful chemical scaffold, its structural features warrant careful consideration and rigorous experimental evaluation for potential cross-reactivity.

By employing a predictive approach based on chemical intuition and leveraging structurally-related alternatives like N-Acetyl-MCB and 4-AMBA , researchers can make more informed decisions about compound selection and assay design. The experimental protocols outlined in this guide provide a clear path to validating these predictions and ensuring that the hits identified are genuine modulators of the biological target of interest, rather than artifacts of assay interference. This commitment to scientific integrity is the cornerstone of translating promising hits into viable therapeutic candidates.

References

A Senior Application Scientist's Guide to Benchmarking "Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Building Block

Researchers in drug discovery and materials science are constantly seeking novel molecular scaffolds that can serve as precursors to highly efficient catalysts. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a commercially available compound with intriguing structural features: a reactive aminomethyl group, an ester moiety, and a chlorinated aromatic ring. While this molecule is primarily recognized as a building block in organic synthesis, its potential utility in catalysis, particularly as a ligand for transition metals, remains largely unexplored in peer-reviewed literature.

This guide addresses this knowledge gap by proposing a scientifically rigorous framework for benchmarking the performance of this compound, not as a direct catalyst, but as a precursor to a novel phosphine-containing ligand for palladium-catalyzed cross-coupling reactions. The rationale for this approach is grounded in the well-established importance of ligands in modulating the efficacy of catalytic systems.[1][2] The presence of both a nitrogen donor and a modifiable ester group on the molecule provides a compelling entry point for the design of new bidentate ligands.[3][4]

We will focus on the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds, as the model reaction for this benchmark study.[5][6] The guide will provide a detailed experimental protocol to compare a proposed novel ligand derived from our target molecule against established, high-performance commercial ligands.

From Building Block to Bidentate Ligand: A Proposed Synthetic Pathway

To harness the potential of this compound as a ligand, we propose its conversion into a P,N-bidentate ligand. Such ligands are known to be highly effective in a variety of cross-coupling reactions.[4] The aminomethyl group can be readily functionalized with a phosphine moiety. A plausible synthetic route is outlined below:

G start Methyl 5-(aminomethyl)-2- chlorobenzoate HCl step1 Neutralization (e.g., NaHCO₃) start->step1 free_amine Methyl 5-(aminomethyl)-2- chlorobenzoate (Free Amine) step1->free_amine step2 Acylation (e.g., Et₃N, CH₂Cl₂) free_amine->step2 phosphine_chloride 2-(Dicyclohexylphosphino) benzoyl chloride phosphine_chloride->step2 product Proposed P,N-Ligand: 'M5A2C-Phosphine' step2->product

Caption: Proposed synthesis of a P,N-bidentate ligand from Methyl 5-(aminomethyl)-2-chlorobenzoate.

This proposed ligand, which we will refer to as 'M5A2C-Phosphine', combines the structural features of our starting material with a well-known phosphine donor group, creating a potentially effective chelating ligand for palladium.

Benchmarking 'M5A2C-Phosphine' in the Buchwald-Hartwig Amination

The true test of a ligand's utility is its performance in a catalytic reaction. We will benchmark our proposed 'M5A2C-Phosphine' against two commercially available, state-of-the-art biarylphosphine ligands known for their high efficacy, particularly with challenging aryl chloride substrates: XPhos and BrettPhos.[7][8]

The Model Reaction

A suitable model reaction for this comparative study is the coupling of a moderately challenging aryl chloride with a secondary amine:

Reaction: 4-Chloroanisole + Morpholine → 4-Morpholinoanisole

This reaction is well-precedented and sensitive to the choice of ligand, making it an excellent candidate for discerning performance differences.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for obtaining reliable and comparable data. The following workflow ensures that the only significant variable between experiments is the ligand being tested.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Analysis and Purification prep1 Add Pd precursor (e.g., Pd₂(dba)₃), ligand, and base (e.g., NaOtBu) to an oven-dried vial. prep2 Add 4-chloroanisole, morpholine, and solvent (e.g., Toluene). prep1->prep2 react1 Heat the reaction mixture to a defined temperature (e.g., 100 °C). prep2->react1 react2 Monitor reaction progress over time (e.g., by GC-MS or LC-MS). react1->react2 analysis1 Quench the reaction and perform aqueous workup. react2->analysis1 analysis2 Determine yield using an internal standard (e.g., by GC). analysis1->analysis2 analysis3 Purify the product by column chromatography. analysis2->analysis3

Caption: Standardized workflow for benchmarking ligand performance in the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligands: 'M5A2C-Phosphine', XPhos, BrettPhos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl halide: 4-Chloroanisole

  • Amine: Morpholine

  • Solvent: Anhydrous toluene

  • Internal standard for GC analysis: Dodecane

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the respective ligand (0.022 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the vial, add a solution of 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (2 mL). Add dodecane (1.0 mmol) as an internal standard.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C. Stir the reaction for a predetermined time course (e.g., with samples taken at 1, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, withdraw a small aliquot, quench with water, and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion of 4-chloroanisole and the yield of 4-morpholinoanisole relative to the internal standard.

  • Workup and Isolation (for final time point): After 24 hours, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic set of results from the benchmarking study. This data is intended to illustrate how the performance of 'M5A2C-Phosphine' would be evaluated against established ligands.

LigandCatalyst Loading (mol% Pd)Reaction Time (h)Yield (%)Turnover Number (TON)
'M5A2C-Phosphine' 1.0247878
XPhos 1.089595
BrettPhos 1.0129292

Analysis of Hypothetical Results:

In this simulated outcome, 'M5A2C-Phosphine' demonstrates good catalytic activity, achieving a respectable yield of 78%. However, it is outperformed by the established ligands, XPhos and BrettPhos, which afford higher yields in significantly shorter reaction times. This type of result is common in ligand development and would suggest that while 'M5A2C-Phosphine' is a viable ligand, further optimization of its structure (e.g., modifying electronic or steric properties) would be necessary to compete with the current state-of-the-art.

Catalytic Cycle and the Role of the Ligand

The performance of a ligand in the Buchwald-Hartwig amination is directly related to its ability to facilitate the key steps of the catalytic cycle. A well-designed ligand stabilizes the palladium center and promotes both oxidative addition and reductive elimination.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)(L)₂-X oa->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination Amine amine_complex [Ar-Pd(II)(L)(Amine)-X] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation -HX amido_complex Ar-Pd(II)(L)-Amido deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 Ar-Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The electron-donating and sterically bulky nature of ligands like XPhos and BrettPhos is known to accelerate the oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step, leading to faster reaction rates and higher yields.[7][9] The hypothetical lower performance of 'M5A2C-Phosphine' could be attributed to suboptimal steric or electronic properties that result in a slower rate in one of these key steps.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the catalytic potential of this compound as a ligand precursor. By proposing a synthetic route to a novel P,N-bidentate ligand and outlining a detailed experimental protocol for its benchmarking against industry-standard catalysts, we have established a clear path for future research.

While our hypothetical data suggests that the initial design of 'M5A2C-Phosphine' may not surpass the performance of highly optimized commercial ligands, it validates the core concept and provides a crucial starting point. Future work should focus on the modular synthesis of a library of ligands based on the aminobenzoate scaffold to explore structure-activity relationships. By systematically tuning the steric and electronic properties of the ligand, it may be possible to develop a new class of cost-effective and highly efficient catalysts for a range of cross-coupling applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, ensuring the protection of both laboratory personnel and the environment. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to ground our practice in the foundational principles of laboratory waste management. A proactive approach to waste minimization and risk reduction is paramount.

  • Source Reduction: The most effective waste management strategy is to minimize waste generation at its source. This includes ordering only the necessary quantities of chemicals, optimizing experimental scales, and avoiding the preparation of excess solutions.[1]

  • Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure appropriate disposal pathways. Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated waste streams.[2]

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is the first step in its safe handling and disposal.

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

While the SDS does not specify other long-term environmental hazards, its classification as a chlorinated aromatic amine warrants a cautious approach due to the potential for environmental persistence and the formation of toxic byproducts if not disposed of correctly.

Table 1: Hazard and Safety Summary for this compound

Hazard ClassificationGHS CategoryRecommended Personal Protective Equipment (PPE)
Skin Irritation2Chemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Irritation2Safety glasses with side shields or goggles

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound.

Diagram 1: Disposal Workflow

A Step 1: Don Appropriate PPE B Step 2: Segregate Waste at the Source A->B C Step 3: Select and Label Waste Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Store Waste Container Securely D->E F Step 6: Arrange for Professional Disposal E->F

Caption: Workflow for the disposal of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE as outlined in Table 1. This is the first line of defense against accidental exposure.

Step 2: Segregate Waste at the Source

  • Solid Waste: Collect unadulterated solid this compound and any materials contaminated with it (e.g., weighing papers, gloves, paper towels) in a designated container for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated container labeled "Halogenated Organic Liquid Waste."

  • Crucial Precaution: Never mix halogenated waste with non-halogenated waste. The co-mingling of these waste streams can complicate the disposal process and increase costs.

Step 3: Select and Label the Waste Container

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or polypropylene containers are generally suitable for chlorinated aromatic compounds.[1][2][5]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The relevant hazard pictograms (e.g., irritant)

Step 4: Transfer Waste to the Container

  • Perform all waste transfers in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • For solid waste, carefully transfer the material to avoid creating dust.

  • For liquid waste, use a funnel to prevent spills.

  • Ensure the exterior of the waste container remains clean and free of contamination.

Step 5: Store the Waste Container Securely

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store incompatible waste streams separately to prevent accidental mixing.

Step 6: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.

  • Provide the EHS or disposal service with a complete and accurate description of the waste, including a copy of the SDS.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[6] This process ensures the complete destruction of the compound and minimizes the formation of toxic byproducts, such as dioxins and furans, which can occur with incomplete combustion.[7][8][9][10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.

  • Containment: For small spills of solid material, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid actions that could generate dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report all spills to your institution's EHS department in accordance with your laboratory's safety protocols.

Scientific Rationale for Disposal Procedures

The procedures outlined in this guide are based on established principles of chemical safety and environmental protection.

  • Segregation of Halogenated Compounds: The presence of chlorine in this compound necessitates its segregation as a halogenated waste. During incineration, halogenated compounds can produce acidic gases (e.g., hydrogen chloride) and, under incomplete combustion, highly toxic dioxins and furans.[7][8][9][10] Dedicated disposal streams for halogenated waste ensure that they are sent to facilities equipped with the necessary scrubbers and high-temperature controls to manage these byproducts safely.

  • Prohibition of Sewer Disposal: This compound and its potential degradation products may be harmful to aquatic life. Standard wastewater treatment facilities are not typically equipped to remove such specialized organic chemicals, leading to their release into the environment.

  • Incineration as the Preferred Method: High-temperature incineration is the most effective technology for the complete destruction of halogenated organic compounds.[6] This method breaks the carbon-halogen bonds and converts the organic material primarily to carbon dioxide, water, and hydrogen halides, which are then neutralized in a scrubber system.[10]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and the responsible stewardship of our shared ecosystem. Always consult your institution's specific waste management policies and the Safety Data Sheet for the most current and detailed information.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.